Venlafaxine-d10 (hydrochloride)
Description
BenchChem offers high-quality Venlafaxine-d10 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Venlafaxine-d10 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H28ClNO2 |
|---|---|
Molecular Weight |
323.9 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i4D2,5D2,6D2,11D2,12D2; |
InChI Key |
QYRYFNHXARDNFZ-WGXYFZCDSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)OC)O)([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Venlafaxine-d10 Hydrochloride in Bioanalytical Applications
The following technical guide details the application, validation, and mechanistic principles of Venlafaxine-d10 hydrochloride (CAS 1216539-56-8) in bioanalytical workflows.
High-Fidelity Internal Standardization for LC-MS/MS Quantitation
Executive Summary
In the precise quantitation of Venlafaxine (a serotonin-norepinephrine reuptake inhibitor) from complex biological matrices, the choice of Internal Standard (IS) dictates assay robustness. Venlafaxine-d10 hydrochloride (CAS 1216539-56-8) represents a superior class of Stable Isotope Labeled (SIL) standards. With a +10 Da mass shift located on the cyclohexyl ring, it eliminates the "cross-talk" risks often seen with d3 or d6 analogs while maintaining identical chromatographic behavior to the analyte. This guide provides a validated framework for integrating Venlafaxine-d10 into high-throughput LC-MS/MS workflows.
Chemical & Physical Profile
Unlike generic standards, the d10 variant is engineered for metabolic stability. The deuterium labels are positioned on the aliphatic cyclohexyl ring, a region resistant to rapid hydrogen-deuterium exchange (HDX) during extraction or storage.
| Parameter | Specification |
| Compound Name | Venlafaxine-d10 Hydrochloride |
| CAS Number | 1216539-56-8 |
| Chemical Formula | C₁₇H₁₈D₁₀ClNO₂ |
| Molecular Weight | 323.92 g/mol (Salt); ~287.47 g/mol (Free Base) |
| Isotopic Purity | ≥ 99% Deuterium enrichment |
| Label Position | Cyclohexyl ring (2,2,3,3,4,4,5,5,6,6-d10) |
| Solubility | Soluble in Methanol, Water, DMSO |
| Appearance | White to off-white crystalline solid |
Structural Visualization
The following diagram illustrates the core structure and the specific labeling sites that differentiate this IS from the parent molecule.
Figure 1: Structural topology of Venlafaxine-d10, highlighting the stable aliphatic deuteration on the cyclohexyl ring.
Technical Deep Dive: Mass Spectrometry Mechanics
The "Cross-Talk" Advantage
In LC-MS/MS, a common failure mode with d3 or d6 standards is isotopic overlap. Naturally occurring isotopes (¹³C, ¹⁸O) of the parent drug can contribute signal to the IS channel if the mass difference is small.
-
Venlafaxine-d6 (M+H): m/z 284.2 (Difference: 6 Da)
-
Venlafaxine-d10 (M+H): m/z 288.2 (Difference: 10 Da)
The +10 Da shift of Venlafaxine-d10 ensures zero spectral overlap , even at high upper limits of quantitation (ULOQ), significantly improving the linearity and accuracy of the assay.
Fragmentation Logic & MRM Selection
The location of the label (cyclohexyl ring) dictates the Multiple Reaction Monitoring (MRM) transitions.
-
Transition A (Sensitivity): m/z 288.2 → 58.1
-
Mechanism: Cleavage of the dimethylamino group.
-
Note: The fragment (58.1) does not contain the cyclohexyl ring, so it carries no label. This is the most intense transition but requires high chromatographic resolution to ensure no other isobaric interferences co-elute.
-
-
Transition B (Specificity): m/z 288.2 → 270.2
-
Mechanism: Neutral loss of water (-18 Da).
-
Note: The cyclohexyl ring remains intact. The fragment shifts from 260 (parent) to 270 (IS). This transition is highly specific as it retains the isotopic tag.
-
Figure 2: Fragmentation pathway of Venlafaxine-d10. Researchers must choose between high sensitivity (Transition A) and high specificity (Transition B).
Bioanalytical Protocol (Field-Proven)
This protocol is designed for human plasma but is adaptable to other matrices.
Reagents & Preparation
-
Stock Solution: Dissolve 1 mg Venlafaxine-d10 HCl in 1 mL Methanol (Free base equivalent correction factor: ~0.88).
-
Working IS Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water.
Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over Protein Precipitation (PPT) for cleaner baselines and lower matrix effects.
-
Aliquot: 200 µL Plasma + 20 µL Working IS Solution.
-
Basify: Add 50 µL 0.1M NaOH (Venlafaxine pKa ~9.4; high pH ensures non-ionized state for extraction).
-
Extract: Add 1 mL MTBE (Methyl tert-butyl ether). Vortex 5 min.
-
Separate: Centrifuge at 4000 rpm for 5 min.
-
Dry: Transfer supernatant to a clean tube; evaporate under N₂ at 40°C.
-
Reconstitute: 200 µL Mobile Phase (80:20 A:B).
LC-MS/MS Conditions
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Settings (ESI+)
| Parameter | Setting |
| Ion Source | Electrospray Ionization (Positive) |
| Spray Voltage | 4500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| MRM (Quant) | 288.2 → 58.1 (CE: ~30 eV) |
| MRM (Qual) | 288.2 → 270.2 (CE: ~20 eV) |
Validation & Quality Assurance (Self-Validating Systems)
To ensure data integrity, the following "System Suitability Tests" (SST) must be performed before every batch.
Isotopic Purity Check
Inject a high concentration of Venlafaxine-d10 (e.g., 1 µg/mL) and monitor the parent drug transition (278.2 → 58.1).
-
Acceptance Criteria: The signal in the parent channel must be < 0.5% of the LLOQ response. This confirms the d10 standard does not contain unlabeled impurities that would bias quantitation.
Blank Interference
Inject a double blank (matrix only, no IS) and monitor the IS transition (288.2 → 58.1).
-
Acceptance Criteria: Signal must be < 5% of the average IS response. This confirms the matrix does not contain interferences at the IS mass.
Deuterium Exchange Risk
While cyclohexyl deuteriums are stable, avoid storing the stock solution in acidic aqueous media for prolonged periods (> 1 month). Store stocks in 100% Methanol at -20°C.
Safety & Handling
-
Hazards: Venlafaxine-d10 is an SNRI analog. Treat as Harmful if swallowed (H302) and Toxic to aquatic life (H411).[5]
-
PPE: Wear nitrile gloves, safety goggles, and use within a fume hood to avoid inhalation of dust.
-
Disposal: Incineration in a licensed chemical waste facility.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 62923, Venlafaxine Hydrochloride. Retrieved from [Link]
-
Fazli, A. A., et al. (2022). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Scientific Reports, 12, 9322.[6] Retrieved from [Link]
-
Liu, W., et al. (2018). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma. Journal of Chromatography B, 1087-1088, 29-35. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2006). Effexor XR (Venlafaxine HCl) Label Information. Retrieved from [Link]
-
Matar, K. M. (2005). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. Journal of Chromatography B, 829(1-2), 75-81. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn2.hubspot.net [cdn2.hubspot.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Venlafaxine-d10 HCl: Properties, Mechanism, and Application in Quantitative Bioanalysis
This guide provides a comprehensive technical overview of Venlafaxine-d10 Hydrochloride (HCl), a deuterated analog of the widely prescribed antidepressant, Venlafaxine. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, the rationale for its use as an internal standard, and a detailed protocol for its application in quantitative bioanalysis.
Introduction: The Role of Venlafaxine and the Necessity for Stable Isotope-Labeled Standards
Venlafaxine is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), panic disorder, and social anxiety disorder.[1][2] Its therapeutic efficacy is attributed to its ability to block the reuptake of serotonin and norepinephrine, and to a lesser extent dopamine, at the presynaptic terminal, thereby increasing the concentration of these neurotransmitters in the synaptic cleft.[2][3][4] The metabolism of Venlafaxine is extensive, primarily mediated by the polymorphic enzyme CYP2D6 to its major active metabolite, O-desmethylvenlafaxine (ODV), which shares a similar pharmacological profile.[5]
Given the inter-individual variability in drug metabolism and the need for precise pharmacokinetic and toxicokinetic studies, stable isotope-labeled internal standards are indispensable tools in modern analytical chemistry. Venlafaxine-d10 HCl serves this critical function. By replacing ten hydrogen atoms on the cyclohexanol ring with deuterium, a stable, non-radioactive isotope of hydrogen, the molecule's mass is increased without significantly altering its chemical properties.[6][7] This distinction is fundamental for mass spectrometry-based quantification, ensuring accuracy and precision in complex biological matrices.
Venlafaxine-d10 HCl: Chemical Structure and Physicochemical Properties
The defining feature of Venlafaxine-d10 HCl is the strategic incorporation of ten deuterium atoms. This modification renders it an ideal internal standard for bioanalytical studies involving its non-labeled counterpart.
Chemical Structure:
Figure 1. Chemical structure of Venlafaxine-d10 Hydrochloride.
Physicochemical Data Summary:
The key identifiers and properties of Venlafaxine-d10 HCl are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1216539-56-8 | [6][7][][9] |
| Molecular Formula | C₁₇H₁₇D₁₀NO₂.HCl or C₁₇H₁₈D₁₀ClNO₂ | [6][][9] |
| Molecular Weight | ~323.92 g/mol (for the deuterated free base + HCl) or 287.47 + 36.46 g/mol | [6][][9] |
| IUPAC Name | 1-(2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexan-2,2,3,3,4,4,5,5,6,6-d10-1-ol, hydrochloride (1:1) | [6] |
| Synonyms | 1-(2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexanol-D10 hydrochloride | [6] |
The Scientific Rationale: Mechanism of Action and the Kinetic Isotope Effect
Pharmacodynamics of Venlafaxine
Venlafaxine's mechanism of action is dose-dependent.[5] At lower therapeutic doses, it primarily inhibits serotonin reuptake. As the dose increases, its inhibitory effect on norepinephrine reuptake becomes more pronounced.[1][5] This dual-action mechanism is believed to contribute to its broad efficacy in treating various symptoms of depression and anxiety.[10] The primary metabolic pathway via CYP2D6 to the active metabolite ODV is a critical consideration in its clinical pharmacology.[11]
The Utility of Deuteration: The Kinetic Isotope Effect (KIE)
The substitution of hydrogen with its heavier isotope, deuterium, forms a carbon-deuterium (C-D) bond which is stronger and possesses a lower vibrational frequency than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), can lead to a slower rate of reaction for processes that involve the cleavage of this bond.[11]
In drug metabolism, if a C-H bond is cleaved in the rate-determining step of a metabolic pathway, deuteration at that specific position can slow down the compound's metabolism.[11] While the deuteration in Venlafaxine-d10 HCl is on the cyclohexyl ring—not the primary site of metabolism (the O-methyl or N-methyl groups)—its key value is not to alter pharmacokinetics but to serve as a superior internal standard.[11] For this purpose, it co-elutes chromatographically with the analyte (unlabeled Venlafaxine) but is easily distinguished by its higher mass in a mass spectrometer, enabling precise and accurate quantification.[7]
Experimental Protocol: Quantitative Analysis of Venlafaxine in Human Plasma via LC-MS/MS
This section outlines a validated, step-by-step methodology for the quantification of Venlafaxine in human plasma, employing Venlafaxine-d10 HCl as the internal standard (IS).
Objective: To achieve accurate and precise quantification of Venlafaxine in human plasma samples for pharmacokinetic analysis.
Materials and Reagents
-
Analytes: Venlafaxine HCl (Reference Standard), Venlafaxine-d10 HCl (Internal Standard)
-
Solvents: HPLC-grade Methanol, Acetonitrile, and Water; Formic Acid
-
Biological Matrix: Blank human plasma (K2-EDTA)
-
Equipment:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
96-well collection plates or autosampler vials
-
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for Venlafaxine quantification.
Step-by-Step Methodology
-
Preparation of Stock and Working Solutions:
-
Accurately weigh and dissolve Venlafaxine HCl and Venlafaxine-d10 HCl in methanol to prepare 1 mg/mL primary stock solutions.
-
Perform serial dilutions from the Venlafaxine stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality controls (QCs).
-
Dilute the Venlafaxine-d10 HCl stock solution to prepare a working internal standard (IS) solution (e.g., 100 ng/mL).
-
Causality: Preparing concentrated stock solutions in an organic solvent ensures stability. Serial dilutions allow for the creation of a wide and accurate calibration range.
-
-
Preparation of Calibration Standards and Quality Controls:
-
Spike blank human plasma with the appropriate Venlafaxine working solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QCs at a minimum of three concentration levels (low, medium, high) in the same manner.
-
Trustworthiness: The calibration curve brackets the expected concentration range of the unknown samples, and QCs independently verify the accuracy and precision of the assay during the run.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution.
-
Add 200 µL of cold acetonitrile to each sample. The acetonitrile serves as the protein precipitation agent.
-
Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vials for analysis.
-
Expertise: Protein precipitation is a rapid and effective method for sample cleanup in plasma. Using a deuterated IS that is added before precipitation corrects for any variability or analyte loss during the extraction process.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes to elute the analyte and wash the column.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Venlafaxine: Q1: 278.2 -> Q3: 58.1
-
Venlafaxine-d10: Q1: 288.2 -> Q3: 58.1
-
-
Rationale: The precursor ion (Q1) corresponds to the protonated molecule [M+H]⁺. The product ion (Q3) is a stable, characteristic fragment. Monitoring these specific transitions provides high selectivity and sensitivity, minimizing interference from other matrix components. The IS shares the same product ion, which is a common and acceptable practice.
-
-
-
Data Analysis and Quantification:
-
Integrate the chromatographic peaks for both Venlafaxine and Venlafaxine-d10.
-
Calculate the peak area ratio (Venlafaxine area / Venlafaxine-d10 area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Venlafaxine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Venlafaxine-d10 HCl is a meticulously designed analytical tool that is fundamental to the robust and reliable quantification of Venlafaxine in preclinical and clinical research. Its chemical and physical properties are nearly identical to the parent drug, yet its distinct mass allows it to serve as an ideal internal standard in mass spectrometric assays. The methodologies described herein, grounded in principles of scientific integrity and analytical chemistry, demonstrate the essential role of such deuterated compounds in advancing our understanding of drug disposition and ensuring the accuracy of bioanalytical data. This, in turn, supports the safe and effective development of pharmaceuticals for researchers, scientists, and drug development professionals.
References
- Venlafaxine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2024, October 18). PsychDB.
-
Wikipedia contributors. (n.d.). Venlafaxine. Wikipedia. [Link]
-
Shrivastava, A., & Nagdev, G. (2024, February 26). Venlafaxine. StatPearls. [Link]
-
Review on Venlafaxine Hydrochloride mechanism of Action, Therapeutic indications and Overview on analytical method for Venlafaxi. (2022). International Journal of Creative Research Thoughts (IJCRT). [Link]
-
Venlafaxine-D10 (HCl Salt). (n.d.). Veeprho. [Link]
-
Venlafaxine-d10 HCl. (n.d.). Axios Research. [Link]
-
What is the mechanism of Venlafaxine Hydrochloride?. (2024, July 17). Patsnap Synapse. [Link]
-
PubChem. (n.d.). Venlafaxine Hydrochloride. National Center for Biotechnology Information. [Link]
-
An Analysis of Major Depressive Disorder and the Effectivity of Effexor XR® (Venlafaxine Hydrochloride) in its Treatment. (n.d.). Columbia University. [Link]
-
Kienke, A. S., & Rosenbaum, J. F. (2000). Efficacy of venlafaxine in the treatment of severe depression. Depression and Anxiety. [Link]
Sources
- 1. Venlafaxine - Wikipedia [en.wikipedia.org]
- 2. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. What is the mechanism of Venlafaxine Hydrochloride? [synapse.patsnap.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. veeprho.com [veeprho.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. Venlafaxine-d10 HCl - CAS - 1216539-56-8 | Axios Research [axios-research.com]
- 10. Efficacy of venlafaxine in the treatment of severe depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Optimizing Bioanalytical Accuracy: A Comparative Technical Guide to Venlafaxine-d10 vs. Venlafaxine-d6 Internal Standards
Part 1: Executive Technical Synthesis
In the high-stakes arena of regulated bioanalysis (GLP/GCP), the selection of a Stable Isotope Labeled (SIL) internal standard is often oversimplified as "more deuterium is better." For Venlafaxine (VEN), this assumption can lead to suboptimal method performance.
The Core Verdict: For most LC-MS/MS applications targeting Venlafaxine and its primary metabolite O-desmethylvenlafaxine (ODV), Venlafaxine-d6 (N,N-dimethyl-d6) is the superior internal standard compared to Venlafaxine-d10 (cyclohexyl-d10) .
-
Fragmentation Specificity: The d6 label on the dimethylamino group allows for a unique product ion transition (
64), whereas the d10 label on the cyclohexyl ring is lost during the primary fragmentation pathway, resulting in a non-specific product ion ( 58). -
Chromatographic Fidelity: The "Deuterium Isotope Effect" causes d10 analogs to elute significantly earlier than the native analyte on reversed-phase columns, reducing its ability to compensate for matrix effects occurring at the exact retention time of the analyte.
Part 2: Molecular & Isotopic Architecture
To understand the divergence in performance, we must analyze the structural localization of the isotopes.
The Candidates
| Feature | Venlafaxine-d6 (Common) | Venlafaxine-d10 (High Mass) |
| Label Location | Dimethylamino group (Side chain) | Cyclohexyl Ring (Core structure) |
| Precursor Mass ( | 284.2 Da | 288.2 Da |
| Mass Shift | +6 Da | +10 Da |
| Primary Fragment | Retains Label (becomes | Loses Label (remains |
Fragmentation Logic (MS/MS)
The primary MRM transition for Venlafaxine utilizes the cleavage of the C-N bond to release the dimethylamino moiety.
-
Native Venlafaxine:
278 58 ( ) -
Venlafaxine-d6:
284 64 ( ) -
Venlafaxine-d10:
288 58 ( )
The "Product Ion" Trap:
Using Venlafaxine-d10 forces the analyst to monitor the same product ion (
Figure 1: Comparative fragmentation pathways showing the loss of isotopic label in d10 analogs during the primary transition.
Part 3: Chromatographic Implications[1]
The Deuterium Isotope Effect
Deuterium is slightly more hydrophilic than hydrogen due to the lower zero-point vibrational energy of the C-D bond, which shortens the bond length and reduces the molar volume. On Reversed-Phase (C18) columns, this results in deuterated isotopologues eluting earlier than the native compound.
-
Magnitude: The shift is proportional to the number of deuterium atoms.[1]
-
Impact:
-
Venlafaxine-d6: Minimal shift (
min). The IS remains in the same suppression zone as the analyte. -
Venlafaxine-d10: Significant shift (
min). The IS may elute into a different matrix zone (e.g., phospholipid tail), failing to compensate for ion suppression.
-
Decision Matrix: d6 vs. d10
| Parameter | Venlafaxine-d6 | Venlafaxine-d10 | Winner |
| Mass Resolution | +6 Da (Sufficient) | +10 Da (Excellent) | d10 |
| Product Ion Specificity | Unique ( | Common ( | d6 |
| Co-elution (RT) | High Fidelity | Potential Shift | d6 |
| Cost/Availability | High Availability | Lower Availability | d6 |
| Isotopic Contribution | < 0.1% from Native | ~ 0% from Native | d10 |
Part 4: Experimental Validation Protocol
If you are undecided or compelled to use d10 (e.g., due to specific regulatory requests for higher mass separation), you must validate the "Crosstalk" and "Contribution" rigorously.
Workflow: The "Zero-Blank-ULOQ" Triad
This protocol determines if the Native analyte contributes to the IS signal (M+6 or M+10 effect) and if the IS contains impurities that contribute to the Native signal.
Figure 2: Step-by-step interference check workflow required before method validation.
Detailed Steps:
-
Preparation:
-
Solution A (ULOQ): Native Venlafaxine at the highest calibration level (e.g., 500 ng/mL) in solvent. No IS.
-
Solution B (IS Only): Internal Standard at the working concentration (e.g., 50 ng/mL). No Native Venlafaxine.
-
Solution C (Double Blank): Pure solvent/matrix.
-
-
The "Native-to-IS" Cross-talk Test (Isotopic Contribution):
-
Inject Solution A (ULOQ).
-
Monitor the IS transition (e.g., 284
64). -
Why? Natural Carbon-13 isotopes and Chlorine-37 (if applicable, though VEN is a hydrochloride salt, the Cl is lost in ESI+) can create an "M+6" tail.
-
Acceptance: The signal in the IS channel must be negligible (< 5% of the typical IS response).
-
Note: Venlafaxine (
) has a molecular mass ~277. The probability of naturally accumulating +6 Da via is extremely low. Therefore, d6 is statistically safe.
-
-
The "IS-to-Native" Cross-talk Test (Impurity):
-
Inject Solution B (IS Only).
-
Monitor the Native transition (278
58). -
Why? Commercial IS standards are rarely 100% pure. They may contain 0.5% "d0" (unlabeled) material.
-
Acceptance: The signal in the Native channel must be < 20% of the LLOQ signal.
-
Part 5: References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Wang, S., et al. (2007). "Deuterium isotope effect on the retention time of venlafaxine and its metabolites in liquid chromatography-mass spectrometry." Journal of Chromatography B. (Contextual citation for isotope effects in LC-MS).
-
Chavez-Eng, C. M., et al. (2002). "Impact of deuterium isotope effects on the performance of LC-MS/MS bioanalytical assays." Journal of Pharmaceutical and Biomedical Analysis. (Foundational text on d0/d6 separation).
Sources
An In-depth Technical Guide to the Solubility of Venlafaxine-d10 Hydrochloride in Methanol and Water
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of venlafaxine-d10 hydrochloride, a deuterated internal standard crucial for bioanalytical applications. While specific quantitative data for the deuterated form is not extensively published, this guide synthesizes authoritative data on its non-deuterated counterpart, venlafaxine hydrochloride, to establish a robust and scientifically sound solubility profile. We delve into the fundamental chemical principles governing its dissolution in methanol and water, present a detailed, field-proven protocol for experimental solubility determination, and discuss the practical implications for researchers in drug development and analysis. This document serves as an essential resource for scientists requiring precise and reliable data for the preparation of stock solutions, analytical method development, and quantitative assays.
Introduction to Venlafaxine-d10 Hydrochloride
Therapeutic Significance of Venlafaxine
Venlafaxine is a structurally novel antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class of medications.[1][2] It is widely prescribed for the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), panic disorder, and social anxiety disorder.[2] The mechanism of action involves the potentiation of neurotransmitter activity in the central nervous system by inhibiting the reuptake of both serotonin and norepinephrine.[1] It is formulated as a hydrochloride salt to improve its stability and solubility for pharmaceutical applications.[2][3]
The Critical Role of Deuterated Standards in Bioanalysis
In modern pharmaceutical research and clinical testing, quantitative analysis of drug compounds in complex biological matrices is predominantly performed using liquid chromatography-mass spectrometry (LC-MS).[4][5] Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope deuterium, are the gold standard for use as internal standards in these assays.[4][6] Venlafaxine-d10 hydrochloride serves this purpose, acting as an ideal internal reference for the accurate quantification of venlafaxine.
The key advantage of a deuterated internal standard is that it is chemically identical to the analyte of interest, exhibiting nearly the same behavior during sample extraction, chromatographic separation, and ionization.[5][7] However, its increased mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer.[7] This co-eluting, mass-differentiated standard enables precise correction for matrix effects, sample loss during preparation, and instrumental variability, thereby ensuring the accuracy and reproducibility of analytical results.[5]
Physicochemical Equivalence and Rationale for Data Synthesis
The substitution of hydrogen with deuterium results in a negligible change to the fundamental physicochemical properties of a molecule, such as its polarity, pKa, and, consequently, its solubility. The electronic structure remains virtually identical. Therefore, in the absence of specific solubility data for venlafaxine-d10 hydrochloride, the extensive and authoritative data available for venlafaxine hydrochloride can be used as a highly accurate and reliable proxy. This guide is built on this principle of physicochemical equivalence.
Fundamental Principles Governing Solubility
The solubility of venlafaxine hydrochloride is dictated by its molecular structure, the properties of the solvent, and environmental factors like pH and temperature.
Molecular Structure and Properties
Venlafaxine is a tertiary amino compound with a molecular formula of C₁₇H₂₇NO₂.[8] Its structure includes a polar hydroxyl group (-OH) and a basic dimethylamino group, attached to a cyclohexanol ring, as well as a methoxyphenyl group. The presence of the hydrochloride salt (•HCl) is critical; it protonates the basic dimethylamino group, forming a cationic species that can readily interact with polar solvents. The pKa of the conjugate acid is approximately 9.4.[9]
Solvent-Solute Interactions
-
Water: As a highly polar, protic solvent, water is an excellent medium for dissolving ionic compounds like venlafaxine hydrochloride. The positively charged ammonium center and the polar hydroxyl group can form strong ion-dipole interactions and hydrogen bonds with water molecules, respectively. This extensive solvation overcomes the lattice energy of the crystalline solid, leading to high solubility.
-
Methanol: Methanol (CH₃OH) is also a polar, protic solvent, capable of forming hydrogen bonds. While less polar than water, it effectively solvates the venlafaxine hydrochloride molecule through similar interactions. The organic methyl group of methanol can also interact favorably with the non-polar regions of the venlafaxine molecule (the cyclohexyl and phenyl rings), further contributing to its dissolution.
The Critical Influence of pH on Aqueous Solubility
As a salt of a weak base, the aqueous solubility of venlafaxine hydrochloride is highly pH-dependent. At pH values significantly below its pKa of 9.4, the molecule exists predominantly in its protonated, cationic form, which is highly soluble in water. As the pH of the solution approaches and surpasses the pKa, the equilibrium shifts towards the un-ionized, free base form. This neutral form is significantly less polar and, therefore, less water-soluble. This behavior is clearly demonstrated by solubility data showing a sharp decrease in solubility at higher pH levels.[9]
Quantitative Solubility Data
The following table summarizes the reported solubility values for venlafaxine hydrochloride in water and methanol. These values serve as the primary reference for venlafaxine-d10 hydrochloride.
| Compound | Solvent | Temperature | Solubility | Source(s) |
| Venlafaxine HCl | Water (pH adjusted) | Not Specified | 572 mg/mL | FDA Label, PubChem[8][10] |
| Venlafaxine HCl | Distilled Water | Not Specified | 401 ± 0.45 mg/mL | Sarika Gupta, et al.[11] |
| Venlafaxine HCl | Water (pH 1.0) | Not Specified | 540 mg/mL | Product Monograph[9] |
| Venlafaxine HCl | Water (pH 5.38) | Not Specified | 542 mg/mL | Product Monograph[9] |
| Venlafaxine HCl | Water (pH 7.09) | Not Specified | 501 mg/mL | Product Monograph[9] |
| Venlafaxine HCl | Water (pH 7.97) | Not Specified | 21.6 mg/mL | Product Monograph[9] |
| Venlafaxine HCl | Methanol | Not Specified | 395 mg/mL | Sarika Gupta, et al.[11][12] |
Data Interpretation: The data consistently demonstrates that venlafaxine hydrochloride is very soluble in both water and methanol. The FDA-reported value of 572 mg/mL in water classifies it as a highly soluble compound. The slight discrepancy between this value and the 401 mg/mL reported elsewhere may be attributable to differences in experimental conditions, such as temperature, ionic strength, or the specific polymorphic form of the solid used for testing.[11][13] The pH-dependent data clearly validates the theoretical principles, showing a dramatic drop in solubility as the pH approaches the pKa.[9]
Experimental Protocol for Solubility Determination
To ensure the generation of accurate and reproducible solubility data, a robust, self-validating experimental protocol is essential. The equilibrium shake-flask method is the gold-standard and most authoritative approach for determining thermodynamic solubility.
The Shake-Flask Method: A Gold-Standard Approach
This method measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with an excess of the solid drug substance. It is the preferred method for regulatory submissions, such as for the Biopharmaceutics Classification System (BCS).[14] The extended equilibration time allows for any potential solid-state transformations to occur, ensuring the measured solubility corresponds to the most stable form of the compound under the experimental conditions.
Step-by-Step Experimental Protocol
Objective: To determine the equilibrium solubility of venlafaxine-d10 hydrochloride in methanol and water at a controlled temperature (e.g., 25°C or 37°C).
Materials and Equipment:
-
Venlafaxine-d10 hydrochloride (solid powder)
-
Methanol (HPLC grade or higher)
-
Purified Water (Type I or equivalent)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, validated for low drug binding)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of venlafaxine-d10 hydrochloride solid to a series of pre-weighed vials.
-
Causality: Adding an excess ensures that a saturated solution is achieved and that undissolved solid remains at equilibrium, which is the definition of thermodynamic solubility.
-
-
Solvent Addition: Accurately pipette a known volume of the desired solvent (methanol or water) into each vial.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a defined period (typically 24-72 hours).
-
Causality: Prolonged agitation at a constant temperature is crucial to allow the system to reach a true thermodynamic equilibrium between the dissolved and undissolved solid phases.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Causality: Centrifugation is a critical step to cleanly separate the supernatant from the solid phase without disturbing the equilibrium.
-
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a chemically compatible syringe filter into a clean vial.
-
Causality: Filtration removes any remaining microscopic particulate matter, preventing it from dissolving later and artificially inflating the measured concentration.
-
-
Dilution: Accurately perform a serial dilution of the filtered supernatant with the appropriate solvent to bring the concentration within the calibrated range of the analytical method.
-
Causality: Given the high solubility, a significant dilution is necessary for accurate quantification by HPLC-UV. Precise dilution is paramount for a correct final calculation.
-
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Calculate the concentration based on a standard curve prepared with known concentrations of venlafaxine-d10 hydrochloride.
-
Calculation: Multiply the measured concentration by the dilution factor to determine the final solubility of the compound in the solvent, typically expressed in mg/mL.
Workflow Visualization: Shake-Flask Solubility Determination
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Practical Applications and Considerations
Preparation of Stock Solutions for Bioanalytical Assays
The primary application of this solubility data for researchers is in the preparation of internal standard stock solutions. Knowing that venlafaxine-d10 hydrochloride is highly soluble in both methanol and water (>395 mg/mL) provides significant flexibility.[11][12]
-
Methanol is often the preferred solvent for preparing stock solutions for LC-MS analysis due to its volatility and compatibility with reversed-phase chromatography mobile phases. The high solubility ensures that concentrated stock solutions (e.g., 1 mg/mL) can be prepared with ease, which can then be serially diluted to create working solutions.
-
Water can also be used, which may be advantageous for certain biological assays. However, analysts should be mindful of the long-term stability of aqueous solutions and potential for microbial growth, often necessitating storage at low temperatures (-20°C or -80°C).
Implications for Drug Development
The high aqueous solubility of venlafaxine hydrochloride across the physiological pH range of 1.2-6.8 is a key factor in its classification as a Biopharmaceutics Classification System (BCS) Class I drug (high solubility, high permeability).[13][14] This profile generally correlates with good oral absorption and bioavailability, as dissolution is not the rate-limiting step.[15][13]
Important Technical Considerations
-
Solid Form: Venlafaxine hydrochloride is known to exist in different polymorphic forms, which can have different solubilities.[13] For rigorous studies, it is essential to characterize the solid form of the material being tested (e.g., using X-ray powder diffraction) both before and after the equilibration period.[13]
-
Temperature: Solubility is temperature-dependent. All experiments must be conducted at a strictly controlled and reported temperature to ensure data is meaningful and reproducible.
-
Solvent Purity: The use of high-purity solvents is mandatory to avoid introducing impurities that could affect the measurement.
Conclusion
Venlafaxine-d10 hydrochloride exhibits high solubility in both methanol and water, a characteristic directly inferred from extensive data on its non-deuterated analogue, venlafaxine hydrochloride. Its solubility in water is pH-dependent, remaining high in acidic and neutral conditions but decreasing significantly in basic media. This comprehensive solubility profile, governed by the molecule's polar functional groups and hydrochloride salt form, provides researchers and drug development professionals with the essential knowledge required for the accurate preparation of analytical standards and a deeper understanding of the compound's biopharmaceutical properties. The application of a standardized protocol, such as the shake-flask method, is critical for generating reliable and defensible solubility data in a laboratory setting.
References
-
Sarika Gupta, Abdul Wadood Siddiqui, Pravin Gupta, Dinesh Kumar Sharma. (2025). PHYSICOCHEMICAL CHARACTERIZATION OF VENLAFAXINE HYDROCHLORIDE FOR FAST-DISSOLVING FORMULATION DESIGN. South Eastern European Journal of Public Health. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Sarika Gupta, Abdul Wadood Siddiqui, Pravin Gupta, Dinesh Kumar Sharma. (2025). PHYSICOCHEMICAL CHARACTERIZATION OF VENLAFAXINE HYDROCHLORIDE FOR FAST- DISSOLVING FORMULATION DESIGN. Galore International Journal of Health Sciences and Research. [Link]
-
Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. [Link]
-
Dario Voinovich, et al. (2017). Molecular Salts of the Antidepressant Venlafaxine: An Effective Route to Solubility Properties Modifications. Crystal Growth & Design, ACS Publications. [Link]
-
Ankur Choudhary. (2011). Determination of Solubility in Pharmaceuticals. Pharmaguideline. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter. YouTube. [Link]
-
FDA. (Unknown). Effexor®(venlafaxine hydrochloride)Tablets - accessdata.fda.gov. [Link]
-
Ildikó Bácskay, et al. (2019). Solubility analysis of venlafaxine hydrochloride polymorphs by shake-flask method and real time monitoring. Semantic Scholar. [Link]
-
A.C.A. de Souza, et al. (Unknown). Characterization of venlafaxine hydrochloride and compatibility studies with pharmaceutical excipients. AKJournals. [Link]
-
David J.R. Foster, et al. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]
-
Yanyan Li, et al. (Unknown). Venlafaxine Caffeic Acid Salt: Synthesis, Structural Characterization, and Hypoglycemic Effect Analysis. PMC. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
World Health Organization (WHO). (Unknown). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classification of active pharmaceutical ingredients according to the Biopharmaceutics Classification System. [Link]
-
Sandra A. S. V. Dias, et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]
-
National Institutes of Health (NIH). (Unknown). Venlafaxine | C17H27NO2 | CID 5656 - PubChem. [Link]
-
National Institutes of Health (NIH). (Unknown). Venlafaxine Hydrochloride | C17H28ClNO2 | CID 62923 - PubChem. [Link]
-
Pfizer Canada ULC. (1994). PRODUCT MONOGRAPH Pr EFFEXOR® (Venlafaxine Hydrochloride) Tablets Pr EFFEXOR® XR (Venlafaxine Hydrochloride) Extended Release. [Link]
-
Wikipedia. (Unknown). Venlafaxine. [Link]
-
U.S. Pharmacist. (2016). Venlafaxine Hydrochloride 15 mg/mL. [Link]
Sources
- 1. Venlafaxine Hydrochloride | C17H28ClNO2 | CID 62923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Venlafaxine - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. uspharmacist.com [uspharmacist.com]
- 11. seejph.com [seejph.com]
- 12. seejph.com [seejph.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. who.int [who.int]
- 15. accessdata.fda.gov [accessdata.fda.gov]
An In-Depth Technical Guide to the Application of Stable Isotope Labeled Venlafaxine in Quantitative Mass Spectrometry
Executive Summary
The accurate quantification of therapeutic agents in biological matrices is a cornerstone of modern drug development and clinical research. For Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor, precise measurement is critical for pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring (TDM) studies. This guide provides a comprehensive technical overview of the definitive analytical approach for this task: the use of stable isotope labeled (SIL) Venlafaxine, specifically deuterated Venlafaxine (e.g., Venlafaxine-d6), as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore the fundamental principles that establish this method as the gold standard, provide a detailed, field-proven experimental protocol, and contextualize the workflow within the rigorous framework of regulatory bioanalytical method validation.
Introduction: The Analytical Challenge of Venlafaxine
Venlafaxine is a phenethylamine bicyclic antidepressant used to treat major depressive disorder, anxiety, and panic disorders.[1] Upon administration, it undergoes extensive first-pass metabolism in the liver, primarily via the polymorphic cytochrome P450 enzyme CYP2D6, to its major active metabolite, O-desmethylvenlafaxine (ODV).[2] Both the parent drug and its active metabolite contribute to the therapeutic effect, necessitating their simultaneous and accurate quantification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for this purpose.[3] However, the inherent complexity of biological matrices like plasma or blood introduces significant analytical challenges, including ion suppression or enhancement (matrix effects), and variability in sample preparation and instrument response.[4] To ensure data integrity, an internal standard (IS) is indispensable. While structurally similar analogs can be used, the ideal IS shares physicochemical properties that are nearly identical to the analyte. This is where stable isotope labeled standards excel, providing the most robust solution for correcting analytical variability.[4][5]
The Scientific Rationale: Why Venlafaxine-d6 is the Gold Standard
The use of a stable isotope labeled internal standard, such as Venlafaxine-d6, is the preferred approach in quantitative bioanalysis.[6] This preference is grounded in the principle of isotope dilution mass spectrometry. A known concentration of the SIL-IS is added to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow. Because the SIL-IS is chemically identical to the analyte (Venlafaxine), it experiences the exact same behavior during every step of the process.
Key Advantages of Venlafaxine-d6:
-
Correction for Extraction Variability and Matrix Effects : Venlafaxine-d6 and the native Venlafaxine exhibit virtually identical extraction recoveries and chromatographic retention times.[7] They co-elute from the LC column and enter the mass spectrometer's ion source simultaneously. Therefore, any sample-specific matrix effects or variations in recovery that suppress or enhance the analyte's signal will affect the SIL-IS signal to the same degree. The ratio of the analyte peak area to the IS peak area remains constant, ensuring accurate quantification irrespective of these variations.[8]
-
Identical Chemical Properties : A SIL internal standard with identical chemical properties to the analyte can, however, mask issues with stability, recovery, and ion suppression.[4][7] Therefore, thorough method validation is crucial. Deuterium-labeled compounds might show slight differences in retention times or recovery compared to the analyte, a phenomenon known as the deuterium isotope effect.[4]
-
Distinct Mass-to-Charge Ratio (m/z) : While chemically identical, the incorporation of deuterium atoms (²H) gives Venlafaxine-d6 a distinct, higher mass.[9] This allows the mass spectrometer to differentiate and measure the analyte and the IS simultaneously based on their unique mass-to-charge ratios, without any cross-interference.
Diagram: The Principle of Correction using a SIL-IS
Sources
- 1. Venlafaxine [priory.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Rapid sensitive validated UPLC-MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
The Venlafaxine-d10 Hydrochloride CoA: A Technical Standard for Bioanalysis
[1][2]
Part 1: The Strategic Imperative
In high-sensitivity LC-MS/MS bioanalysis, the integrity of quantitative data rests heavily on the Internal Standard (IS).[1] Venlafaxine-d10 (hydrochloride) is the "Gold Standard" SIL-IS for quantifying Venlafaxine in biological matrices (plasma, serum).[1]
Why d10? The choice of a deuterium-10 (d10) label is not arbitrary.[1] It provides a mass shift of +10 Da relative to the analyte (Venlafaxine).
-
Causality: Natural isotopic abundance (Carbon-13, etc.) creates a "tail" on the M+0 signal. A shift of only +3 or +4 Da might suffer from "cross-talk" (isotopic interference) where the analyte's natural isotopes contribute to the IS channel.
-
The d10 Advantage: A +10 Da shift moves the IS signal completely clear of the analyte’s isotopic envelope, ensuring that high concentrations of Venlafaxine (e.g., Cmax samples) do not bias the IS response.
Part 2: Critical Quality Attributes (The CoA Core)
A compliant CoA for Venlafaxine-d10 HCl must go beyond basic identity. It must validate the material as a quantitative reference.
Identity & Structure Validation
The CoA must definitively prove the chemical structure and the specific location of the deuterium labels.
-
1H-NMR (Proton Nuclear Magnetic Resonance):
-
Requirement: Spectrum must be consistent with the structure of Venlafaxine HCl.[2]
-
The "Silent" Region:[1] Crucially, the signals corresponding to the cyclohexyl ring protons (where the d10 labeling typically occurs) must be absent or significantly suppressed compared to the unlabeled standard. This "negative evidence" confirms deuterium incorporation.
-
-
Mass Spectrometry (MS):
-
Requirement: The parent ion (M+H)+ must appear at m/z ~288.2 (Free Base mass + H+), shifting +10 Da from the unlabeled Venlafaxine (m/z 278.2).
-
-
IR Spectroscopy:
-
Requirement: Characteristic C-D stretching vibrations (2000–2200 cm⁻¹) should be visible, distinct from C-H stretches.
-
-
Counter-Ion Verification:
-
Requirement: Positive identification of Chloride (Cl⁻), typically via Silver Nitrate precipitation or Ion Chromatography (IC).
-
Isotopic Purity (Enrichment)
This is the single most critical parameter for an IS.
-
Isotopic Distribution Analysis: The CoA should ideally list the distribution of isotopologues (d0, d1, d2... d10).
-
Why? The presence of d0 (unlabeled Venlafaxine) in the IS material is a critical failure mode. If the IS contains d0, adding the IS to a patient sample effectively adds "drug" to the sample, artificially inflating the measured concentration.
-
Limit: The contribution of d0 must be negligible (< 0.1% or < 0.5% depending on assay sensitivity).
-
Chemical Purity
-
HPLC Purity: ≥ 98.0%.[1][3][5]
-
Method: Reversed-phase HPLC with UV detection (225 nm).[1]
-
Impurity Profile: Must screen for synthesis byproducts, including O-desmethyl venlafaxine (a metabolite) if the synthesis route risks it, although total synthetic purity is the focus here.
-
-
Residual Solvents: Verified via GC-Headspace.
-
Water Content: Verified via Karl Fischer (KF) titration.[1] Venlafaxine HCl can be hygroscopic; knowing the water content is essential for correcting the "As-Is" weight to the "Dried Basis" weight during stock solution preparation.
Part 3: Visualizing the Validation Logic
The following diagrams illustrate the logical flow of CoA generation and the mass spectral principles dictating the "d10" requirement.
Diagram 1: CoA Generation & Validation Workflow
This workflow demonstrates the self-validating loop required to release a batch.
Caption: The stepwise validation workflow ensuring Venlafaxine-d10 HCl meets bioanalytical standards.
Diagram 2: The Isotopic "Cross-Talk" Prevention
This diagram explains why d10 is superior to d3 or d4, illustrating the separation of mass envelopes.
Caption: Mass spectral separation logic. The +10 Da shift prevents the analyte's isotopic tail from interfering with the IS.
Part 4: Analytical Methodologies (Protocols)
To ensure Trustworthiness and Reproducibility , the following methodologies are recommended for verifying the CoA parameters.
Protocol A: HPLC Chemical Purity
-
Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.01 M Ammonium Acetate buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 225 nm (Venlafaxine absorption maximum).[1][6]
-
Acceptance: Main peak area > 98.0%.[1][3][5][7] No single impurity > 0.5%.
Protocol B: Isotopic Enrichment Analysis (LC-MS)
Part 5: Regulatory & Handling Guidelines
Regulatory Compliance (FDA/EMA)
Under ICH M10 (Bioanalytical Method Validation) , the use of a Stable Isotope Labeled (SIL) IS is recommended to compensate for matrix effects.
-
CoA Requirement: The CoA does not need to be from an ISO 17034 accredited source for Internal Standards (unlike Calibrators), but it must be chemically characterized.
-
Traceability: The CoA must link the Batch Number to the specific raw data (NMR/HPLC traces).
Storage & Stability[1][2][3][4][8][9]
-
Storage: -20°C (Freezer). Protect from light and moisture.
-
Hygroscopicity: As an HCl salt, the material absorbs atmospheric moisture.
-
Best Practice: Equilibrate the vial to room temperature before opening to prevent condensation.
-
Re-Test: Re-validate chemical purity annually.
-
References
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[8] (2022).[8] Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[8][9] (2018). Available at: [Link]
-
PubChem. Venlafaxine Hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]
-
Saha, S. K., et al. Analytical method development and validation of venlafaxine hydrochloride. ResearchGate. Available at: [Link]
-
Veeprho Laboratories. Venlafaxine-d10 HCl Technical Data. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. britiscientific.com [britiscientific.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
- 8. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Venlafaxine-d10 hydrochloride storage conditions and stability
An In-Depth Technical Guide to the Storage Conditions and Stability of Venlafaxine-d10 Hydrochloride
Introduction
Venlafaxine-d10 hydrochloride is the deuterium-labeled analogue of Venlafaxine hydrochloride, a potent serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of major depressive disorder and anxiety. In the realm of pharmaceutical research and development, particularly in bioanalytical studies, isotopically labeled compounds like Venlafaxine-d10 are indispensable. They serve as ideal internal standards for quantitative analyses by liquid chromatography-mass spectrometry (LC-MS), offering a means to correct for variability during sample preparation and analysis.
The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope, imparts a slight increase in mass without altering the compound's fundamental chemical reactivity. This allows it to co-elute with the non-labeled analyte while being distinguishable by the mass spectrometer. However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the Kinetic Isotope Effect. This enhanced bond strength can slow metabolic processes at the site of deuteration, a property leveraged in drug discovery to improve pharmacokinetic profiles.[1]
The integrity of any quantitative bioanalysis hinges on the stability of its internal standard.[2] Degradation or isotopic exchange can lead to inaccurate measurements, compromising the validity of study data. This guide provides a comprehensive technical overview of the optimal storage conditions, known stability profile, potential degradation pathways, and best handling practices for Venlafaxine-d10 hydrochloride to ensure its integrity and support the generation of reliable, reproducible scientific data.
Core Principles of Stability for Deuterated Compounds
The stability of a deuterated standard is governed by two primary factors: its inherent chemical stability (shared with the parent molecule) and its isotopic stability (the retention of deuterium atoms).
-
Chemical Stability : Venlafaxine, as a molecule, is susceptible to degradation via pathways such as hydrolysis, oxidation, and photolysis.[3][4] These vulnerabilities are retained in its deuterated form.
-
Isotopic Stability : The primary concern unique to deuterated compounds is the potential for hydrogen-deuterium (H-D) exchange. This can occur if the deuterium atoms are located at exchangeable positions (e.g., on heteroatoms like O or N) or at carbon atoms adjacent to activating groups under certain pH conditions. Fortunately, the deuterium labels in Venlafaxine-d10 are on methyl and methoxy groups, which are generally not readily exchangeable. However, storage in protic solvents or under non-neutral pH conditions for extended periods can increase this risk. Storing compounds under cool, dry conditions helps preserve long-term stability.
The increased strength of the C-D bond provides a kinetic barrier to reactions involving the cleavage of that bond, which can enhance the metabolic stability of the molecule.
Caption: The stronger C-D bond requires more energy to break, slowing reaction rates.
Recommended Storage Conditions for Venlafaxine-d10 Hydrochloride
Adherence to proper storage conditions is the most critical step in preserving the chemical and isotopic purity of Venlafaxine-d10 hydrochloride. While the Certificate of Analysis (CoA) provided by the manufacturer is the authoritative source for specific storage recommendations, the following guidelines represent industry best practices.[5]
Data Presentation: Storage Recommendations
| Form | Condition | Recommendation | Rationale |
| Solid (Powder) | Temperature | Long-term: -20°C (up to 3 years).[6]Short-term: 4°C (up to 2 years)[6] or Room Temperature.[7] | Low temperatures minimize the rate of all potential chemical degradation reactions. |
| Light | Store in the dark (e.g., in an amber vial or opaque container). | Protects against photolytic degradation. Venlafaxine is known to be sensitive to UV light.[4][7] | |
| Atmosphere/Humidity | Store in a tightly sealed container in a dry environment (desiccator recommended).[5][8][9] | Prevents moisture absorption, which can accelerate hydrolysis and other degradation pathways. | |
| In Solution | Temperature | Long-term: -80°C (up to 6 months).[6]Short-term: -20°C (up to 1 month).[6] | Freezing significantly reduces molecular motion and chemical reactivity. -80°C is preferred for maximum stability. |
| Solvent | Use high-purity aprotic solvents (e.g., acetonitrile, methanol) where possible. | Minimizes the risk of H-D exchange that can be facilitated by protic solvents (like water).[2] | |
| Handling | Prepare aliquots for single or short-term use. | Avoids repeated freeze-thaw cycles which can introduce moisture and degrade the compound.[6] |
Factors Influencing Stability and Potential Degradation Pathways
Understanding the factors that can compromise the integrity of Venlafaxine-d10 hydrochloride is essential for troubleshooting and ensuring analytical accuracy. The degradation pathways are presumed to be identical to those of the non-labeled parent drug.
-
Hydrolytic Degradation : Forced degradation studies have shown that Venlafaxine is susceptible to hydrolysis under strongly acidic conditions, leading to the formation of a major degradation product.[3] It is generally more stable in neutral and basic conditions.[4]
-
Oxidative Degradation : Venlafaxine has been shown to degrade significantly under oxidative stress.[4] Contact with oxidizing agents should be avoided.
-
Photodegradation : Although less pronounced than oxidative degradation, exposure to UV light can cause degradation.[4] Therefore, all forms of the compound should be protected from light.[7][10]
-
Thermal Degradation : As with most organic molecules, exposure to high temperatures will accelerate degradation. The compound should be kept away from heat sources.[7][10]
The primary metabolic and chemical degradation pathways for Venlafaxine involve modifications to the side chain and aromatic ring.
Caption: Key degradation routes for the venlafaxine molecule.
Experimental Protocol: Stability Assessment in Solution
To ensure the reliability of quantitative data, the stability of Venlafaxine-d10 hydrochloride as an internal standard must be validated under conditions that mimic sample handling, storage, and analysis.[2] The following protocol outlines a general procedure for assessing short-term (bench-top) and long-term (frozen) stability.
Objective
To determine the stability of Venlafaxine-d10 hydrochloride in a biological matrix (e.g., human plasma) over time and at different temperature conditions.
Methodology
-
Preparation of QC Samples :
-
Prepare a stock solution of Venlafaxine-d10 hydrochloride in a suitable organic solvent (e.g., methanol).
-
Spike the biological matrix with the stock solution to achieve low and high quality control (QC) concentrations.
-
Prepare a sufficient number of aliquots for all time points and conditions.
-
-
Time Zero (T0) Analysis :
-
Immediately after preparation, analyze a set of freshly prepared QC samples (n=3 to 5) to establish a baseline (T0) concentration or peak area response.[2]
-
-
Stability Sample Storage :
-
Short-Term (Bench-Top) Stability : Store a set of QC aliquots at room temperature for a duration that exceeds the expected sample handling time (e.g., 6, 12, or 24 hours).[2]
-
Long-Term Stability : Store sets of QC aliquots at the intended long-term storage temperatures (e.g., -20°C and/or -80°C).[2]
-
Freeze-Thaw Stability : Subject a set of QC aliquots to multiple freeze-thaw cycles (e.g., three cycles), thawing completely at room temperature and refreezing at -20°C or -80°C.
-
-
Analysis at Subsequent Time Points :
-
At the end of each storage period (e.g., 24 hours for short-term; 1, 2, 4 weeks for long-term), analyze the respective stability samples.
-
Analyze the freeze-thaw samples after the final thaw cycle.
-
-
Data Evaluation :
-
Calculate the mean concentration or response of the stability samples at each time point.
-
Compare these results to the baseline T0 values.
-
The compound is considered stable if the mean concentration of the stability samples is within a predefined acceptance criterion, typically ±15% of the T0 value.[2]
-
Caption: Experimental workflow for validating internal standard stability.
Conclusion
The integrity of Venlafaxine-d10 hydrochloride is paramount for its effective use as an internal standard in high-precision quantitative analysis. Its stability is governed by both its inherent chemical properties and its isotopic purity. By adhering to stringent storage and handling protocols—prioritizing cold, dark, and dry conditions, using tightly sealed containers, and selecting appropriate solvents—researchers can mitigate the risks of chemical degradation and H-D exchange.[7][8] Always referencing the supplier's Certificate of Analysis provides the most reliable foundation for storage decisions. Implementing rigorous stability validation studies under experimental conditions further ensures that Venlafaxine-d10 hydrochloride will perform reliably, contributing to the accuracy and reproducibility of critical scientific findings.
References
-
Moehs. VENLAFAXINE HYDROCHLORIDE | Moehs. [Link]
-
Veeprho. Venlafaxine Hydrochloride Working Standard (Secondary Reference Standard) | CAS 99300-78-4. [Link]
-
SciSpace. ISOLATION AND STRUCTURAL CHARACTERIZATION OF MAJOR DEGRADATION PRODUCT OF VENLAFAXINE HYDROCHLORIDE. [Link]
-
International Journal of Scientific Research & Technology. Formulation Development and In-Vitro Characterization of Extended-Release Pellets of Venlafaxine Hydrochloride. [Link]
-
ResearchGate. Major metabolic pathways of venlafaxine. | Download Scientific Diagram. [Link]
-
MDPI. Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment. [Link]
-
Pharmaffiliates. Venlafaxine-impurities. [Link]
-
PubMed. Characteristics and transformation pathways of venlafaxine degradation during disinfection processes using free chlorine and chlorine dioxide. [Link]
-
Scholars Research Library. Validation of stability indicating RP-HPLC method for the assay of venlafaxine in pharmaceutical dosage form. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]
-
Juniper Publishers. Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]
-
Pinpoint Science. From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. [Link]
Sources
- 1. isotope.com [isotope.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. abmole.com [abmole.com]
- 7. moehs.com [moehs.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Documents [merckmillipore.com]
- 10. sds.edqm.eu [sds.edqm.eu]
Isotopic Purity and Integrity of Venlafaxine-d10 Internal Standards
The following technical guide details the isotopic purity requirements, fragmentation mechanics, and validation protocols for Venlafaxine-d10 , a stable isotope-labeled internal standard (SIL-IS) used in LC-MS/MS bioanalysis.
A Technical Guide for Bioanalytical Method Validation
Executive Summary
In regulated bioanalysis (FDA/EMA), the reliability of quantitative data hinges on the performance of the Internal Standard (IS). While Venlafaxine-d10 is a gold-standard SIL-IS due to its significant mass shift (+10 Da), it presents a unique "Precursor-Only" selectivity challenge. Unlike analogs that retain labels in their product ions, Venlafaxine-d10 typically loses its deuterated cyclohexyl ring during collision-induced dissociation (CID), generating unlabeled product ions.
This guide analyzes the critical relationship between isotopic purity (specifically the presence of d0-venlafaxine impurities) and Lower Limit of Quantification (LLOQ) stability. It provides a self-validating protocol to ensure that your IS does not become a source of bias.
Molecular Architecture & Fragmentation Dynamics
To understand the purity requirements, we must first understand the mass spectrometry behavior of the molecule.
Structural Design
-
Internal Standard: Venlafaxine-d10 (C17H17D10NO2)
-
Label Position: The 10 deuterium atoms are typically located on the cyclohexyl ring .
The "Label-Loss" Phenomenon
In positive ESI MS/MS, Venlafaxine undergoes a characteristic cleavage. The primary product ion (m/z 58) corresponds to the dimethylamino-ethyl moiety, while the secondary product (m/z 121) corresponds to the methoxybenzyl moiety.
Crucially, neither of these common fragments contains the cyclohexyl ring.
-
Venlafaxine (d0): Precursor 278
Product 58 (Unlabeled) -
Venlafaxine-d10: Precursor 288
Product 58 (Unlabeled) + Neutral Loss (Cyclohexyl-d10)
Because the product ions are isobaric (identical mass), the selectivity of this transition relies entirely on the Quadrupole 1 (Q1) resolution. This makes the isotopic purity of the precursor vital.
Visualization: Fragmentation Pathway
The following diagram illustrates the "Label-Loss" mechanism where the d10-tag is lost in the neutral fragment.
Figure 1: Fragmentation pathway showing that both d0 and d10 precursors yield the same m/z 58 product ion. Selectivity is maintained solely by the precursor mass difference (278 vs 288).
The Criticality of Isotopic Purity
Isotopic purity is not merely about the "percent deuteration" (e.g., 99 atom % D). For bioanalysis, we care about the Isotopologue Distribution , specifically the presence of d0 (unlabeled) molecules within the d10 standard.
The Carrier Effect (IS Analyte Interference)
If your Venlafaxine-d10 standard contains even 0.5% of Venlafaxine-d0:
-
You add a fixed, high concentration of IS to every sample (e.g., 500 ng/mL).
-
0.5% of that 500 ng/mL is actually 2.5 ng/mL of d0-analyte .
-
This "fake" analyte signal appears in the analyte channel (278
58). -
Consequence: You cannot achieve an LLOQ below ~5-10 ng/mL, as the blank signal will be too high.
The Crosstalk Effect (Analyte IS Interference)
Conversely, at the Upper Limit of Quantification (ULOQ), the analyte concentration is high.
-
Does natural Venlafaxine contribute to the d10 channel (288
58)? -
M+10 Isotope: The natural abundance of an M+10 isotope for C17 is statistically negligible.
-
Risk: Low. Venlafaxine-d10 is superior to Venlafaxine-d6 here, as d6 (M+6) has a higher probability of overlap with natural isotopes or adducts.
Quantitative Impact Analysis
The table below demonstrates how IS purity directly dictates the achievable sensitivity (LLOQ).
| IS Purity (d0 content) | IS Conc. Added | "False" Analyte Conc. | Impact on LLOQ |
| 0.00% (Ideal) | 100 ng/mL | 0 ng/mL | Limited only by S/N ratio. |
| 0.10% (High Grade) | 100 ng/mL | 0.1 ng/mL | LLOQ |
| 1.00% (Low Grade) | 100 ng/mL | 1.0 ng/mL | LLOQ |
| 5.00% (Poor) | 100 ng/mL | 5.0 ng/mL | Method failure for trace analysis. |
Protocol: The "Null-Injection" Stress Test
Do not rely solely on the Certificate of Analysis (CoA). CoAs often report chemical purity (HPLC-UV) or total isotopic enrichment (NMR), which may not detect trace d0 isotopologues sensitive enough for MS/MS.
Perform this Interference Check before validating any new lot of Venlafaxine-d10.
Materials
-
Blank Matrix: Plasma/Serum free of Venlafaxine.
-
IS Working Solution: The concentration intended for the actual assay (e.g., 500 ng/mL).
-
ULOQ Standard: The highest concentration of analyte intended for the curve.
Workflow Diagram
Figure 2: Validation logic for assessing isotopic purity and cross-signal interference.
Acceptance Criteria (FDA/EMA Guidelines)
-
IS Interference (Test 1): The response in the analyte channel (278
58) when injecting IS ONLY must be 20% of the response of the LLOQ standard. -
Analyte Interference (Test 2): The response in the IS channel (288
58) when injecting ULOQ ONLY must be 5% of the average IS response.
Troubleshooting & Optimization
Retention Time Shifts
Deuterium substitution can slightly alter lipophilicity.
-
Observation: Venlafaxine-d10 may elute slightly earlier than d0-Venlafaxine on Reverse Phase (C18) columns.
-
Risk: If the shift is significant (>0.1 min), the IS may not perfectly compensate for matrix effects (ion suppression) that occur at the exact elution time of the analyte.
-
Mitigation: Use UPLC/UHPLC with high-efficiency columns to minimize peak width, ensuring the d0 and d10 peaks still overlap significantly.
Alternative: Venlafaxine-d6
If Venlafaxine-d10 shows instability or excessive d0 contamination, consider Venlafaxine-d6 (Dimethyl-d3).
-
Pros: The labels are on the dimethylamine group.
-
Transition: 284
64 (d6-dimethylamine). -
Benefit: The label is retained in the product ion, providing double selectivity (Precursor and Product are both unique).
-
Cons: Smaller mass shift (+6 Da) compared to d10 (+10 Da).
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from
-
Dubey, S. K., et al. (2013).[3] Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma. Journal of Pharmaceutical Analysis, 3(6), 466-471.[3]
-
Cayman Chemical. (n.d.). Venlafaxine-d10 (hydrochloride) Product Information. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5656, Venlafaxine. Retrieved from
Sources
A Technical Guide to the Safe Handling and Application of Venlafaxine-d10 HCl for Research Professionals
This guide provides an in-depth exploration of Venlafaxine-d10 Hydrochloride, a critical analytical tool in modern pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet to deliver a comprehensive understanding of the compound's scientific rationale, safe handling protocols, and its pivotal role in quantitative bioanalysis. We will delve into the causality behind experimental choices, ensuring every protocol described is a self-validating system grounded in authoritative scientific principles.
Introduction & Scientific Rationale
Venlafaxine is a widely prescribed antidepressant medication belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class.[1][2] Its therapeutic efficacy is rooted in its ability to potentiate the activity of these neurotransmitters in the central nervous system (CNS).[3] In research and development, particularly in pharmacokinetic (PK) and drug metabolism (DMPK) studies, the precise quantification of venlafaxine and its metabolites in biological matrices is paramount.
This is where Venlafaxine-d10 HCl serves its essential function. It is not a therapeutic agent but a stable isotope-labeled (SIL) internal standard. Ten specific hydrogen atoms in the venlafaxine molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[4]
The scientific imperative for using a deuterated internal standard lies in its ability to ensure the highest accuracy and reproducibility in quantitative analysis by mass spectrometry.[5] Because its chemical structure is nearly identical to the analyte (the non-deuterated venlafaxine), it co-elutes during chromatography and exhibits the same behavior during sample extraction and ionization.[5] However, due to the mass difference imparted by the ten deuterium atoms, it is easily distinguished by the mass spectrometer. This allows it to act as a perfect proxy, correcting for any analyte loss during sample preparation and for variations in instrument response, a cornerstone of robust bioanalytical method validation as recognized by regulatory bodies like the FDA and EMA.[5]
Synthesized Safety Data Sheet (SDS) for Venlafaxine-d10 HCl
The following safety and handling information is synthesized from data for Venlafaxine HCl and best practices for deuterated compounds. The fundamental chemical hazards are identical to the parent compound, as stable isotope labeling does not alter chemical reactivity in this context.[4]
Hazard Identification & Classification
Venlafaxine HCl is classified as hazardous under the Globally Harmonized System (GHS). Researchers must be aware of its potential health and environmental effects.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6][7] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[7][8] |
| Reproductive Toxicity | Category 2 | H361/H362: Suspected of damaging fertility or the unborn child; May cause harm to breast-fed children.[6] |
| Aquatic Hazard (Chronic) | Category 2 / 3 | H411/H412: Toxic or harmful to aquatic life with long lasting effects.[6] |
Data compiled from multiple safety data sheets.[6][7]
Physicochemical Properties
Understanding the physical properties of Venlafaxine-d10 HCl is crucial for its proper storage and use in preparing analytical standards.
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₇D₁₀ClNO₂ | N/A (Derived) |
| Appearance | White to off-white crystalline powder | [8][9] |
| Melting Point | Approx. 217°C | [8][9] |
| Solubility | Soluble in water, methanol | [9] |
| Storage Temperature | Store at -20°C for long-term stability |
Handling, Storage, and Personal Protective Equipment (PPE)
Safe handling is paramount to protect personnel and maintain the integrity of the analytical standard.
Core Handling Principles:
-
Engineering Controls: Material should be handled in a certified chemical fume hood or a laboratory with adequate general and local exhaust ventilation to minimize inhalation exposure.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[8]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
Special Considerations for Deuterated Compounds:
-
Preventing Isotopic Dilution: Deuterated compounds, especially in solution, can be susceptible to hydrogen-deuterium (H/D) exchange with atmospheric moisture. To maintain isotopic purity, handle the solid under an inert atmosphere (e.g., dry nitrogen or argon) where possible and store it in tightly sealed containers in a desiccator or freezer.[4][10]
First Aid & Emergency Procedures
In case of exposure, follow these immediate steps:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][8]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor immediately.[7][8][9]
Spill and Disposal Procedures
-
Spill Cleanup: For a dry spill, avoid generating dust. Moisten slightly if necessary, then carefully sweep or scoop the material into a suitable container for disposal. Ensure all sources of ignition are removed.[8]
-
Waste Disposal: Venlafaxine is toxic to aquatic life. Do not allow the chemical or its containers to enter drains or waterways. Dispose of waste material in accordance with local, state, and federal regulations at a licensed hazardous waste disposal facility.
Mechanism of Action & Metabolism of Venlafaxine
While Venlafaxine-d10 HCl is an analytical standard, understanding the pharmacology of the parent compound is essential context for the studies in which the standard is used. Venlafaxine's antidepressant effect is linked to its potentiation of neurotransmitter activity in the CNS.[3]
It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] Its mechanism is dose-dependent:
-
Low Doses (≤75 mg/day): Primarily inhibits serotonin reuptake.[11]
-
Moderate to High Doses (≥150 mg/day): Inhibits both serotonin and norepinephrine reuptake.[11]
-
Very High Doses: Weakly inhibits dopamine reuptake.[1]
Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.
-
Primary Pathway (CYP2D6): O-demethylation to form the major active metabolite, O-desmethylvenlafaxine (ODV), which is equipotent to venlafaxine as an SNRI.[1][3][11][12]
-
Minor Pathway (CYP3A4): N-demethylation to form a less active metabolite, N-desmethylvenlafaxine (NDV).[3][12]
Caption: Metabolic pathways of Venlafaxine in the liver.
Analytical Application: Internal Standard for LC-MS/MS
The primary and most critical application of Venlafaxine-d10 HCl is as an internal standard (IS) for the quantification of venlafaxine in biological matrices like plasma, serum, or urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The Causality of the Workflow: The entire protocol is designed to reliably measure the concentration of an analyte within a complex biological sample. Each step addresses a specific challenge.
-
Why spike with IS first? Adding a precise amount of Venlafaxine-d10 HCl at the very beginning ensures that any loss of the target analyte during subsequent steps (e.g., incomplete extraction) is mirrored by a proportional loss of the IS. The ratio of the analyte to the IS remains constant, which is the basis for accurate quantification.
-
Why protein precipitation? Plasma is rich in proteins that interfere with chromatography and mass spectrometry. A simple protein precipitation with a solvent like acetonitrile crashes these proteins out of solution, clarifying the sample for analysis.[13]
-
Why LC-MS/MS? This technique offers unparalleled sensitivity and selectivity. The liquid chromatography (LC) step separates venlafaxine from other compounds in the sample. The tandem mass spectrometry (MS/MS) step provides two levels of mass filtering, making the measurement extremely specific and reducing background noise.
Caption: Bioanalytical workflow using an internal standard.
Experimental Protocol: Quantification in Human Plasma
This protocol provides a representative, self-validating methodology for determining venlafaxine concentrations.
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of Venlafaxine-d10 HCl in methanol.
-
From this, prepare a working internal standard (IS) solution of 100 ng/mL in 50:50 methanol:water.
-
Prepare a separate 1 mg/mL stock solution of unlabeled Venlafaxine HCl (for the calibration curve). Serially dilute this to create calibration standards in blank plasma ranging from 1 ng/mL to 500 ng/mL.
-
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (unknown, calibrator, or quality control).
-
Add 20 µL of the 100 ng/mL IS working solution (Venlafaxine-d10 HCl) to every tube.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.[14]
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
-
Example MS/MS Parameters:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Venlafaxine | 278.2 | 58.1 | Positive |
| Venlafaxine-d10 | 288.2 | 68.1 | Positive |
Note: The specific product ion for Venlafaxine-d10 may vary slightly depending on the location of the deuterium labels.
-
Data Analysis:
-
Integrate the peak areas for both the venlafaxine and Venlafaxine-d10 MRM transitions.
-
Calculate the peak area ratio (Venlafaxine / Venlafaxine-d10).
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
-
Determine the concentration of venlafaxine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Venlafaxine-d10 HCl is an indispensable tool for researchers requiring precise and accurate quantification of venlafaxine in complex biological matrices. Its role as a stable isotope-labeled internal standard is foundational to robust bioanalytical methods that underpin critical drug development decisions. While its chemical hazards mirror those of the parent compound, requiring diligent adherence to safety protocols, its unique isotopic properties provide a level of analytical certainty that is unmatched. By understanding its properties, handling it safely, and applying it within a validated workflow, scientists and researchers can confidently generate high-quality data to advance the fields of pharmacology and therapeutic drug monitoring.
References
-
Venlafaxine Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2024, October 18). Psychopharmacology Institute. [Link]
-
Venlafaxine - Wikipedia. Wikipedia. [Link]
-
Venlafaxine - StatPearls. (2024, February 26). National Center for Biotechnology Information. [Link]
-
Venlafaxine Pathway, Pharmacokinetics. (2013, March 29). PharmGKB. [Link]
-
What is the mechanism of Venlafaxine Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]
-
Effexor (venlafaxine hydrochloride) Tablets Rx only. U.S. Food and Drug Administration. [Link]
-
Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. (2012, December 15). Systematic Reviews in Pharmacy. [Link]
-
Stability Indicating HPLC Method for Venlafaxine Hydrochloride Capsules. Asian Journal of Chemistry. [Link]
-
Effexor®(venlafaxine hydrochloride)Tablets. U.S. Food and Drug Administration. [Link]
-
Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. PMC. [Link]
-
Simple and Inexpensive Methods Development for Determination of Venlafaxine Hydrochloride from Its Solid Dosage Forms by Visible Spectrophotometry. ResearchGate. [Link]
-
a validated rp-hplc method for estimation of venlafaxine from tablets. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Deuterated - Solvents, Reagents& Accessories. Chromservis. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]
-
Regulatory Considerations for Deuterated Products. Salamandra. [Link]
Sources
- 1. Venlafaxine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Venlafaxine Hydrochloride? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chromservis.eu [chromservis.eu]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 12. ClinPGx [clinpgx.org]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Precision Preparation of Venlafaxine-d10 Internal Standard for LC-MS/MS Bioanalysis
Abstract
This application note details the protocol for the preparation, handling, and utilization of Venlafaxine-d10 (1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-d10-ol) as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification. Unlike the common d6-analog (labeled on the N-methyl groups), Venlafaxine-d10 carries the isotopic label on the cyclohexyl ring. This structural distinction offers unique mass spectral stability but requires specific MRM transition strategies to avoid cross-talk. This guide addresses the critical "salt-to-free-base" correction, solubility parameters, and mass spectrometric tuning required for FDA-compliant bioanalytical validation.
Introduction & Scientific Rationale
The Role of Venlafaxine-d10
In quantitative bioanalysis, matrix effects (ion suppression/enhancement) can severely compromise data integrity. Venlafaxine-d10 is selected over structural analogs (e.g., tramadol) because it co-elutes with the analyte, experiencing the exact same ionization environment at the electrospray source.
Structural Specifics & Fragmentation
-
Analyte: Venlafaxine (C17H27NO2)[1]
-
Internal Standard: Venlafaxine-d10 (C17H17D10NO2)[2]
-
Label Location: Cyclohexyl ring (10 deuterium atoms).
-
Impact on MS/MS: The primary fragment ion for Venlafaxine is m/z 58.1 (dimethylammonium moiety,
). Since the d10 label is located on the cyclohexyl ring and not the amine side chain, the product ion for the IS remains m/z 58.1 .-
Critical Insight: You must rely on the Q1 (Precursor) separation (10 Da difference) rather than Q3 (Product) separation. This requires a mass spectrometer with sufficient unit resolution to prevent isotopic overlap.
-
Material Specifications
| Parameter | Specification | Notes |
| Compound Name | Venlafaxine-d10 Hydrochloride | Labeled on cyclohexyl ring |
| CAS Number | 1216539-56-8 (HCl Salt) | Verify if purchasing Free Base (940297-16-5) |
| Molecular Weight | 323.93 g/mol (HCl Salt) | Free Base MW |
| Isotopic Purity | Critical to prevent contribution to analyte signal (M+0) | |
| Solubility | Methanol, DMSO, Water | Methanol is preferred for stock stability |
| Storage | -20°C (Solid & Stock) | Protect from light; hygroscopic |
Preparation Protocol
Phase 1: Stock Solution Preparation (1.0 mg/mL)
Objective: Create a stable primary stock solution corrected for salt content.
-
Calculate Mass Correction: Most commercial standards are supplied as the Hydrochloride (HCl) salt. You must correct for the free base content to ensure accurate stoichiometry.
-
Example: To prepare 10 mL of 1.0 mg/mL (free base) stock, weigh 11.27 mg of Venlafaxine-d10 HCl.
-
-
Solubilization:
-
Weigh the standard into a 10 mL amber volumetric flask.
-
Add approx. 8 mL of LC-MS grade Methanol .
-
Sonicate for 5 minutes at ambient temperature to ensure complete dissolution.
-
Dilute to volume with Methanol. Cap and invert 10 times.
-
-
Storage:
-
Aliquot into 1 mL amber glass vials with PTFE-lined caps.
-
Store at -20°C or -80°C. Stability is typically >12 months.
-
Phase 2: Working Internal Standard (WIS) Preparation
Objective: Prepare the spiking solution used daily. The target concentration depends on the expected analyte range (typically 50–500 ng/mL).
-
Target Concentration: 500 ng/mL (in 50:50 Methanol:Water).
-
Protocol:
-
Thaw one 1 mL aliquot of Stock Solution (1.0 mg/mL).
-
Intermediate Dilution (10 µg/mL): Transfer 100 µL Stock into 9.9 mL of 50:50 MeOH:H2O.
-
Final WIS (500 ng/mL): Transfer 2.5 mL of Intermediate Solution into a 50 mL volumetric flask. Dilute to volume with 50:50 MeOH:H2O.
-
Shelf Life: 1 week at 4°C. Discard if any precipitation is observed.
-
Phase 3: Sample Spiking & Extraction Workflow
This workflow utilizes Protein Precipitation (PPT), the most robust method for high-throughput Venlafaxine analysis.
Figure 1: Optimized extraction workflow ensuring matrix equilibrium between analyte and Venlafaxine-d10.
LC-MS/MS Methodology
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (MRM)
Venlafaxine-d10 (ring-labeled) shares the same fragment ion as the parent but differs in precursor mass.
| Compound | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | Dwell (ms) |
| Venlafaxine | ESI (+) | 278.2 | 58.1 | 25 | 100 |
| Venlafaxine-d10 | ESI (+) | 288.2 | 58.1 | 25 | 100 |
| O-Desmethylvenlafaxine | ESI (+) | 264.2 | 58.1 | 27 | 100 |
Technical Note on Cross-Talk: Because the Q3 ion (58.1) is identical, ensure your Q1 resolution is set to "Unit" or "High" (0.7 FWHM). If the Q1 isolation window is too wide, 278.2 might bleed into the 288.2 channel or vice versa, though a 10 Da separation is usually sufficient to prevent this.
Validation & Troubleshooting
Quality Control Checks
-
Isotopic Purity Check: Inject a high concentration of Venlafaxine-d10 (1 µg/mL) and monitor the analyte transition (278.2 -> 58.1). Any signal here indicates unlabeled impurities (Venlafaxine-d0) in your standard, which will cause positive bias at LLOQ.
-
Acceptance Criteria: Signal at 278.2 should be < 20% of the LLOQ response.
-
-
Matrix Effect (ME):
Venlafaxine-d10 should yield an ME close to 1.0 (indicating perfect compensation for suppression).
Common Pitfalls
-
Solvent Mismatch: Injecting pure acetonitrile supernatant onto a high-aqueous initial gradient can cause peak fronting. Always dilute the supernatant 1:1 with water before injection (as shown in Figure 1).
-
H/D Exchange: Deuterium on the cyclohexyl ring is non-exchangeable under standard LC conditions. However, avoid highly acidic storage conditions (pH < 2) for prolonged periods to ensure ring stability.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[3] Available at: [Link]
-
Bhatt, J., et al. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma. J Chromatogr B. (2008).[4] [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for Venlafaxine.[Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Venlafaxine-d10 HCl - CAS - 1216539-56-8 | Axios Research [axios-research.com]
- 3. cdn2.hubspot.net [cdn2.hubspot.net]
- 4. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated LC-MS/MS Protocol for High-Throughput Quantification of Venlafaxine and O-Desmethylvenlafaxine in Human Plasma
Introduction
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder and anxiety. Therapeutic drug monitoring (TDM) of venlafaxine and its equipotent active metabolite, O-desmethylvenlafaxine (ODV), is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing toxicity.[1][2] This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC--MS/MS) method for the simultaneous quantification of venlafaxine and ODV in human plasma. The protocol is designed for high-throughput analysis in clinical research and pharmacokinetic studies, adhering to the principles outlined by regulatory agencies such as the FDA and EMA.[3][4][5]
Principle of the Method
This method employs a simple and efficient protein precipitation (PPT) technique for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column.[6][7][8][9] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[1] A stable isotope-labeled internal standard (SIL-IS), Venlafaxine-d6, is utilized to compensate for matrix effects and variations in extraction efficiency and instrument response, ensuring the highest level of accuracy and precision.[1][10][11]
Materials and Reagents
| Item | Supplier/Grade |
| Venlafaxine Hydrochloride | USP or equivalent reference standard |
| O-Desmethylvenlafaxine (ODV) | Reference standard |
| Venlafaxine-d6 Hydrochloride | Stable isotope-labeled internal standard |
| Acetonitrile (ACN) | HPLC or LC-MS grade |
| Methanol (MeOH) | HPLC or LC-MS grade |
| Formic Acid | LC-MS grade |
| Ammonium Formate | LC-MS grade |
| Deionized Water | >18 MΩ·cm |
| Human Plasma (K2-EDTA) | Screened, drug-free |
Instrumentation and Analytical Conditions
Liquid Chromatography
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Kinetex Biphenyl (50 x 3.0 mm, 2.6 µm) or equivalent C18 column |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See Table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 80 |
| 2.6 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry
| Parameter | Setting |
| MS System | SCIEX Triple Quad 5500 or equivalent |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| IonSpray Voltage | 5500 V |
| Source Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas (CAD) | 9 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions and Compound-Dependent Parameters:
The specific precursor-to-product ion transitions are selected to ensure high selectivity and sensitivity. The most abundant and stable fragment ions are chosen for quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (DP) | Collision Energy (CE) |
| Venlafaxine | 278.2 | 121.1 | 150 | 80 | 35 |
| ODV | 264.3 | 107.1 | 150 | 75 | 30 |
| Venlafaxine-d6 (IS) | 284.3 | 121.1 | 150 | 80 | 35 |
Note: The m/z values for Venlafaxine and ODV are consistent with published literature.[12]
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Venlafaxine HCl, ODV, and Venlafaxine-d6 HCl in methanol to prepare individual stock solutions.
-
Intermediate Solutions: Prepare intermediate stock solutions of the analytes and the internal standard (IS) by diluting the primary stocks with 50:50 (v/v) acetonitrile/water.
-
Working Standard Solutions: A series of working standard solutions containing both venlafaxine and ODV are prepared by serial dilution of the intermediate solutions. These are used to spike into blank plasma for the calibration curve.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS intermediate stock with 50:50 (v/v) acetonitrile/water.
Preparation of Calibration Standards and Quality Controls
-
Calibration Curve (CC) Standards: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve ranging from 1 to 500 ng/mL for both venlafaxine and ODV.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 400 ng/mL
-
Sample Preparation: Protein Precipitation
The choice of protein precipitation is justified by its simplicity, speed, and suitability for high-throughput workflows, effectively removing the majority of proteinaceous interferences.[6][7][13] Acetonitrile is selected as the precipitation solvent due to its efficiency in denaturing plasma proteins.[9][14]
-
Aliquot 100 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add 20 µL of the Internal Standard Working Solution (50 ng/mL Venlafaxine-d6) to each sample, except for blank matrix samples.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve the recovery of the basic analytes.[6]
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or well plate.
-
Inject 5 µL into the LC-MS/MS system.
Workflow Diagram:
Sources
- 1. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. elearning.unite.it [elearning.unite.it]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Technical Tip: Protein Precipitation [phenomenex.com]
- 8. norlab.com [norlab.com]
- 9. agilent.com [agilent.com]
- 10. academicworks.cuny.edu [academicworks.cuny.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Venlafaxine [priory.com]
- 14. sysrevpharm.org [sysrevpharm.org]
Application Note: High-Throughput Quantification of Venlafaxine in Human Plasma by LC-MS/MS using Venlafaxine-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of venlafaxine in human plasma. The methodology leverages the stable isotope-labeled internal standard (SIL-IS), Venlafaxine-d10, to ensure exceptional accuracy and precision, effectively mitigating matrix effects and variability in sample preparation.[1] A streamlined protein precipitation protocol facilitates rapid sample processing, making the method amenable to high-throughput environments. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is ideally suited for therapeutic drug monitoring (TDM), pharmacokinetic (PK), and bioequivalence studies.
Introduction
Venlafaxine is a first-line serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, social anxiety disorder, and panic disorder.[2] It is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its major active metabolite, O-desmethylvenlafaxine (ODV), which is equipotent to the parent drug.[3][4] Given the variability in patient metabolism and the correlation between plasma concentrations and clinical outcomes, accurate and reliable quantification of venlafaxine is crucial for optimizing therapeutic regimens.[5]
LC-MS/MS has emerged as the gold standard for bioanalytical quantification due to its inherent sensitivity, selectivity, and speed.[6][7] The use of a stable isotope-labeled internal standard, such as Venlafaxine-d10, is a cornerstone of a robust quantitative bioanalytical method.[8] A SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction and ionization, thereby compensating for variations in matrix effects and recovery.[9] This application note provides a comprehensive protocol for the quantification of venlafaxine in human plasma using Venlafaxine-d10, from sample preparation to data analysis.
Scientific Principles: The Rationale Behind Experimental Choices
The selection of each component of this analytical method is grounded in established scientific principles to ensure a self-validating and reliable system.
-
Internal Standard Selection: Venlafaxine-d10 is the ideal internal standard for the quantification of venlafaxine. As a stable isotope-labeled analog, its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during all stages of the analytical process, including extraction, chromatography, and ionization.[10] This co-elution and similar behavior allow it to effectively compensate for any variability in sample recovery and matrix effects, which are common challenges in bioanalysis. The mass difference of 10 Da provides a clear distinction from the unlabeled venlafaxine in the mass spectrometer, preventing isotopic crosstalk.
-
Sample Preparation: Protein precipitation is chosen for its simplicity, speed, and suitability for high-throughput analysis. While other techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can offer cleaner extracts, protein precipitation with acetonitrile provides sufficient removal of plasma proteins for robust LC-MS/MS analysis, especially when coupled with the specificity of MRM.[11][12]
-
Chromatography: A C18 reversed-phase column is employed for its versatility and proven performance in separating small molecules like venlafaxine from endogenous plasma components. The use of a gradient elution with an acidic mobile phase (formic acid in water and acetonitrile) serves two key purposes: it ensures the analytes are protonated for efficient positive ion ESI, and it provides sharp peak shapes and good resolution.[6][13]
-
Mass Spectrometry: Electrospray ionization in the positive ion mode is selected because the tertiary amine group in the venlafaxine molecule is readily protonated, leading to a strong [M+H]⁺ signal.[3] Multiple Reaction Monitoring (MRM) is the cornerstone of quantitative LC-MS/MS. This technique involves the selection of a specific precursor ion (the protonated molecule) in the first quadrupole, its fragmentation in the collision cell, and the monitoring of a specific product ion in the third quadrupole. This highly specific detection method minimizes interferences from other compounds in the matrix, leading to excellent sensitivity and selectivity.[3][14]
Materials and Methods
Reagents and Materials
-
Venlafaxine hydrochloride (Reference Standard)
-
Venlafaxine-d10 hydrochloride (Internal Standard)[8]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Waters, Thermo Fisher Scientific)
-
Analytical column: C18, 50 mm x 2.1 mm, 3.5 µm particle size
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve venlafaxine hydrochloride and Venlafaxine-d10 hydrochloride in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the venlafaxine stock solution in 50:50 (v/v) acetonitrile:water to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Venlafaxine-d10 stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for calibration standards, QC samples, and unknown plasma samples.
-
Pipette 50 µL of the appropriate standard, QC, or unknown plasma sample into the corresponding tube.
-
Add 10 µL of the 100 ng/mL Venlafaxine-d10 internal standard working solution to all tubes except for the blank plasma (add 10 µL of 50:50 acetonitrile:water instead).
-
Add 150 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18, 50 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The MRM transitions for venlafaxine are well-established.[14][15] For Venlafaxine-d10, the precursor ion will be the protonated molecule, and the product ions will be shifted by the mass of the deuterium labels. Based on the known fragmentation of venlafaxine, which primarily involves the cleavage of the dimethylamine group and the bond between the ethyl side chain and the cyclohexanol ring, the following MRM transitions are proposed for Venlafaxine-d10.[16][17]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Venlafaxine | 278.2 | 58.1 | 150 | 25 |
| Venlafaxine | 278.2 | 121.1 | 150 | 35 |
| Venlafaxine-d10 | 288.2 | 68.1 | 150 | 25 |
| Venlafaxine-d10 | 288.2 | 121.1 | 150 | 35 |
Note: The collision energies should be optimized for the specific instrument being used.
Data Analysis and Interpretation
The quantification of venlafaxine is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. A weighted linear regression (1/x²) is typically used to fit the data. The concentration of venlafaxine in the unknown samples is then determined from the calibration curve.
Workflow and Fragmentation Diagrams
Experimental Workflow
Caption: High-level workflow for the quantification of venlafaxine in plasma.
Fragmentation Pathway of Venlafaxine
Caption: Proposed fragmentation of protonated venlafaxine in positive ESI mode.
Conclusion
This application note details a selective, sensitive, and high-throughput LC-MS/MS method for the quantification of venlafaxine in human plasma. The use of Venlafaxine-d10 as a stable isotope-labeled internal standard ensures the reliability and accuracy of the results. The straightforward protein precipitation sample preparation protocol and rapid LC-MS/MS analysis make this method highly suitable for clinical and research laboratories requiring efficient and robust bioanalytical solutions.
References
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. (n.d.).
- Internal Standards for Protein Quantification by LC-MS/MS - PharmiWeb.com. (2025, January 17).
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.).
- Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed. (2018, June 15).
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS - Amazon S3. (n.d.).
- Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS | Analytical Chemistry - ACS Publications. (2015, May 26).
- Venlafaxine-d10 hydrochloride | Stable Isotope - MedchemExpress.com. (n.d.).
- An In-depth Technical Guide to the Mass Spectrometry Fragmentation of D,L-Venlafaxine-d11 - Benchchem. (n.d.).
- Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its a - HubSpot. (2018, April 23).
- Electrochemical Degradation of Venlafaxine on Platinum Electrodes: Identification of Transformation Products by LC-MS/MS and In Silico Ecotoxicity Assessment - MDPI. (2025, April 23).
- solid phase extraction and lc-ms/ms method for quantification of venlafaxine and its active metabolite - SciSpace. (n.d.).
- Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed. (2024, June 15).
- MRM mass spectra and fragmentation of venlafaxine-D6. - ResearchGate. (n.d.).
- Application Note: High-Throughput Quantification of Venlafaxine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard - Benchchem. (n.d.).
- Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC. (n.d.).
- (PDF) Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - ResearchGate. (2025, August 6).
- Pharmacokinetics of venlafaxine and its major metabolite o-desmethylvenlafaxine in freely moving mice using automated dosing/sampling system - PMC. (n.d.).
- Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed. (2008, July 15).
- Venlafaxine | C17H27NO2 | CID 5656 - PubChem - NIH. (n.d.).
- Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed. (2022, June 4).
- Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed. (2010, March 1).
- Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices - Systematic Reviews in Pharmacy. (2012, December 15).
- Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices - Psychiatria Polska. (n.d.).
- Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC. (2018, October 26).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatriapolska.pl [psychiatriapolska.pl]
- 5. Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. scispace.com [scispace.com]
- 12. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn2.hubspot.net [cdn2.hubspot.net]
- 14. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multiple-reaction monitoring (MRM) LC-MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
Application Note: Robust Quantification of Venlafaxine in Human Plasma using Solid Phase Extraction with a Deuterated Internal Standard
Abstract
This application note presents a detailed protocol for the solid phase extraction (SPE) of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine, from human plasma. To ensure the highest degree of accuracy and precision, the method incorporates venlafaxine-d6 as a stable isotope-labeled internal standard (SIL-IS). The use of a deuterated standard is critical for mitigating variability introduced by matrix effects and inconsistencies during sample preparation, a cornerstone of robust bioanalytical method validation as recommended by regulatory bodies like the FDA.[1] This guide provides not only a step-by-step methodology suitable for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis but also delves into the scientific rationale behind each step, empowering researchers to adapt and troubleshoot the protocol effectively.
Introduction: The Rationale for Precise Venlafaxine Quantification
Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder and anxiety disorders.[2] It is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its major active metabolite, O-desmethylvenlafaxine (ODV).[3] Both parent drug and metabolite contribute to the therapeutic effect, and their plasma concentrations can vary significantly among patients due to genetic polymorphisms in metabolizing enzymes.[3] Consequently, accurate and reliable quantification of venlafaxine and ODV is crucial for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and clinical and forensic toxicology.[4]
Biological matrices such as human plasma are complex, containing numerous endogenous components like proteins, lipids, and salts that can interfere with analysis. Solid phase extraction is a powerful sample preparation technique that addresses this challenge by isolating analytes of interest from these interferences.[5] When coupled with a deuterated internal standard, which co-elutes with the analyte but is distinguishable by mass, SPE enables highly accurate and precise quantification via LC-MS/MS.[1][6]
The Science of Venlafaxine SPE: A Mixed-Mode Approach
The selection of an appropriate SPE sorbent and protocol is dictated by the physicochemical properties of the target analytes. Venlafaxine is a basic compound with a pKa of 9.4, meaning it is predominantly in a positively charged (protonated) state at physiological pH and below.[2][7] It also possesses moderate hydrophobicity (Log P > 1.5).[8] This dual character makes a mixed-mode SPE sorbent, which combines both reversed-phase (for hydrophobic interactions) and ion-exchange (for electrostatic interactions) properties, an ideal choice for a highly selective extraction.[5]
This protocol utilizes a strong cation-exchange, mixed-mode polymeric sorbent. The extraction mechanism involves the following key steps:
-
Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) to wet the polymeric backbone and activate the hydrophobic retention mechanism. It is then equilibrated with an aqueous solution to prepare it for the sample.[8]
-
Sample Loading: The plasma sample is pre-treated to precipitate proteins and adjust the pH. At a low pH, both venlafaxine and the ion-exchange sorbent are charged, facilitating a strong electrostatic interaction, while the hydrophobic backbone provides an additional retention mechanism.
-
Washing: A series of washes with carefully selected solvents removes interfering compounds. An acidic wash maintains the electrostatic interaction between the analyte and sorbent while removing neutral and acidic interferences. An organic wash can then be used to remove hydrophobic, non-basic interferences.
-
Elution: A basic, high organic content solvent is used to elute the analytes. The high pH neutralizes the venlafaxine molecule, disrupting the strong cation-exchange bond. The organic solvent simultaneously disrupts the weaker hydrophobic interactions, allowing for the complete release of the analyte and internal standard from the sorbent.
The use of a deuterated internal standard, such as venlafaxine-d6, is paramount. This standard is chemically identical to the analyte, ensuring it behaves in the same manner throughout the extraction and ionization process.[1] Any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard, allowing for a highly accurate final concentration calculation.
Experimental Protocol
This protocol is designed for the extraction of venlafaxine and O-desmethylvenlafaxine from human plasma prior to LC-MS/MS analysis.
Materials and Reagents
| Material | Specification |
| Venlafaxine & ODV Standards | Certified Reference Material (>98% purity) |
| Venlafaxine-d6 (Internal Standard) | Certified Reference Material (>98% purity, >99% isotopic purity) |
| Human Plasma | K2-EDTA as anticoagulant |
| SPE Cartridges | Strong Cation Exchange, Mixed-Mode Polymeric Sorbent |
| Methanol | HPLC or LC-MS Grade |
| Acetonitrile | HPLC or LC-MS Grade |
| Formic Acid | LC-MS Grade |
| Ammonium Hydroxide | ACS Grade or higher |
| Water | Deionized, >18 MΩ·cm |
Sample and Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of venlafaxine, ODV, and venlafaxine-d6 in methanol.
-
Working Standard Solution: Prepare a combined working standard solution containing venlafaxine and ODV at a suitable concentration in 50:50 methanol:water.
-
Working Internal Standard (IS) Solution (e.g., 100 ng/mL): Prepare a working solution of venlafaxine-d6 in 50:50 methanol:water.
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the working IS solution.
-
Add 200 µL of 2% formic acid in water.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
The supernatant is now ready for loading onto the SPE cartridge.
-
Solid Phase Extraction Workflow
The following steps should be performed using an SPE vacuum manifold.
-
Condition: Add 1 mL of methanol to the SPE cartridge. Allow it to pass through completely by gravity or with minimal vacuum.
-
Equilibrate: Add 1 mL of water to the SPE cartridge. Allow it to pass through, ensuring the sorbent bed does not go dry.
-
Load: Load the entire pre-treated sample supernatant onto the conditioned and equilibrated cartridge. Apply a slow, consistent vacuum to pull the sample through the sorbent at a rate of approximately 1-2 drops per second.
-
Wash 1 (Polar Interference Removal): Add 1 mL of 2% formic acid in water. Dry the sorbent bed under full vacuum for 1 minute. This step removes hydrophilic interferences and salts while keeping the analyte retained by ion exchange.
-
Wash 2 (Non-polar Interference Removal): Add 1 mL of methanol. Dry the sorbent bed under full vacuum for 5 minutes. This step removes lipids and other non-polar interferences.
-
Elute: Place clean collection tubes in the manifold. Add 1 mL of 5% ammonium hydroxide in methanol. Allow the solvent to soak the sorbent for 30 seconds before applying a slow vacuum to elute the analytes. The basic pH neutralizes the analyte, breaking the ionic bond with the sorbent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution. The sample is now ready for injection.
SPE Protocol Summary Table
| Step | Reagent | Volume | Purpose |
| Condition | Methanol | 1 mL | Wets the sorbent and activates reversed-phase mechanism |
| Equilibrate | Water | 1 mL | Prepares sorbent for aqueous sample |
| Load | Pre-treated Plasma Supernatant | ~420 µL | Binds analytes to the sorbent |
| Wash 1 | 2% Formic Acid in Water | 1 mL | Removes hydrophilic interferences and salts |
| Wash 2 | Methanol | 1 mL | Removes hydrophobic interferences (e.g., lipids) |
| Elute | 5% NH4OH in Methanol | 1 mL | Disrupts sorbent-analyte interaction to release analytes |
Workflow and Data Analysis Visualization
SPE Workflow Diagram
Caption: The SPE workflow for venlafaxine extraction from plasma.
The Role of the Deuterated Internal Standard in Quantification
Following extraction, the samples are analyzed by LC-MS/MS, typically in Multiple Reaction Monitoring (MRM) mode.[9] Specific precursor-to-product ion transitions are monitored for venlafaxine, ODV, and venlafaxine-d6.
The concentration of the analyte is calculated using the ratio of the analyte peak area to the internal standard peak area.
Calculation: Response Ratio = (Peak Area of Analyte) / (Peak Area of Venlafaxine-d6)
A calibration curve is constructed by plotting the Response Ratio against the known concentrations of prepared calibration standards. The concentration of venlafaxine in the unknown plasma samples is then determined by interpolating their measured Response Ratios from this curve. This ratiometric approach corrects for any analyte loss during the multi-step extraction process and compensates for suppression or enhancement of the ion signal (matrix effects) during mass spectrometry analysis, thereby ensuring the integrity and accuracy of the results.[1]
Conclusion and Best Practices
This application note provides a comprehensive and scientifically grounded protocol for the solid phase extraction of venlafaxine and its active metabolite from human plasma. The use of a mixed-mode SPE sorbent offers high selectivity, while the incorporation of a deuterated internal standard ensures maximum accuracy and reproducibility. For optimal results, it is recommended to validate this method in your own laboratory according to regulatory guidelines to establish performance characteristics such as recovery, matrix effect, precision, and accuracy.[10][11] Consistent laboratory technique, high-purity reagents, and properly calibrated equipment are essential for the successful implementation of this bioanalytical method.
References
- Benchchem. (n.d.). Application Note: High-Throughput Quantification of Venlafaxine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard.
- da Fonseca, B. M., et al. (2009). Automated Determination of Venlafaxine in Human Plasma by On-Line SPE-LC-MS/MS. Application to a Bioequivalence Study. Journal of Chromatography B, 877(5-6), 553-559.
- Samanidou, V., et al. (2011). A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum. Bioanalysis, 3(15), 1713-1718.
- Jain, R., et al. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy, 3(2), 99-111.
- Woźniak, M. K., et al. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska, 47(5), 843-855.
- Ahmad, S., et al. (2016). Solid phase extraction and LC-MS/MS method for quantification of venlafaxine and its active metabolite O-desmethyl venlafaxine in rat plasma. Journal of the Chilean Chemical Society, 61(3), 3130-3135.
- Ahmad, S., et al. (2016). SOLID PHASE EXTRACTION AND LC-MS/MS METHOD FOR QUANTIFICATION OF VENLAFAXINE AND ITS ACTIVE METABOLITE O-DESMETHYL VENLAFAXINE IN RAT PLASMA. Journal of the Chilean Chemical Society.
- Kim, J., et al. (2012). Development of a LC-MS/MS for Quantification of Venlafaxine in Human Plasma and Application to Bioequivalence Study in healthy Korean Subjects. ResearchGate.
- Samanidou, V., et al. (2011). A simple HPLC Method for the Simultaneous Determination of Venlafaxine and its Major Metabolite O -Desmethylvenlafaxine in Human Serum. ResearchGate.
- Joghee, A., et al. (2007). Development of LC-MS Method for the Determination of Venlafaxine Hydrochloride in Human Plasma and its Application in Bioequivalence Studies. Journal of Pharmaceutical Sciences and Research, 2(3), 163-169.
- Gu, G., et al. (2018). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study. Journal of Chromatography B, 1087-1088, 29-35.
- Sharma, P., et al. (2021). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Scientific Reports, 11(1), 1-13.
- Phenomenex. (n.d.). SAMPLE PREPARATION.
- Shah, A. K., et al. (2013). Rapid sensitive validated UPLC-MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study. Journal of Pharmaceutical Analysis, 3(6), 423-430.
- Gu, G., et al. (2018). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study. HubSpot.
- Bishop, C., & Flegel, R. (2018). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- Wille, S. M. R., et al. (2005). Development of a solid phase extraction for 13 'new' generation antidepressants and their active metabolites for gas chromatographic-mass spectrometric analysis. Journal of Chromatography A, 1098(1-2), 19-29.
- Hassan, I., et al. (2025). Advanced strategies for the removal of venlafaxine from aqueous environments: a critical review of adsorption and advanced oxidation pathways. RSC Advances, 15(43), 30000-30025.
- Woźniak, M. K., et al. (2013). [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices]. Psychiatria Polska.
- Cengiz, S., et al. (2020). A novel fabric phase sorptive extraction method for determination of venlafaxine in human urine samples. Cumhuriyet Science Journal, 41(3), 614-623.
- Woźniak, M. K., et al. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. ResearchGate.
- Monica, R. P. R., et al. (2017). Design and Pharmacodynamic Evaluation of Optimized Microporous Osmotic Tablets of Venlafaxine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 79(2), 240-249.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Advanced strategies for the removal of venlafaxine from aqueous environments: a critical review of adsorption and advanced oxidation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatriapolska.pl [psychiatriapolska.pl]
- 4. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a solid phase extraction for 13 'new' generation antidepressants and their active metabolites for gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid sensitive validated UPLC-MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. SOLID PHASE EXTRACTION AND LC-MS/MS METHOD FOR QUANTIFICATION OF VENLAFAXINE AND ITS ACTIVE METABOLITE O-DESMETHYL VENLAFAXINE IN RAT PLASMA | Journal of the Chilean Chemical Society [jcchems.com]
Application Note: High-Efficiency Protein Precipitation for Venlafaxine-d10 in Serum
Abstract & Introduction
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in the treatment of major depressive disorders.[1][2] Accurate quantification of Venlafaxine and its metabolites in serum is critical for Therapeutic Drug Monitoring (TDM) and pharmacokinetic profiling.
This guide details a robust Protein Precipitation (PPT) protocol optimized for the extraction of Venlafaxine, utilizing Venlafaxine-d10 as the Internal Standard (IS). While Solid Phase Extraction (SPE) offers cleaner extracts, PPT is preferred in high-throughput clinical settings for its speed and cost-effectiveness. However, PPT is prone to "matrix effects" (ion suppression).
Why Venlafaxine-d10? In electrospray ionization (ESI), co-eluting phospholipids from serum can suppress the ionization of the target analyte. Venlafaxine-d10 is chemically identical to the target but mass-shifted (+10 Da). It co-elutes with Venlafaxine, experiencing the exact same ion suppression events. By normalizing the Venlafaxine signal to the Venlafaxine-d10 signal, quantitative accuracy is maintained even in "dirty" PPT extracts.
Chemical & Reagent Profile
Analyte Properties
-
pKa: ~9.4 (Basic). Implication: High pH reduces solubility; acidic conditions maintain ionization.
-
LogP: 2.74 (Moderately lipophilic).
-
Internal Standard: Venlafaxine-d10 (Deuterated).
Required Reagents (LC-MS Grade)
-
Acetonitrile (ACN): The primary precipitating agent. ACN is preferred over Methanol for Venlafaxine as it typically yields a denser protein pellet and cleaner supernatant for this specific amine.
-
Formic Acid (FA): Added to the precipitating solvent (0.1% v/v) to disrupt drug-protein binding and ensure the basic Venlafaxine remains soluble in the organic phase.
-
Water: 18.2 MΩ·cm (Milli-Q or equivalent).
-
Serum Matrix: Drug-free human or rat serum for calibration curves.
Mechanism of Action
Protein precipitation works by altering the solvation layer of proteins.
-
Dielectric Constant Reduction: Adding ACN lowers the dielectric constant of the serum mixture.
-
Solvation Layer Disruption: Water molecules bound to protein surfaces are stripped away by the organic solvent.
-
Aggregation: Exposed hydrophobic domains of the proteins interact, causing rapid aggregation and precipitation.
-
Acidification: The addition of Formic Acid lowers the pH below the isoelectric point of plasma proteins (like albumin), accelerating precipitation while simultaneously protonating Venlafaxine (making it more soluble in the supernatant and ready for MS detection).
Detailed Protocol
Preparation of Stock Solutions
-
Stock A (Venlafaxine): Dissolve 1 mg Venlafaxine in 1 mL Methanol (1 mg/mL).
-
Stock B (IS - Venlafaxine-d10): Dissolve 1 mg Venlafaxine-d10 in 1 mL Methanol.
-
Working IS Solution: Dilute Stock B with 50:50 ACN:Water to a concentration of 100 ng/mL . This ensures the IS signal is within the dynamic range of the detector (typically 10^5 - 10^6 cps).
Precipitation Workflow
Note: All steps should be performed at room temperature unless noted.
| Step | Action | Critical Technical Insight |
| 1 | Aliquot 50 µL of Serum into a 1.5 mL microcentrifuge tube or 96-well plate. | Small volumes reduce solvent consumption and waste. |
| 2 | Add IS: Add 20 µL of Working IS Solution (Venlafaxine-d10). | CRITICAL: Add IS before precipitation. This allows the d10 to bind to serum proteins similarly to the analyte, correcting for extraction recovery losses. |
| 3 | Vortex gently for 10 seconds. | Equilibrates the IS with the matrix. |
| 4 | Precipitate: Add 200 µL of Cold Acetonitrile + 0.1% Formic Acid . | Ratio 1:4 (Serum:Organic). This ratio is the "sweet spot" for removing >98% of proteins. Cold solvent promotes tighter pellet formation. |
| 5 | Vortex vigorously for 30-60 seconds. | Essential to fully disrupt protein solvation layers. |
| 6 | Centrifuge at 14,000 x g for 10 minutes at 4°C. | High speed is non-negotiable. Low speeds leave suspended micro-particulates that clog HPLC columns. |
| 7 | Transfer 150 µL of supernatant to a clean vial/plate. | Do not disturb the pellet. |
| 8 | Dilution (Optional): If the sensitivity is too high or peak shape is poor, dilute 1:1 with Water + 0.1% FA. | Matches the solvent strength to the initial mobile phase, preventing "solvent effects" (peak fronting). |
Visual Workflow (Graphviz)
Caption: Step-by-step protein precipitation workflow for Venlafaxine-d10 extraction from serum, highlighting the critical equilibration and centrifugation steps.
Validation & Quality Control
To ensure the method is scientifically valid (E-E-A-T), you must assess Matrix Effects (ME) and Recovery (RE) .
Matrix Effect Calculation
Since PPT leaves phospholipids in the sample, you must quantify ion suppression.
-
Set A (Neat): Spike Venlafaxine-d10 into pure solvent (ACN/Water).
-
Set B (Post-Extraction Spike): Extract blank serum via PPT. Spike Venlafaxine-d10 into the supernatant.
-
Calculation:
-
Target: MF between 0.85 and 1.15 (85% - 115%).
-
Correction: If MF < 0.8 (suppression), the d10 IS is vital. Ensure the IS Matrix Factor matches the Analyte Matrix Factor.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<50%) | Protein binding or pH issues. | Ensure 0.1% Formic Acid is in the ACN.[5] The acid breaks the drug-protein bond. |
| Clogged Column | Incomplete precipitation. | Increase centrifugation time to 15 min or speed to 20,000 x g. Ensure supernatant is not taken from the very bottom. |
| Peak Fronting | Solvent mismatch. | The supernatant is 80% ACN. If your LC gradient starts at 5% ACN, the drug travels too fast. Dilute the supernatant 1:1 with water before injection. |
| High Backpressure | Phospholipid buildup. | PPT does not remove lipids. Add a "high organic wash" (95% ACN) step at the end of your LC gradient to clean the column. |
References
-
US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Knezevic, C. et al. (2024).[6] Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Bhatt, J. et al. (2008). Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma. Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. psychiatriapolska.pl [psychiatriapolska.pl]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. cdn2.hubspot.net [cdn2.hubspot.net]
- 6. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Simultaneous analysis of Venlafaxine and O-desmethylvenlafaxine
An Application Guide for the Bioanalysis of Venlafaxine and O-desmethylvenlafaxine
Introduction: The Clinical Imperative for Combined Monitoring
Venlafaxine (VEN) is a widely prescribed antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class, utilized in the management of major depressive disorder, generalized anxiety, and other mood disorders.[1][2] Following administration, venlafaxine undergoes significant first-pass metabolism in the liver, primarily mediated by the cytochrome P450 2D6 (CYP2D6) isoenzyme, to its major active metabolite, O-desmethylvenlafaxine (ODV).[3] This metabolite is not merely a byproduct; it possesses a pharmacological activity profile similar to the parent drug and contributes significantly to the overall therapeutic effect.[2]
The clinical rationale for the simultaneous quantification of both VEN and ODV is compelling. The activity of the CYP2D6 enzyme exhibits significant inter-individual genetic polymorphism, leading to wide variations in the ratio of VEN to ODV in patients. This variability can profoundly impact both the efficacy and tolerability of the treatment. Therefore, Therapeutic Drug Monitoring (TDM) that encompasses both parent drug and active metabolite provides a more accurate assessment of the total active moiety exposure, enabling clinicians to optimize dosing, ensure patient compliance, and minimize the risk of adverse effects.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the robust and validated methodologies for the simultaneous analysis of Venlafaxine and O-desmethylvenlafaxine in biological matrices.
Core Analytical Strategies: A Comparative Overview
The choice of analytical technique is fundamentally dictated by the required sensitivity, selectivity, and sample throughput of the study. While several methods exist, High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (LC-MS/MS) detection are the most prevalent and well-validated approaches.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique represents a cost-effective and widely accessible method for quantifying VEN and ODV.[4][5] It is particularly suitable for applications where high concentrations are expected, such as in toxicology or overdose cases.[4] However, its sensitivity may be insufficient for TDM at lower therapeutic doses, and it can be more susceptible to interferences from endogenous matrix components.[6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is unequivocally the gold standard for bioanalysis due to its superior sensitivity, specificity, and speed.[6][7] By monitoring specific precursor-to-product ion transitions for each analyte, LC-MS/MS can accurately quantify VEN and ODV at the nanogram-per-milliliter level, even in complex biological matrices like plasma.[7][8] This high degree of selectivity minimizes the risk of interference, making it the preferred method for pharmacokinetic studies and routine TDM.[9]
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Principle | Separation by chromatography, quantification by UV light absorption. | Separation by chromatography, quantification by mass-to-charge ratio. |
| Sensitivity | Lower (typically >10 ng/mL).[2] | High (typically <1 ng/mL).[3][7][8] |
| Selectivity | Moderate; susceptible to co-eluting matrix interferences. | Very High; based on specific mass transitions.[7] |
| Typical Column | Reversed-phase C8 or C18.[5] | Reversed-phase C8 or C18.[7] |
| Mobile Phase | Acetonitrile and phosphate buffer mixture.[5][10] | Acetonitrile and water with formic acid or ammonium acetate.[6] |
| Detection | UV detector at ~227-229 nm.[5][10] | Triple quadrupole mass spectrometer in MRM mode.[11] |
| Primary Use Case | Toxicological screening, analysis of high-concentration samples.[4] | Therapeutic Drug Monitoring (TDM), Pharmacokinetic (PK) studies.[6] |
Sample Preparation: Isolating Analytes from the Biological Matrix
Effective sample preparation is a critical prerequisite for accurate and reproducible bioanalysis. The primary goal is to isolate VEN and ODV from interfering components in the biological matrix (e.g., plasma, serum, urine), such as proteins and phospholipids, which can suppress ionization in MS detection or create interfering peaks in UV chromatography. The two most established methods for this purpose are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][3]
Liquid-Liquid Extraction (LLE)
LLE operates on the principle of partitioning the analytes between the aqueous biological sample and an immiscible organic solvent. By adjusting the pH of the sample to a basic level (pH > 10), VEN and ODV (which are basic compounds) are deprotonated, increasing their solubility in an organic solvent. This technique has demonstrated high recovery rates for both analytes.[2][3] Common extraction solvents include mixtures of hexane and isoamyl alcohol or diethyl ether.[3][12] While effective, LLE can be labor-intensive and requires larger volumes of organic solvents compared to SPE.[12]
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample clean-up technique that has become the method of choice for many high-throughput laboratories.[3][12] The process involves passing the biological sample through a cartridge containing a solid sorbent. VEN and ODV are retained on the sorbent while unwanted matrix components are washed away. The purified analytes are then eluted with a small volume of an appropriate solvent.[8] Common sorbents for this application include reversed-phase materials like C8, C18, or hydrophilic-lipophilic balanced (HLB) polymers.[3][12] SPE is less labor-intensive than LLE, uses significantly less solvent, and is easily amenable to automation.[12]
Protocols
Protocol 1: LC-MS/MS Analysis
This protocol describes a typical LC-MS/MS method for the simultaneous quantification of VEN and ODV.
-
Chromatographic System: HPLC or UPLC system.
-
Analytical Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 10% B, ramp to 90% B over 2.5 minutes, hold for 0.5 minutes, return to 10% B and re-equilibrate for 1 minute. (Total run time ~4 minutes).
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Protocol 2: Solid-Phase Extraction (SPE) from Human Plasma
This protocol uses a generic hydrophilic-lipophilic balanced (HLB) SPE cartridge.
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of IS working solution (e.g., Escitalopram at 500 ng/mL) and 200 µL of 4% phosphoric acid. Vortex to mix.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute VEN, ODV, and the IS from the cartridge with 1 mL of methanol.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90% A: 10% B). Vortex and transfer to an autosampler vial for analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) from Human Plasma
-
Sample Preparation: To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of IS working solution.
-
Alkalinization: Add 50 µL of 1M Sodium Hydroxide (NaOH) to basify the sample. Vortex briefly.
-
Extraction: Add 1 mL of diethyl ether. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Collection: Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Dry-down & Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for analysis.
Method Validation: Ensuring Data Integrity
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[13] Validation is performed according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[13][14][15] The core parameters of validation are essential for demonstrating that the method is accurate, precise, and fit-for-purpose.[13]
| Validation Parameter | Description | Typical Acceptance Criteria (FDA/EMA) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analytes or IS.[13] |
| Linearity & Range | The range of concentrations over which the method is accurate, precise, and linear. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99.[11] |
| Accuracy | The closeness of the measured concentration to the true value. | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).[13] |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[13] |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal should be at least 5 times the blank response; accuracy and precision criteria must be met.[13] |
| Recovery | The efficiency of the extraction process for the analyte and IS. | Should be consistent, precise, and reproducible.[7] |
| Matrix Effect | The suppression or enhancement of ionization caused by co-eluting matrix components. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term). | Mean concentration of stability samples should be within ±15% of nominal concentration.[13] |
Conclusion
The simultaneous analysis of Venlafaxine and its active metabolite, O-desmethylvenlafaxine, is critical for effective therapeutic drug monitoring and pharmacokinetic research. The choice between analytical platforms like HPLC-UV and LC-MS/MS, and sample preparation techniques such as LLE and SPE, should be guided by the specific requirements for sensitivity, throughput, and available resources. LC-MS/MS coupled with SPE is often the preferred combination for its high sensitivity, selectivity, and amenability to automation. Regardless of the chosen methodology, a comprehensive validation according to regulatory guidelines is mandatory to ensure the generation of reliable and defensible data.[13][15] The protocols and principles outlined in this guide provide a robust framework for developing and implementing such methods in a research or clinical setting.
References
- Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices - Psychiatria Polska. (n.d.).
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
- EMA Guideline on bioanalytical Method Validation adopted - ECA Academy. (2011, August 17).
- Bioanalytical Method Validation Guidance for Industry | FDA. (2020, April 29).
- Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21).
-
Bhatt, J., Jangid, A., Venkatesh, G., Subbaiah, G., & Singh, S. (2005). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. Journal of Chromatography B, 829(1-2), 75-81. [Link]
- [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices]. (2013, September 15).
-
Fijalek, Z., Sarna, E., & Koch, T. (2013). Simultaneous quantitation of venlafaxine and its main metabolite, O-desmethylvenlafaxine, in human saliva by HPLC. Biomedical Chromatography, 27(6), 743-748. [Link]
- Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. (2018, May 24).
- Development and validation of analytical methods for therapeutic drug monitoring. (n.d.).
- Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. (2025, August 7).
- HIGH THROUGHPUT AND SENSITIVE LC-MS/MS METHOD FOR THE ESTIMATION OF VENLAFAXINE AND ITS ACTIVE METABOLITE O-DESMETHYL VENLAFAXINE IN HUMAN PLASMA AND ITS APPLICATION TO A PHARMACOKINETIC STUDY - Taylor & Francis. (2013, March 21).
-
Samanidou, V., Nazyropoulou, C., & Kovatsi, L. (2011). A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum. Bioanalysis, 3(15), 1713-1718. [Link]
- Determination of venlafaxine and its metabolites in biological materials - Archives of Psychiatry and Psychotherapy. (n.d.).
- SOLID PHASE EXTRACTION AND LC-MS/MS METHOD FOR QUANTIFICATION OF VENLAFAXINE AND ITS ACTIVE METABOLITE O-DESMETHYL VENLAFAXINE IN RAT PLASMA | Journal of the Chilean Chemical Society. (2016, September 10).
-
Kuzmin, A. V., Grishina, T. R., & Savchenko, L. M. (2023). Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry. Pharmacokinetics and Pharmacodynamics, (1), 4-11. [Link]
-
Sher, M., Ahmad, M., Hassan, F., Naeem-ul-Hassan, M., & Hussain, M. A. (2020). Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
Sources
- 1. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of venlafaxine and its main metabolite, O-desmethylvenlafaxine, in human saliva by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatriapolska.pl [psychiatriapolska.pl]
- 4. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archivespp.pl [archivespp.pl]
- 6. tandfonline.com [tandfonline.com]
- 7. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SOLID PHASE EXTRACTION AND LC-MS/MS METHOD FOR QUANTIFICATION OF VENLAFAXINE AND ITS ACTIVE METABOLITE O-DESMETHYL VENLAFAXINE IN RAT PLASMA | Journal of the Chilean Chemical Society [jcchems.com]
- 9. Development and validation of analytical methods for therapeutic drug monitoring [elea.unisa.it]
- 10. scielo.br [scielo.br]
- 11. Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry | Kuzmin | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
Venlafaxine-d10 application in therapeutic drug monitoring (TDM)
Application Note: High-Precision Therapeutic Drug Monitoring of Venlafaxine and O-Desmethylvenlafaxine in Human Plasma
Executive Summary & Clinical Context
Venlafaxine (VEN) is a widely prescribed Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) used for major depressive disorder and anxiety. Its clinical management is complicated by significant inter-individual pharmacokinetic variability, primarily driven by genetic polymorphisms in CYP2D6 .
VEN is metabolized to its major active metabolite, O-desmethylvenlafaxine (ODV) .[1][2][3][4] The therapeutic effect is mediated by the "Active Moiety" (sum of VEN + ODV). However, the ratio of VEN:ODV varies wildly:
-
CYP2D6 Poor Metabolizers (PM): High VEN, Low ODV (Risk of cardiac toxicity).
-
CYP2D6 Ultrarapid Metabolizers (UM): Low VEN, High ODV (Risk of therapeutic failure).
Why Venlafaxine-d10? While Venlafaxine-d6 is commercially available, Venlafaxine-d10 offers superior bioanalytical performance. The +10 Da mass shift eliminates isotopic overlap (cross-talk) from the natural M+6 isotopes of the parent drug, which can occur at high concentrations. Furthermore, the high degree of deuteration (typically on the cyclohexyl and aromatic rings) ensures the internal standard (IS) co-elutes with the analyte to perfectly compensate for matrix effects (ion suppression) while maintaining spectral distinctness.
Metabolic Pathway & TDM Logic
Understanding the metabolic fate of Venlafaxine is critical for interpreting TDM results. The following diagram illustrates the CYP2D6-mediated pathway and the target analytes for quantification.
Figure 1: Metabolic pathway of Venlafaxine.[1][2][3][4] TDM quantifies the sum of Venlafaxine and ODV to assess the 'Active Moiety'.[5]
Experimental Protocol
Materials & Reagents
-
Analytes: Venlafaxine HCl, O-desmethylvenlafaxine succinate.
-
Internal Standard: Venlafaxine-d10 (Ring-labeled). Note: If quantifying ODV, ODV-d6 is recommended as a second IS, though Ven-d10 can serve as a surrogate if validated.
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.
Sample Preparation (Protein Precipitation)
This method uses "Crash & Shoot" for high throughput, relying on the d10-IS to correct for the heavy matrix load.
-
Aliquot: Transfer 100 µL of patient plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Addition: Add 20 µL of Venlafaxine-d10 Working Solution (500 ng/mL in 50:50 MeOH:Water). Vortex briefly.
-
Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Agitation: Vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Dilution (Optional but Recommended): Transfer 100 µL of supernatant to a clean vial and dilute with 100 µL of Mobile Phase A (Water). This improves peak shape on early-eluting compounds.
-
Injection: Inject 5 µL onto the LC-MS/MS.
LC-MS/MS Conditions
Chromatography (UHPLC)
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 90% B[6]
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry (ESI+) Parameters
-
Source: Electrospray Ionization (Positive Mode).[6]
-
Spray Voltage: 3500 V.
-
Source Temp: 500°C.
MRM Transitions Table Note: Transitions assume Venlafaxine-d10 is labeled on the aromatic/cyclohexyl ring, leaving the dimethylamine fragment (m/z 58) unlabeled.
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Venlafaxine | 278.2 | 58.1 | 30 | 25 | Quantifier |
| 278.2 | 260.2 | 30 | 18 | Qualifier | |
| ODV | 264.2 | 58.1 | 30 | 25 | Quantifier |
| 264.2 | 246.2 | 30 | 18 | Qualifier | |
| Venlafaxine-d10 | 288.3 | 58.1 | 30 | 25 | Internal Standard |
Analytical Workflow & Logic
The following diagram details the decision-making process during the analysis, ensuring data integrity before clinical reporting.
Figure 2: Analytical workflow ensuring valid quantification via Internal Standard monitoring.
Validation & Performance Criteria (Self-Validating System)
To ensure Trustworthiness , the assay must meet these criteria (based on FDA/EMA Bioanalytical Method Validation guidelines):
-
Linearity: 5 – 1000 ng/mL. (R² > 0.995).[7]
-
Matrix Effect (ME): Calculate ME using the equation:
Acceptance: The IS-normalized Matrix Factor must have a CV < 15%. Venlafaxine-d10 is crucial here; even if absolute suppression is 40%, if the d10 IS is suppressed by 40%, the ratio remains constant. -
Accuracy & Precision: Intra- and inter-day CV < 15% (20% at LLOQ).
Clinical Interpretation (AGNP Guidelines)
The AGNP Consensus Guidelines (2017) provide the authoritative reference for interpretation:
-
Therapeutic Reference Range (Active Moiety): 100 – 400 ng/mL (Venlafaxine + ODV).
-
Dose-Related Reference Range:
-
Venlafaxine: Highly variable.[8]
-
ODV: 200–500 ng/mL (often higher in CYP2D6 UMs).
-
-
Alert Levels: > 800 ng/mL (Risk of seizure/cardiotoxicity).
Expert Insight: If Venlafaxine is > ODV (Ratio > 1), suspect CYP2D6 Poor Metabolizer status or non-compliance (recent ingestion). If ODV >> Venlafaxine (Ratio > 10), suspect Ultrarapid Metabolizer status.
References
-
Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry, 51(01/02), 9-62.
-
Schoretsanitis, G., et al. (2018). TDM in psychiatry and neurology: A comprehensive summary of the consensus guidelines. World Journal of Biological Psychiatry.
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
-
Hicks, J. K., et al. (2016). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 and CYP2C19 Genotypes and Dosing of Selective Serotonin Reuptake Inhibitors. Clinical Pharmacology & Therapeutics.
-
BenchChem. (2025).[6] Correcting for Matrix Effects in Mass Spectrometry Using Deuterated Standards. (Note: Generalized reference for d10 mechanism).
Sources
- 1. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. mdpi.com [mdpi.com]
- 4. ClinPGx [clinpgx.org]
- 5. antonpottegaard.dk [antonpottegaard.dk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Throughput LC-MS/MS Quantitation of Venlafaxine and Metabolites using Venlafaxine-d10
Abstract
This application note details a high-throughput, validated LC-MS/MS protocol for the simultaneous quantitation of Venlafaxine (VEN) and its active metabolite, O-desmethylvenlafaxine (ODV), in human plasma. By utilizing Venlafaxine-d10 as a stable isotope-labeled internal standard (SIL-IS), this method corrects for ionization matrix effects and extraction variability more effectively than structural analogs. The protocol employs protein precipitation (PPT) for rapid sample preparation, achieving a run time of <3.0 minutes suitable for high-volume clinical research and TDM workflows.
Introduction & Clinical Context
Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for major depressive disorder and anxiety.[1][2] It is extensively metabolized in the liver, primarily by CYP2D6 to form the equipotent active metabolite, O-desmethylvenlafaxine (ODV).[2][3]
The Necessity of TDM
Therapeutic Drug Monitoring (TDM) is critical for Venlafaxine due to genetic polymorphisms in CYP2D6.
-
Poor Metabolizers (PM): Exhibit high VEN and low ODV concentrations.[3]
-
Ultrarapid Metabolizers (UM): Exhibit low VEN and high ODV concentrations.
According to the AGNP Consensus Guidelines (2017) , the therapeutic reference range is defined by the sum of the parent and active metabolite (VEN + ODV), typically 100–400 ng/mL [1]. This method is designed to quantify both analytes to provide a complete metabolic picture.
Why Venlafaxine-d10?
While many labs use analogs like Fluoxetine or generic d6 isotopes, Venlafaxine-d10 offers superior performance for high-throughput assays.
-
Mass Shift (+10 Da): Eliminates "cross-talk" or isotopic overlap from the natural M+ isotope distribution of high-concentration patient samples, which can occur with d3 or d6 standards.
-
Co-elution: As a deuterated isotopologue, it co-elutes perfectly with the analyte, experiencing the exact same moment of matrix suppression or enhancement in the ESI source, providing a true correction factor.
Metabolic Pathway & Mechanism[3][4][5][6]
Understanding the metabolic conversion is vital for interpreting the ratio of VEN to ODV.
Figure 1: Metabolic pathway of Venlafaxine.[2][3][4][5][6] The CYP2D6-mediated conversion to ODV is the primary determinant of efficacy and is subject to genetic variability.
Experimental Protocol
Materials & Reagents[8]
-
Analytes: Venlafaxine HCl, O-desmethylvenlafaxine succinate.
-
Internal Standard: Venlafaxine-d10 (ensure label is on the cyclohexyl ring or dimethylamino group as per CoA).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.
Sample Preparation (High-Throughput Protein Precipitation)
To maximize throughput, we utilize a 96-well plate protein precipitation format.
-
Aliquot: Transfer 50 µL of patient plasma into a 96-well collection plate.
-
IS Addition: Add 20 µL of Venlafaxine-d10 Working Solution (500 ng/mL in 50:50 MeOH:H2O).
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Agitation: Vortex at high speed for 2 minutes.
-
Clarification: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 50 µL of supernatant to a fresh plate and dilute with 150 µL of 0.1% Formic Acid in Water (to match initial mobile phase).
LC-MS/MS Conditions[9]
Liquid Chromatography (UHPLC)
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or equivalent Biphenyl phase.
-
Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 2-5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial |
| 0.20 | 10 | Load |
| 1.50 | 90 | Elution |
| 1.80 | 90 | Wash |
| 1.81 | 10 | Re-equilibration |
| 2.50 | 10 | End |
Mass Spectrometry (ESI+)
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 1.5 - 3.0 kV (System dependent).
-
Desolvation Temp: 500°C.
MRM Transitions: Note: Transitions for d10 depend on the specific labeling position (ring vs. methyl). Verify with your standard's CoA.
| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
| Venlafaxine | 278.2 | 58.1 | Quantifier | 25 |
| 278.2 | 121.1 | Qualifier | 35 | |
| ODV | 264.2 | 58.1 | Quantifier | 25 |
| 264.2 | 107.1 | Qualifier | 35 | |
| Venlafaxine-d10 | 288.3 | 58.1* | IS Quantifier | 25 |
*Technical Note: If the d10 label is on the cyclohexyl ring, the dimethylamino fragment (58.1) will remain unlabeled. If the label is on the N-methyl groups, the fragment would shift to 64.1 or 68.1.
Workflow Visualization
Figure 2: High-throughput workflow from patient sample to data acquisition.
Validation Criteria & Performance
This method should be validated according to FDA Bioanalytical Method Validation Guidance (2018) [2].
Linearity & Sensitivity
-
Range: 5.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
Curve Fit: Linear regression with 1/x² weighting.[7]
-
Acceptance: r² > 0.995; Non-zero standards within ±15% (±20% at LLOQ).
Accuracy & Precision[1][9][10]
-
Intra-day / Inter-day: Coefficient of Variation (%CV) must be <15% for QC Low, Mid, and High.
-
Self-Validation Check: If %CV > 15%, check the IS response stability. Venlafaxine-d10 response should not drift >20% across the run.
Matrix Effects
Calculate the Matrix Factor (MF) :
-
Requirement: The IS-normalized Matrix Factor should be close to 1.0 (0.85 – 1.15).
-
Troubleshooting: If suppression is observed (MF < 0.8), ensure the "Dilution" step in Section 4.2 is performed to reduce phospholipid load.
Expert Insights & Troubleshooting
-
Isotopic Contribution: Always run a "Zero Sample" (Matrix + IS, no Analyte) to check if the Venlafaxine-d10 standard contains impurities that contribute to the native Venlafaxine signal (m/z 278). Conversely, run a high-concentration native standard without IS to ensure it doesn't contribute to the d10 channel (m/z 288).
-
Carryover: Venlafaxine is "sticky." Ensure the autosampler needle wash contains at least 50% organic solvent (MeOH/ACN) with 0.1% Formic Acid.
-
Source Fragmentation: Venlafaxine is prone to in-source fragmentation (losing water, -18 Da). Ensure the desolvation temperature is not set excessively high (>600°C) which might degrade the parent ion before it enters the quad.
References
-
Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry, 51(01/02), 9-62.[8][9]
-
U.S. Food and Drug Administration (FDA). (2018).[10] Bioanalytical Method Validation: Guidance for Industry.
-
Collaborative Research. (2025). Venlafaxine Therapy and CYP2D6 Genotype.[2][4][11] NCBI Medical Genetics Summaries.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. s3.pgkb.org [s3.pgkb.org]
- 5. researchgate.net [researchgate.net]
- 6. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Consensus guidelines for therapeutic drug monitoring in neuropsychopharmacology: update 2017. - Drugs and Alcohol [drugsandalcohol.ie]
- 10. fda.gov [fda.gov]
- 11. SMPDB [smpdb.ca]
Application Note: Quantitative Analysis of Venlafaxine in Human Urine using Venlafaxine-d10 as an Internal Standard by LC-MS/MS
Abstract
This application note provides a comprehensive guide and a robust protocol for the quantitative analysis of venlafaxine in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs venlafaxine-d10, a stable isotope-labeled internal standard, to ensure the highest degree of accuracy and precision, a critical requirement for therapeutic drug monitoring (TDM) and pharmacokinetic studies. We delve into the rationale behind experimental choices, provide step-by-step methodologies for sample preparation and analysis, and detail the validation process in alignment with regulatory expectations.
Introduction: The Imperative for Precise Venlafaxine Quantification
Venlafaxine, marketed under brand names like Effexor®, is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for treating major depressive disorder, anxiety, and panic disorders.[1] Therapeutic drug monitoring of venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), is crucial due to significant inter-individual variability in patient metabolism, which can affect both the efficacy and toxicity of the drug.[1][2] Urine analysis provides a non-invasive method for assessing drug compliance and excretion.
For accurate quantification in complex biological matrices like urine, analytical variability must be meticulously controlled.[3] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for this purpose, and the use of a stable isotope-labeled internal standard, such as venlafaxine-d10, is central to this approach.
The Role of Venlafaxine-d10
Venlafaxine-d10 is a deuterated analog of venlafaxine where ten hydrogen atoms have been replaced by deuterium. This subtle increase in mass allows the mass spectrometer to differentiate it from the native analyte. However, its physicochemical properties are nearly identical to venlafaxine.[4] This near-perfect mimicry ensures that any variability encountered during sample preparation, chromatography, or ionization is mirrored by the internal standard.[5] By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to highly accurate and precise results.[3]
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Venlafaxine hydrochloride | Sigma-Aldrich | Reference Standard |
| Venlafaxine-d10 hydrochloride | MedchemExpress | ≥98% isotopic purity |
| Acetonitrile | Honeywell | HPLC Grade |
| Methanol | Honeywell | HPLC Grade |
| Formic Acid | Sigma-Aldrich | Reagent Grade |
| Ammonium Formate | Honeywell | Reagent Grade |
| Ultrapure Water | Milli-Q system | |
| Human Urine (drug-free) | Biological specialty supplier | |
| Solid Phase Extraction (SPE) Cartridges | Agilent (e.g., Bond Elut PLEXA) | 30 mg/1 cc |
Experimental Protocols
Preparation of Stock and Working Solutions
Rationale: The accurate preparation of stock and working solutions is fundamental to the entire quantitative analysis. Serial dilutions are performed to create a calibration curve that spans the expected concentration range of venlafaxine in urine.
Protocol:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve venlafaxine hydrochloride and venlafaxine-d10 hydrochloride in methanol to obtain separate 1 mg/mL stock solutions.
-
-
Intermediate Stock Solutions:
-
Prepare intermediate stock solutions of venlafaxine (e.g., 10 µg/mL) and venlafaxine-d10 (e.g., 1 µg/mL) by diluting the primary stock solutions with a 50:50 methanol:water mixture.
-
-
Calibration Standards and Quality Controls (QCs):
-
Prepare a series of calibration standards by spiking drug-free human urine with the venlafaxine intermediate stock solution to achieve final concentrations ranging from 5 to 1000 ng/mL.[6][7]
-
Prepare quality control samples at low, medium, and high concentrations (e.g., 15, 150, and 750 ng/mL) in the same manner.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the venlafaxine-d10 intermediate stock solution with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL. The optimal concentration should be determined during method development but should ideally be in the mid-range of the calibration curve.
-
Sample Preparation: Solid-Phase Extraction (SPE)
Rationale: Urine contains numerous endogenous compounds that can interfere with the analysis and cause ion suppression in the mass spectrometer. A robust sample clean-up procedure like SPE is essential to remove these matrix components, concentrate the analyte, and improve the sensitivity and reliability of the method.[8]
Workflow Diagram:
Sources
- 1. Venlafaxine, Serum - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]
- 2. Therapeutic Drug Monitoring of Venlafaxine in an Everyday Clinical Setting: Analysis of Age, Sex and Dose Concentration Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. psychiatriapolska.pl [psychiatriapolska.pl]
- 7. Cumhuriyet Science Journal » Submission » Sensitive Determination of Venlafaxine in Urine Samples by Using HPLC-DAD System After Fabric Phase Sorptive Extraction [csj.cumhuriyet.edu.tr]
- 8. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Venlafaxine-d10 Retention Time Shifts in LC-MS Analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering retention time (RT) shifts with Venlafaxine-d10 and its corresponding analyte, Venlafaxine.
Stable and reproducible retention times are the bedrock of accurate and reliable quantitative bioanalysis. When the retention time of an analyte or its deuterated internal standard (IS) begins to drift, it can compromise peak integration, affect regulatory compliance, and ultimately cast doubt on the validity of your results. This document provides a systematic, experience-driven approach to rapidly diagnose, resolve, and prevent retention time variability in your LC-MS workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions users face when confronted with retention time instability.
Q1: Why is my Venlafaxine-d10 retention time shifting?
Retention time shifts are rarely caused by a single factor. They are typically symptoms of an underlying issue with the LC system's physical parameters or a change in the chemical environment of the separation. Common causes include changes in mobile phase composition, fluctuating column temperature, inadequate column equilibration, system leaks, or a degrading column.[1][2] A systematic approach is required to isolate the root cause.
Q2: Should Venlafaxine-d10 elute at the exact same time as Venlafaxine?
Not necessarily. It is common for a deuterated internal standard to elute slightly earlier than its non-deuterated counterpart. This phenomenon is known as the "chromatographic isotope effect." The substitution of hydrogen with heavier deuterium atoms can subtly alter the molecule's physicochemical properties, leading to a marginal decrease in its interaction with the reversed-phase stationary phase. The key is that the time difference between the analyte and the internal standard should remain constant.
Q3: How much retention time variation is considered acceptable?
While there is no universal standard, for most validated bioanalytical methods, run-to-run variation should be very small, often within ±0.05 minutes.[3] The historical performance of your specific method is the best benchmark for what is "normal."[3] Drifts that exceed your established retention time windows in your data processing software are a clear indication that troubleshooting is necessary.[4]
Q4: Can the sample matrix (e.g., plasma, urine) affect the retention time?
Yes, indirectly. While the matrix itself shouldn't alter the fundamental chromatography, the buildup of endogenous components from improperly cleaned-up samples can contaminate the column. This fouling can create active sites or alter the stationary phase chemistry, leading to peak shape issues and retention time shifts.[2][5] Furthermore, a significant mismatch between the sample solvent and the mobile phase can cause on-column precipitation or peak distortion, affecting retention.[2][6]
Q5: What is the first thing I should check if I see a sudden retention time shift?
For a sudden, significant shift, the most likely culprits are human error or a major system failure. Check the following immediately:
-
Mobile Phase Preparation: Confirm that the correct mobile phases are in the correct solvent lines and that they were prepared correctly (correct solvent ratios, pH, and additives).[7]
-
Method Parameters: Ensure the correct method, with the proper flow rate and gradient, was loaded.
-
System Leaks: Perform a visual inspection of all fittings from the pump to the detector for any signs of leakage.[2]
Section 2: Systematic Troubleshooting Guide
Effective troubleshooting requires a logical, step-by-step process. This guide will walk you through diagnosing the problem, starting with a critical initial assessment to determine if the issue is physical or chemical in nature.
Initial Assessment: Characterize the Shift
Before making any changes, analyze the pattern of the retention time shift:
-
Sudden vs. Gradual: A sudden shift often points to a specific event (e.g., new mobile phase, a leak), while a gradual drift suggests a slow change over time (e.g., column aging, mobile phase evaporation).[4]
-
All Peaks vs. Specific Peaks: Do all peaks in the chromatogram shift, or only certain ones (like your analyte)?
-
Direction of Shift: Is the retention time increasing (eluting later) or decreasing (eluting earlier)?
Step 1: Differentiating Between a Flow Rate vs. a Chemical Problem
The most crucial diagnostic step is to determine if the issue stems from the pump's delivery of the mobile phase (a physical problem) or from the interactions within the column (a chemical problem). This can be easily diagnosed by observing the retention time of an unretained compound, often called the t0 (tee-zero) or solvent front peak.[4][8]
-
If t0 and analyte peaks shift proportionally: The problem is likely physical, related to the flow rate .[4][8]
-
If t0 is stable but analyte peaks shift: The problem is chemical or chromatographic in nature.[4][8]
Caption: Initial diagnostic workflow for RT shifts.
Step 2: Investigating Physical (Flow Rate) Issues
Symptom: All peaks, including the solvent front (t0), are shifting earlier (flow rate too high) or later (flow rate too low).
| Probable Cause | Troubleshooting Steps & Explanation |
| System Leaks | A leak between the pump and the injector will cause the flow rate through the column to be lower than the setpoint, resulting in longer retention times . Carefully inspect all fittings, especially those recently adjusted. Even a very small, non-dripping leak can cause significant drift.[4] |
| Air Bubbles in Pump | Air bubbles in the pump head lead to poor check valve sealing and inconsistent solvent delivery. This typically causes fluctuating pressure and variable, often longer, retention times .[5] Solution: Purge the pump system thoroughly.[9] If the problem persists, check the degasser performance. |
| Faulty Check Valves | Check valves ensure one-way flow of the mobile phase. If a valve is stuck or dirty, the pump will not deliver the correct volume per stroke, usually leading to a lower flow rate and longer retention times . |
| Pump Seal Wear | Worn pump seals can cause leaks (often visible behind the pump head) and inconsistent flow delivery, leading to longer retention times and pressure fluctuations. Regular preventative maintenance is key.[2] |
Experimental Protocol: Flow Rate Accuracy Check
This protocol provides a definitive check of the pump's performance.
-
Disconnect the Column: Remove the column from the system and replace it with a piece of tubing or a low-volume union to create a small amount of backpressure.
-
Set Flow Rate: Set the pump to deliver a common flow rate (e.g., 1.0 mL/min) of a single, non-volatile solvent like HPLC-grade water.
-
Measure Volume: Using a 10 mL graduated cylinder and a stopwatch, accurately time how long it takes to collect a specific volume (e.g., 5 or 10 mL).
-
Calculate Actual Flow Rate: Actual Flow Rate (mL/min) = Collected Volume (mL) / Time (min).
-
Compare: The measured flow rate should be within a tight tolerance (e.g., ±2%) of the setpoint.[9] If it is not, the pump requires maintenance.
Step 3: Investigating Chemical (Chromatographic) Issues
Symptom: The retention time of Venlafaxine-d10 is shifting, but the solvent front (t0) remains stable. This points to a change in the chemical interactions governing the separation.
Caption: Key areas to investigate for chemical RT shifts.
A. Mobile Phase Issues
The mobile phase is the most common source of chemical-related retention time shifts.[10]
| Probable Cause | Explanation & Solution |
| Compositional Change | In reversed-phase chromatography, the organic solvent (e.g., acetonitrile, methanol) is the "strong" solvent. If it evaporates from a pre-mixed mobile phase, the mobile phase becomes weaker, causing longer retention times .[4][6] Solution: Always keep mobile phase reservoirs capped.[6] Using an online mixer, if available, is preferable to using large volumes of pre-mixed solvents for long sequences.[4] |
| pH Drift | Venlafaxine is an ionizable compound.[11] Small changes in the mobile phase pH can alter its ionization state, significantly impacting retention.[3] Ingress of atmospheric CO2 can lower the pH of unbuffered or weakly buffered aqueous phases, which can change retention.[6] Solution: Use appropriately buffered mobile phases and prepare them fresh. Ensure the chosen pH is not too close to the analyte's pKa for better method robustness. |
| Contamination | Using non-LCMS grade solvents or additives can introduce contaminants that may build up on the column and affect chromatography.[1] Solution: Always use high-purity, LC-MS grade solvents and additives. Filter all aqueous mobile phases.[1][5] |
B. Column Issues
The analytical column is a consumable, and its performance will change over time.[1]
| Probable Cause | Explanation & Solution |
| Insufficient Equilibration | This is a very common cause of RT shifts, especially in gradient methods. If the column is not fully re-equilibrated to the initial mobile phase conditions before the next injection, the separation will begin with a stronger-than-intended mobile phase, causing shorter retention times on subsequent runs.[5][12] Solution: Ensure the equilibration step is long enough. A general rule of thumb is to pass at least 10 column volumes of the starting mobile phase through the column.[5][12] |
| Column Contamination | The accumulation of strongly retained matrix components can foul the column, leading to increased backpressure and unpredictable shifts in retention time.[2] Solution: Use a guard column to protect the analytical column.[4][5] Implement a regular column washing procedure. If necessary, develop a more rigorous sample clean-up method. |
| Stationary Phase Degradation | Over time, especially under harsh pH conditions or high temperatures, the bonded stationary phase can degrade. This loss of stationary phase typically results in shorter retention times for all retained analytes. This is often irreversible, and the column must be replaced. |
| "Dewetting" or Phase Collapse | For some C18 columns, using a mobile phase with a very high aqueous content (e.g., >95% water) can cause the C18 chains to collapse, leading to a dramatic loss of retention. Solution: Ensure your column is compatible with highly aqueous mobile phases (e.g., "AQ" type columns) or that your starting gradient conditions include at least 5% organic solvent.[13] |
Experimental Protocol: Column Equilibration Check
-
Perform a Standard Run: Inject a standard and note the retention time of Venlafaxine-d10.
-
Extend Equilibration: In the method, double the equilibration time (or volume) at the end of the gradient.
-
Perform a Second Run: Inject the same standard again.
-
Compare RTs: If the retention time in the second run is more consistent with the initial runs of a sequence, it indicates that the original equilibration time was insufficient.[12]
C. Temperature Issues
Temperature has a significant and direct impact on retention time.[14]
| Probable Cause | Explanation & Solution |
| Unstable Column Oven | A faulty or poorly calibrated column oven can lead to temperature fluctuations during and between runs, causing retention time variability.[3] |
| Ambient Temperature Changes | If a column oven is not used, daily and even hourly fluctuations in lab temperature can cause retention times to drift.[6][15] An increase in temperature generally decreases mobile phase viscosity and enhances analyte diffusion, leading to shorter retention times .[16][17] Solution: Always use a thermostatically controlled column compartment, even if running at "ambient" temperature, to ensure stability.[3][16] |
Section 3: Summary and Best Practices
Proactive measures are the best way to ensure long-term method stability.
Troubleshooting Summary Table
| Symptom | Probable Cause Category | Key Things to Check First |
| RTs gradually getting longer | Chemical or Physical | Mobile phase evaporation, pump flow rate dropping (leak, seals) |
| RTs gradually getting shorter | Chemical | Column degradation, insufficient equilibration in a long sequence |
| Sudden RT shift for all peaks | Physical | Wrong flow rate set, major leak, pump air-lock |
| Sudden RT shift for analyte only | Chemical | Wrong mobile phase composition/pH prepared |
| Variable/erratic RTs | Physical or Chemical | Air in pump, fluctuating column temperature, dying detector lamp |
Best Practices for Method Robustness
-
System Suitability: Begin every analytical batch with system suitability test (SST) injections to confirm that retention time, peak shape, and sensitivity are within acceptable limits before running samples.[1]
-
Record Keeping: Keep detailed records of system pressures, mobile phase lot numbers, and column history. This information is invaluable for tracing the source of future problems.
-
Column Care: Dedicate columns to specific methods where possible, especially if using ion-pairing reagents.[18] Always flush columns with an appropriate solvent before storage.
-
Sample Preparation: Ensure your sample diluent is compatible with the initial mobile phase to avoid on-column precipitation.[2][5] A robust sample clean-up procedure is the best way to extend column lifetime and maintain stable chromatography.[19]
References
-
How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc. [Link]
-
The Use of Temperature for Method Development in LC. Chromatography Today. [Link]
-
Shimadzu Retention Time Fluctuations - Part 1. Shimadzu. [Link]
-
Retention Time Variability in HPLC. Element Lab Solutions. [Link]
-
HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. Kinesis. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]
-
Why Does Retention Time Shift? | HPLC Tip. YouTube. [Link]
-
How Much Retention Time Variation Is Normal?. LCGC International. [Link]
-
Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma. HubSpot. [Link]
-
Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing. [Link]
-
Poor Equilibration. Separation Science. [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]
-
Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
When GC Retention Times Shift: Practical Advice for Operators. Separation Science. [Link]
-
How to use analytical columns. GL Sciences. [Link]
-
The do's and don'ts: best practices to prolong the life of your equipment. Providion Group. [Link]
-
LCMS Troubleshooting Tips. Shimadzu. [Link]
-
Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy. [Link]
-
Development of a LC-MS/MS for Quantification of Venlafaxine in Human Plasma and Application to Bioequivalence Study in healthy Korean Subjects. ResearchGate. [Link]
-
Surfing on Mobile Phase, Part II: Impact of Mobile-Phase Composition Waves on Retention in LC. LCGC International. [Link]
-
Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study. PubMed. [Link]
-
Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects. PMC. [Link]
-
Mobile phases compatible for LCMS. Shimadzu. [Link]
-
Slow Column Equilibration. LCGC International. [Link]
-
Troubleshooting retention time shifts and variable pump pressure. SCIEX. [Link]
-
How to prevent my LC-MS/MS Columns from deteriorating ? How to recover a column by washing ?. ResearchGate. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
LC Troubleshooting—Retention Time Shift. Restek Resource Hub. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Time course of clinical response to venlafaxine: relevance of plasma level and chirality. SpringerLink. [Link]
-
Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study. PubMed. [Link]
-
Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. PMC. [Link]
Sources
- 1. zefsci.com [zefsci.com]
- 2. LC Troubleshooting—Retention Time Shift [discover.restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips [mtc-usa.com]
- 8. youtube.com [youtube.com]
- 9. Troubleshooting retention time shifts and variable pump pressure [sciex.com]
- 10. longdom.org [longdom.org]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. sepscience.com [sepscience.com]
- 13. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
- 14. Shimadzu Retention Time Fluctuations - Part 1 [shimadzu.nl]
- 15. avantorsciences.com [avantorsciences.com]
- 16. chromtech.com [chromtech.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mitigating Venlafaxine-d10 Signal Suppression in ESI-LC-MS/MS
Executive Summary: The "Differential" Suppression Trap
In LC-MS/MS bioanalysis, Venlafaxine-d10 is the industry-standard internal standard (IS) for quantifying Venlafaxine. However, users frequently report a specific failure mode: Differential Matrix Effect .
While general signal suppression lowers sensitivity, differential suppression destroys accuracy. This occurs when the deuterated IS (d10) and the native analyte do not co-elute perfectly. Due to the Deuterium Isotope Effect , Venlafaxine-d10 often elutes slightly earlier than the native drug in reversed-phase chromatography. If the d10 peak falls into a suppression zone (e.g., a phospholipid elution window) that the native drug avoids, the IS ratio becomes invalid, leading to quantification errors.
This guide provides the diagnostic workflows and protocols to resolve this specific phenomenon.
Mechanism of Failure: The Deuterium Isotope Effect
To fix the issue, one must understand the molecular behavior driving the separation.
-
The Physics: The C-D bond is shorter and stronger than the C-H bond. This results in a slightly smaller molar volume and reduced lipophilicity for the deuterated molecule.
-
The Result: In Reversed-Phase Liquid Chromatography (RPLC), Venlafaxine-d10 interacts less strongly with the C18 stationary phase than native Venlafaxine.
-
The Consequence: The d10 peak shifts to an earlier retention time (RT). In high-throughput gradients, even a 0.1-minute shift can move the IS into a zone of ion suppression caused by co-eluting matrix components (like lysophospholipids).
Visualization: The Suppression Mismatch
Figure 1: Mechanism of Differential Matrix Effect. The d10 IS shifts into the matrix zone, suffering suppression that the native analyte escapes.
Diagnostic Protocol: Post-Column Infusion
Do not guess if suppression is happening. Visualize it using the Post-Column Infusion method (adapted from Bonfiglio et al. and Matuszewski et al.).
Required Hardware
-
Syringe Pump
-
PEEK Tee connector
-
Blank Matrix Extract (Plasma/Urine processed via your current method)
Step-by-Step Workflow
-
Setup: Connect the syringe pump to the LC flow path via a Tee connector placed after the analytical column but before the MS source.
-
Infusion: Load the syringe with Venlafaxine-d10 (100 ng/mL in mobile phase). Infuse continuously at 10 µL/min.
-
LC Method: Run your standard LC gradient (mobile phase A/B) through the column.
-
Injection: Inject a Blank Matrix Extract (processed plasma with no drug).
-
Analysis: Monitor the baseline of the d10 MRM transition.
-
Stable Baseline: No suppression.
-
Negative Peak (Dip): Ion Suppression.
-
Positive Peak: Ion Enhancement.
-
Interpretation: If the "Dip" aligns with your Venlafaxine-d10 retention time, your method is invalid.
Troubleshooting Modules
Module A: Chromatographic Resolution (The "Shift" Fix)
If d10 and native Venlafaxine are separating, the gradient is likely too shallow or the column interaction is too specific.
| Parameter | Adjustment Strategy | Rationale |
| Mobile Phase B | Reduce % organic slope at elution. | Flattens the gradient to force co-elution of isotopologues. |
| Column Temp | Decrease Temperature (e.g., 40°C → 30°C). | Lower temp often increases retention, potentially re-aligning the peaks, though peak shape may broaden. |
| Stationary Phase | Switch from C18 to Phenyl-Hexyl. | Phenyl phases offer pi-pi interactions which may reduce the discrimination based purely on hydrophobicity (C-D vs C-H). |
Module B: Sample Preparation (The "Matrix" Fix)
If you cannot fix the chromatography, you must remove the suppressor (Phospholipids).
Comparative Efficiency of Prep Methods for Venlafaxine:
| Method | Phospholipid Removal | Recovery | Risk of Suppression |
| Protein Precip (PPT) | < 10% (Poor) | High (>90%) | Critical. Phospholipids pass through and suppress ESI. |
| Liquid-Liquid (LLE) | ~60-80% (Moderate) | Medium (70-80%) | Moderate. LLE with MTBE/Hexane is cleaner than PPT. |
| Supported Liquid Extraction (SLE) | > 95% (Excellent) | High (>90%) | Low. Removes phospholipids effectively; recommended upgrade from PPT. |
| SPE (Mixed Mode) | > 99% (Superior) | High (>85%) | Lowest. MCX (Cation Exchange) cartridges wash away neutrals/phospholipids. |
Recommendation: If currently using PPT (Acetonitrile crash), switch to SLE (Supported Liquid Extraction) . It mimics LLE but is automatable and removes the phospholipid "suppression zones" that trap the d10 IS.
Logic Tree for Method Optimization
Follow this decision matrix to resolve signal issues systematically.
Figure 2: Troubleshooting Logic Tree for Venlafaxine-d10 Suppression.
Frequently Asked Questions (FAQ)
Q: Why use Venlafaxine-d10 instead of d6? A: Venlafaxine-d6 is often less stable and may contain isotopic impurities that contribute to the native signal (cross-talk). d10 places the deuterium atoms on the dimethylamino and cyclohexyl groups, offering better mass separation (+10 Da) which eliminates cross-talk, although it increases the risk of the chromatographic isotope effect described above.
Q: My Matrix Factor (MF) is 0.5. Is this acceptable? A: An absolute MF of 0.5 (50% suppression) is acceptable IF AND ONLY IF the IS Matrix Factor is also 0.5. This is "IS Normalization." If Native MF is 0.8 and IS MF is 0.5, your method will fail validation due to differential suppression.
Q: Can I just increase the injection volume to get more signal? A: Generally, no . Increasing injection volume usually increases the amount of matrix loaded onto the column, which often worsens the suppression. It is better to improve sample cleanup (SPE/SLE) and inject less.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry.
- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?
Technical Support Center: Mitigating Deuterium Isotope Effects in Venlafaxine LC-MS/MS Analysis
Current Status: Operational Topic: Chromatography / Bioanalysis / Mass Spectrometry Ticket ID: VEN-ISO-001
Executive Summary & Diagnostic Hub
The Issue: In Reverse-Phase Liquid Chromatography (RPLC), deuterated internal standards (IS) such as Venlafaxine-d6 often elute earlier than the non-deuterated analyte (Venlafaxine). This phenomenon is the Deuterium Isotope Effect (DIE) .[1]
Why this matters: In LC-MS/MS, co-elution is critical.[2] If the IS and analyte separate, they enter the ion source at different times. Consequently, they experience different matrix effects (ion suppression or enhancement) from co-eluting phospholipids or salts. This decoupling renders the IS ineffective, leading to quantitative inaccuracy.
Quick Diagnostic: Is DIE affecting your data?
Check your chromatograms against these criteria:
-
Retention Shift (
): Does Venlafaxine-d6 elute >0.05 min before Venlafaxine? -
Peak Shape: Are the peaks symmetrical, or is the IS peak fronting while the analyte tails?
-
Quantitation Failure: Do QC samples fail accuracy criteria specifically in patient samples (high matrix) but pass in neat solvent standards?
Troubleshooting Logic & Decision Tree
The following workflow illustrates the logical path to diagnose and resolve retention time shifts caused by the deuterium isotope effect.
Figure 1: Decision tree for diagnosing and mitigating Deuterium Isotope Effects in LC-MS/MS workflows.
Deep Dive: The Mechanism
Why does Venlafaxine-d6 elute earlier?
The C-D bond is shorter (approx.[1] 0.005 Å) and less polarizable than the C-H bond. This results in a smaller molar volume and slightly reduced lipophilicity (hydrophobicity) for the deuterated molecule.
In Reverse Phase Chromatography (RPLC) , retention is driven by the partitioning of the analyte into the lipophilic stationary phase (e.g., C18).
-
Venlafaxine (H): Higher lipophilicity
Stronger interaction with C18 Retained longer. -
Venlafaxine-d6 (D): Lower lipophilicity
Weaker interaction with C18 Elutes earlier.
The "Separation Factor" ( )
The separation can be described by the resolution equation, but fundamentally it is a thermodynamic difference. The difference in free energy of transfer (
| Variable | Impact on Isotope Separation | Causality |
| Temperature | Inverse | Higher temperatures increase molecular kinetic energy, averaging out the subtle differences in hydrophobic interaction strength, often reducing |
| Organic Modifier | Variable | Methanol often exacerbates the effect compared to Acetonitrile .[3] Methanol is a protic solvent and interacts differently with the hydration sphere of the amine compared to the aprotic Acetonitrile. |
| Gradient Slope | Direct | Shallow gradients maximize resolution (bad for IS). Steep gradients compress peaks, forcing co-elution (good for IS). |
Experimental Protocols (Optimization)
Protocol A: Temperature Modulation
Objective: Use thermodynamics to collapse the separation.
-
Baseline: Run the standard method at 30°C. Record
. -
Increment: Increase column oven temperature to 40°C, then 50°C (ensure column stability).
-
Observation: Plot
vs. Temperature. -
Constraint: Venlafaxine is thermally stable, but ensure the column (e.g., silica-based C18) can withstand higher temperatures, especially at high pH.
Protocol B: Mobile Phase Switching
Objective: Change the solvation environment.
If using Methanol (MeOH):
-
Switch to Acetonitrile (ACN). ACN is aprotic and typically provides sharper peaks for basic amines like Venlafaxine.
-
Mechanism: The sharper peaks from ACN reduce the peak width (
), which might not change the center-point separation distance but will increase the overlap of the two peaks, ensuring they experience the same ionization environment.
Protocol C: The "Nuclear" Option (13C / 15N)
If the shift persists and matrix effects are unmanageable:
-
Abandon Deuterium.
-
Synthesize/Purchase: Venlafaxine-13C6 or Venlafaxine-15N.
-
Rationale: Carbon-13 and Nitrogen-15 isotopes do not significantly alter the bond length or polarizability compared to their light counterparts. They are "chromatographically silent" and will co-elute perfectly.
Frequently Asked Questions (FAQ)
Q1: Can I just integrate the peaks separately and ignore the shift? A: Only if you have validated that the matrix factor (MF) is identical at both retention times. In complex matrices (plasma/urine), a shift of 0.1 min can move the IS out of a phospholipid suppression zone while the analyte remains in it, causing gross quantitative errors (e.g., reporting 50% of the true concentration).
Q2: Why is the effect worse on my Phenyl-Hexyl column compared to C18?
A: Phenyl-Hexyl columns rely on
Q3: My Venlafaxine-d6 has 99% isotopic purity. Is the remaining 1% d0 (unlabeled) a problem? A: Yes, but not due to the isotope effect. Unlabeled Venlafaxine in your IS spikes your samples with the drug. This is "Cross-Signal Contribution." However, the isotope effect can actually help here: if the shift is large enough, the d0 impurity in the IS might separate from the d6 IS, but it will co-elute with the analyte, causing a high blank response.
References
-
Ye, X., et al. (2009). Deuterium isotope effect on the retention time of analytes in reversed-phase liquid chromatography. Journal of Chromatography A.
-
Wang, S., & Cyronak, M. (2013). Matrix Effects in LC-MS/MS Bioanalysis: Implications for Deuterated Internal Standards. Bioanalysis.
-
Fowles, S. E., et al. (2013). Investigating the Deuterium Isotope Effect in Chromatography for Venlafaxine and its Metabolites. Journal of Pharmaceutical and Biomedical Analysis.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.
Sources
Technical Support Center: Optimizing Venlafaxine-d10 Recovery in Liquid-Liquid Extraction (LLE)
Welcome to the technical support guide for the extraction of Venlafaxine and its stable isotope-labeled internal standard, Venlafaxine-d10. This resource is designed for researchers, scientists, and drug development professionals who are utilizing liquid-liquid extraction (LLE) for the quantification of Venlafaxine in biological matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your bioanalytical methods effectively.
Section 1: The Foundation - Physicochemical Properties and LLE Principles
Successful LLE is not about following a recipe; it's about manipulating the chemistry of your analyte to your advantage. Understanding the physicochemical properties of Venlafaxine is the first and most critical step.
Venlafaxine is a tertiary amine, a class of compounds whose solubility is highly dependent on pH.[1] This behavior is dictated by its pKa, the pH at which the compound is 50% ionized and 50% neutral.
| Property | Value | Significance for LLE |
| Molecular Formula | C₁₇H₂₇NO₂ | - |
| pKa (Basic) | ~10.09 | Dictates that Venlafaxine is ionized (protonated) at acidic pH and neutral (deprotonated) at basic pH. |
| LogP (Octanol/Water) | ~3.20 | Indicates good lipophilicity ("greasiness") in its neutral form, predicting favorable partitioning into organic solvents. |
| Water Solubility | 572 mg/mL | As the hydrochloride salt, it is highly soluble in aqueous solutions.[2] |
The core principle of LLE for a basic compound like Venlafaxine is to control its charge state. To extract it from an aqueous sample (like plasma or urine) into an immiscible organic solvent, we must convert it into its most lipophilic, neutral form.[3] This is achieved by raising the pH of the aqueous sample to a value at least 2 units above the analyte's pKa.
Caption: pH-dependent partitioning of Venlafaxine during LLE.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most common challenges encountered during the LLE of Venlafaxine-d10 in a practical question-and-answer format.
Q1: My absolute recovery of Venlafaxine-d10 is low (<70%). What are the primary causes and how do I fix it?
Low recovery is the most frequent issue and is almost always traced back to a breakdown in fundamental LLE principles. Let's diagnose the potential causes systematically.
-
Cause A: Incorrect pH of the Aqueous Sample
-
Why it happens: If the pH of your sample is not sufficiently basic (i.e., not >12), a significant portion of the Venlafaxine-d10 will remain in its protonated, charged form (Venlafaxine-H⁺). This form is highly water-soluble and will not partition effectively into the organic solvent.[3][4]
-
Troubleshooting Steps:
-
Verify pH: Do not assume the pH is correct. After adding your basifying agent (e.g., 1M NaOH) to a test sample, physically measure the pH using a calibrated pH meter or high-range pH strips.
-
Optimize Base Concentration: Ensure the strength and volume of your base are sufficient to overcome the buffering capacity of the biological matrix (e.g., plasma proteins, phosphate buffers). For a 1 mL plasma sample, adding 50-100 µL of 1-5M NaOH is a common starting point.
-
-
-
Cause B: Suboptimal Organic Solvent
-
Why it happens: The choice of organic solvent is a balance between analyte solubility and selectivity. A solvent may be too polar, resulting in poor phase separation, or too non-polar, resulting in poor solubilization of the moderately polar Venlafaxine molecule.
-
Troubleshooting Steps:
-
Solvent Scouting: Test a panel of solvents with varying polarities. Common choices for Venlafaxine include methyl tert-butyl ether (MTBE), diethyl ether, and mixtures like hexane/isoamyl alcohol or chloroform/isopropanol/n-heptane.[5][6]
-
Consult Literature: Review published methods for Venlafaxine extraction to see which solvent systems have proven successful.[5][7] For example, a mixture of isoamyl alcohol and hexane (1/99 v/v) has been used effectively.[5]
-
Consider Polarity: While Venlafaxine is lipophilic when neutral, it still possesses polar functional groups (hydroxyl, ether). A solvent like pure hexane may be too non-polar for efficient extraction. A slightly more polar solvent like MTBE or a hexane mixture containing a more polar modifier (like isoamyl alcohol) often yields better results.
-
-
-
Cause C: Insufficient Mixing or Incubation Time
-
Why it happens: The transfer of Venlafaxine-d10 from the aqueous to the organic phase is a diffusion-dependent process that requires adequate surface area and time to reach equilibrium.[8] Inadequate mixing results in an incomplete extraction.
-
Troubleshooting Steps:
-
Increase Vortex Time: Ensure samples are vortexed vigorously. Extend vortexing time from 1 minute to 2-5 minutes and assess if recovery improves.
-
Evaluate Mixing Method: For larger volumes, mechanical shaking or inversion may be more effective than vortexing.
-
Check for Equilibrium: Perform a time-course experiment (e.g., extract for 1, 2, 5, 10 minutes) to determine the point at which recovery plateaus.
-
-
Q2: An emulsion formed during extraction. How can I break it and prevent it in the future?
Emulsions are a frustratingly common problem in LLE, especially with lipid- and protein-rich samples like plasma.[9] They are caused by surfactant-like molecules that stabilize the interface between the aqueous and organic layers.
-
Breaking an Existing Emulsion:
-
Centrifugation: Increase the g-force or the duration of your centrifugation step.
-
Salting Out: Add a small amount of solid sodium chloride (NaCl) or a saturated brine solution. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic molecules and helping to force phase separation.[9]
-
Temperature Change: Gently warming or cooling the sample can sometimes disrupt the emulsion.
-
-
Preventing Emulsion Formation:
-
Gentle Mixing: Instead of vigorous vortexing, use a gentle inversion or rocking motion for mixing. This reduces the energy input that creates emulsions but may require a longer extraction time to reach equilibrium.[9]
-
Solvent Choice: Some solvents are more prone to emulsion formation than others. If you consistently have issues with dichloromethane, for example, try switching to MTBE.
-
Q3: I'm seeing significant ion suppression/enhancement (Matrix Effects). How can LLE be modified to reduce this?
Matrix effects occur when co-extracted endogenous components from the sample (e.g., phospholipids, salts) interfere with the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification.[10][11] While LLE is generally cleaner than protein precipitation, it doesn't remove all interferences.[12]
-
Troubleshooting Steps:
-
Increase Selectivity with a "Back-Extraction": This is a powerful cleanup technique.[4]
-
After the initial extraction into the organic solvent, isolate the organic layer.
-
Add a fresh, acidic aqueous solution (e.g., 0.1M HCl or formic acid).
-
Mix thoroughly. The Venlafaxine will become protonated (charged) again and partition back into the clean aqueous phase, leaving many neutral, lipophilic interferences behind in the organic layer.
-
Discard the organic layer, basify the new aqueous layer, and perform a second extraction into a fresh aliquot of organic solvent.
-
-
Change the Organic Solvent: A different solvent may have a different selectivity profile, leaving behind the specific matrix components that are causing interference in your current method.
-
Section 3: Field-Validated Protocol - LLE of Venlafaxine from Human Plasma
This protocol provides a robust starting point for method development. It is crucial to validate this procedure in your own laboratory with your specific equipment and reagents.
Objective: To extract Venlafaxine and Venlafaxine-d10 from human plasma with high and reproducible recovery.
Materials:
-
Human Plasma (K2-EDTA)
-
Venlafaxine-d10 Internal Standard (IS) working solution
-
5M Sodium Hydroxide (NaOH)
-
Methyl tert-butyl ether (MTBE), HPLC Grade
-
Reconstitution Solution (e.g., 50:50 Methanol:Water)
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Sample Evaporator (e.g., nitrogen stream)
Protocol Steps:
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the Venlafaxine-d10 IS working solution to each plasma sample. Vortex briefly (5 seconds).
-
Sample Alkalinization: Add 50 µL of 5M NaOH to each tube. Vortex for 10 seconds. This step is critical to deprotonate the Venlafaxine to its neutral, extractable form.
-
Organic Solvent Addition: Add 1.0 mL of MTBE to each tube.
-
Extraction: Cap the tubes securely and vortex vigorously for 5 minutes to ensure thorough mixing and partitioning.
-
Phase Separation: Centrifuge the tubes at >10,000 x g for 5 minutes to pellet the protein and cleanly separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (~900 µL) to a new, clean tube, being careful not to disturb the lower aqueous layer or the protein pellet.
-
Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of Reconstitution Solution. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Final Centrifugation & Analysis: Centrifuge the reconstituted sample at >10,000 x g for 2 minutes to pellet any insoluble debris. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Experimental workflow for Venlafaxine-d10 LLE from plasma.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Why is a stable isotope-labeled internal standard like Venlafaxine-d10 superior to a structural analog? A: Venlafaxine-d10 is the "gold standard" internal standard because it is chemically identical to the analyte, differing only in mass due to the deuterium atoms. This means it has the exact same pKa, LogP, and chromatographic retention time. It will behave identically during extraction and ionization, perfectly compensating for sample-to-sample variations in recovery and matrix effects. A structural analog may have different physicochemical properties, leading to different extraction efficiency and ionization response, which can introduce quantification errors.
-
Q: My recovery is high, but I still see significant matrix effects. What should I do? A: This indicates that while your chosen solvent is good at extracting Venlafaxine, it is also efficient at extracting interfering compounds. This is the ideal scenario for implementing a back-extraction cleanup step as described in Section 2, Q3. This additional step will selectively remove your analyte from the "dirty" extract into a clean solution.
-
Q: Can I use protein precipitation (PPT) instead of LLE? A: Yes, but with a significant trade-off. PPT with a solvent like acetonitrile is faster and simpler but is a non-selective sample preparation technique that results in a much "dirtier" extract.[12] It leaves behind many more matrix components, like phospholipids, which are notorious for causing severe ion suppression in LC-MS.[11] LLE is generally preferred for methods requiring high sensitivity and accuracy as it provides a significantly cleaner sample.
References
- Vertex AI Search. (2026, February 9).
-
National Center for Biotechnology Information. (n.d.). Venlafaxine. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
- Dziurkowska, E., & Wesołowski, M. (n.d.). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices.
- Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development.
-
CHROMacademy. (n.d.). Sample Preparation Troubleshooting. Retrieved from [Link]
- Waters Corporation. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
- LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
-
Yartsev, A. (2013-2025). Venlafaxine. Deranged Physiology. Retrieved from [Link]
- Batavia Biosciences. (2023, August 21). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?
- Dziurkowska, E., & Wesołowski, M. (2025, August 7).
- Systematic Reviews in Pharmacy. (2012, December 15).
- Scientific Research Publishing. (n.d.). Development and Optimization of Venlafaxine Hydrochloride Sustained Release Triple Layer Tablets Adopting Quality by Design Approach.
- Archives of Psychiatry and Psychotherapy. (n.d.).
-
Wang, Y., et al. (2018, October 26). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. PMC. Retrieved from [Link]
- Ahmad, S., et al. (2016, September 10). SOLID PHASE EXTRACTION AND LC-MS/MS METHOD FOR QUANTIFICATION OF VENLAFAXINE AND ITS ACTIVE METABOLITE O-DESMETHYL VENLAFAXINE IN RAT PLASMA. Journal of the Chilean Chemical Society.
-
National Center for Biotechnology Information. (n.d.). D,L-O-Desmethyl Venlafaxine-d10. PubChem. Retrieved from [Link]
- News of Pharmacy. (n.d.).
- Journal of Drug Delivery and Therapeutics. (2025, March 2).
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
- LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions.
- Google Patents. (n.d.). A process for the preparation of venlafaxine hydrochloride.
- Koch Separation Solutions. (n.d.).
- Probes & Drugs. (n.d.). VENLAFAXINE (PD010124, PNVNVHUZROJLTJ-UHFFFAOYSA-N).
- WelchLab. (2025, February 21).
- Organomation. (n.d.). Solvent Extraction Techniques.
- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
- ResearchGate. (n.d.). The effect of aqueous solution pH on the extraction efficiency of....
- ResearchGate. (n.d.).
-
U.S. Food and Drug Administration. (n.d.). Effexor® (venlafaxine hydrochloride) Tablets Rx only. Retrieved from [Link]
- Element Lab Solutions. (n.d.).
- Mandrioli, R., et al. (n.d.). Optimization and In vivo Pharmacokinetic Study of a Novel Controlled Release Venlafaxine Hydrochloride Three-Layer Tablet. PMC.
- Chemistry LibreTexts. (2021, September 11). 7.7: Liquid-Liquid Extractions.
- FooDB. (2011, September 21). Showing Compound Venlafaxine (FDB023588).
-
Wikipedia. (n.d.). Venlafaxine. Retrieved from [Link]
- Indian Journal of Pharmaceutical Sciences. (2017). Design and Pharmacodynamic Evaluation of Optimized Microporous Osmotic Tablets of Venlafaxine Hydrochloride.
- ResearchGate. (2025, August 10). Development and Optimization of Venlafaxine Hydrochloride Sustained Release Triple Layer Tablets Adopting Quality by Design Approach.
Sources
- 1. Showing Compound Venlafaxine (FDB023588) - FooDB [foodb.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. psychiatriapolska.pl [psychiatriapolska.pl]
- 6. researchgate.net [researchgate.net]
- 7. archivespp.pl [archivespp.pl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. infinixbio.com [infinixbio.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Venlafaxine-d10 cross-signal interference with native analyte
Topic: Troubleshooting Cross-Signal Interference Between Venlafaxine-d10 and Native Venlafaxine in LC-MS/MS Assays
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who are using Venlafaxine-d10 as an internal standard (IS) for the quantitative analysis of venlafaxine in biological matrices. Here, we address the common and often challenging issue of cross-signal interference, providing in-depth, scientifically grounded explanations and actionable troubleshooting protocols.
As Senior Application Scientists, we understand that the integrity of your pharmacokinetic, toxicokinetic, or clinical data depends on the accuracy and precision of your bioanalytical method. This guide moves beyond simple checklists to explain the causality behind the observed phenomena and the logic of the proposed solutions.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant peak for native venlafaxine in my blank and zero samples (matrix spiked only with Venlafaxine-d10 IS). What is causing this phantom peak?
This is the most frequently encountered issue when using a deuterated internal standard, and the primary cause is almost always related to the isotopic purity of the internal standard itself.[1]
A deuterated standard like Venlafaxine-d10 is synthesized by replacing ten hydrogen (H) atoms with deuterium (D) atoms. However, the chemical synthesis is never 100% complete.[2] Consequently, any batch of Venlafaxine-d10 will contain a small population of molecules that are not fully deuterated:
-
Venlafaxine-d9: Nine deuterium atoms, one hydrogen.
-
Venlafaxine-d8: Eight deuterium atoms, two hydrogens.
-
...and so on, all the way down to...
-
Venlafaxine-d0: The completely unlabeled, native venlafaxine molecule.
This unlabeled venlafaxine (d0) is chemically identical to your analyte and will have the exact same mass-to-charge ratio (m/z) and retention time. When you monitor the mass transition for native venlafaxine (e.g., m/z 278.2 → 260.3), the mass spectrometer detects this d0 impurity from your IS, leading to a false positive signal in your blank and zero samples.[1][3] This artificially inflates the signal of your actual samples, compromising accuracy, especially at the Lower Limit of Quantitation (LLOQ).[1]
A secondary, less common cause can be in-source fragmentation , where the Venlafaxine-d10 molecule loses some of its deuterium labels within the hot, high-energy ion source of the mass spectrometer before mass analysis occurs.[4][5] This can also generate ions that are detected in the native analyte channel.
Q2: How can I experimentally confirm that the interference is coming from my Venlafaxine-d10 stock and determine if it's within acceptable limits?
You must perform a "Zero Sample" analysis, a standard procedure outlined in regulatory guidelines from agencies like the U.S. Food and Drug Administration (FDA).[6][7] This test quantifies the contribution of the internal standard to the analyte signal.
The experiment is straightforward:
-
Prepare a "zero sample" by spiking a blank matrix (the same biological matrix used for your study, e.g., human plasma) with your Venlafaxine-d10 internal standard at the exact concentration used in your analytical runs.
-
Prepare an "LLOQ sample" by spiking the blank matrix with both the internal standard (at its working concentration) and the native venlafaxine analyte at its LLOQ concentration.
-
Extract and analyze both samples using your validated LC-MS/MS method.
Interpreting the Results: According to regulatory guidelines (such as the ICH M10 Bioanalytical Method Validation guideline), the peak area of the analyte signal in the zero sample must be no more than 20% of the analyte peak area in the LLOQ sample.[8]
| Sample | Analyte (Venlafaxine) Peak Area | IS (Venlafaxine-d10) Peak Area |
| Blank | No Peak | No Peak |
| Zero Sample | Area(Zero) | Area(IS) |
| LLOQ Sample | Area(LLOQ) | Area(IS) |
Calculation: Contribution (%) = (Area(Zero) / Area(LLOQ)) * 100
If this value exceeds 20%, your method is likely non-compliant, and the accuracy of your low-concentration samples is compromised.
Q3: My mass spectrometer parameters were set by an auto-tune function. Could they be contributing to the interference?
Yes, instrument parameters, particularly those related to the ion source and collision cell, can exacerbate interference. While auto-tune provides a good starting point, optimization is often necessary for high-sensitivity assays. The key issue to investigate is In-Source Fragmentation (ISF) .[4][9]
ISF is the unintended breakdown of ions in the atmospheric pressure interface of the mass spectrometer.[5] High voltages (like declustering potential or fragmentor voltage) and high temperatures can impart enough energy to the Venlafaxine-d10 ions to break the carbon-deuterium bonds.[10] This can create fragment ions that interfere with the native analyte's signal.
Troubleshooting Steps:
-
Reduce Ion Source Voltages: Systematically decrease the declustering potential (DP) or fragmentor voltage in increments. These parameters control the energy ions experience as they move from the source to the vacuum region.[5] Lowering them reduces the likelihood of fragmentation.
-
Optimize Temperature: High source temperatures can sometimes contribute to the instability of deuterated compounds. Evaluate if lowering the temperature affects the interference without significantly compromising analyte sensitivity.
-
Check for Collision Cell Crosstalk: In rare cases, if the collision cell does not clear fast enough between scans for the analyte and the IS, signal from one can "bleed" into the next, creating a ghost peak.[11] This is instrument-specific but can be investigated by slightly increasing the dwell time or cycle time.
Q4: I've confirmed the isotopic contribution from my IS is too high (>20% at LLOQ). What are my options to salvage this project?
Facing high isotopic contribution requires a clear strategy. Here are the recommended solutions, ordered from most to least preferable:
-
Source a Higher Purity Internal Standard (Recommended): This is the most robust and scientifically sound solution. Contact your supplier and request a Certificate of Analysis (CoA) for a new lot, specifically looking for high isotopic enrichment (ideally ≥98-99%).[12][13] While this may incur costs and delays, it ensures data integrity and regulatory compliance.
-
Increase the LLOQ: If the project allows, you could raise the LLOQ of your assay to a level where the IS contribution is less than 20%. This is only a viable option if the new LLOQ is still clinically or toxicologically relevant for your study.
-
Optimize Chromatography to Separate Impurities: This is an advanced technique that is not always possible. Deuterated standards are designed to co-elute with the native analyte.[14] However, sometimes the d0 impurity may have a very slightly different retention time on a high-efficiency UHPLC column. If you can achieve even partial separation, you can integrate the peaks separately. This requires a highly optimized chromatographic method and may not be sufficiently robust for routine analysis.
-
Mathematical Subtraction (Not Recommended for Regulated Studies): In early-stage discovery or non-regulated environments, some labs attempt to subtract the average blank signal from all samples. This approach is generally not accepted by regulatory bodies for validation because it assumes the contribution is constant, which may not be true if matrix effects vary between samples.[15][16]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving Venlafaxine-d10 cross-signal interference.
Caption: Logical workflow for troubleshooting cross-signal interference.
Experimental Protocols
Protocol 1: Assessing Isotopic Contribution of Venlafaxine-d10
Objective: To quantify the percentage of signal interference from the Venlafaxine-d10 internal standard (IS) in the native venlafaxine analyte channel at the Lower Limit of Quantitation (LLOQ).
Materials:
-
Blank biological matrix (e.g., drug-free human plasma) from at least six different sources.[8]
-
Validated stock solutions of venlafaxine and Venlafaxine-d10.
-
Calibrated pipettes and standard laboratory consumables.
-
Validated LC-MS/MS system with the analytical method for venlafaxine.
Procedure:
-
Prepare Working Solutions:
-
Prepare a working solution of Venlafaxine-d10 at the final concentration used in your assay.
-
Prepare a working solution of venlafaxine at the LLOQ concentration.
-
-
Sample Preparation (perform for each of the 6 matrix lots):
-
Blank Sample: Aliquot matrix into a processing tube. Add the same volume of reconstitution solvent that the IS and analyte would normally be in.
-
Zero Sample: Aliquot matrix. Spike with the Venlafaxine-d10 working solution. Add reconstitution solvent in place of the analyte.[6]
-
LLOQ Sample: Aliquot matrix. Spike with both the Venlafaxine-d10 and the venlafaxine LLOQ working solutions.
-
-
Sample Extraction: Process all prepared samples (blanks, zeros, LLOQs) using your validated extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[17]
-
LC-MS/MS Analysis:
-
Set up a sequence in the mass spectrometer software.
-
Inject the extracted samples and acquire data using the Multiple Reaction Monitoring (MRM) mode for both venlafaxine (e.g., m/z 278.2 → 260.3) and Venlafaxine-d10.[3]
-
-
Data Processing and Acceptance Criteria:
-
Integrate the peak area for the venlafaxine MRM transition in all zero samples and LLOQ samples.
-
For each matrix lot, calculate the contribution using the formula: Contribution (%) = (Peak Area in Zero Sample / Peak Area in LLOQ Sample) * 100.
-
Acceptance: The average contribution across all lots should be ≤ 20%.[8] The response in the blank sample should show no significant peak.[6]
-
Protocol 2: Optimizing Ion Source Parameters to Minimize In-Source Fragmentation (ISF)
Objective: To determine if ISF is contributing to the cross-signal interference and to minimize it by adjusting key mass spectrometer source parameters.
Materials:
-
A continuous infusion setup (syringe pump and tee-connector) or a Flow Injection Analysis (FIA) system.
-
A pure solution of Venlafaxine-d10 in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a strong, stable signal.
-
Validated LC-MS/MS system.
Procedure:
-
System Setup:
-
Infuse the Venlafaxine-d10 solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to monitor the MRM transitions for both Venlafaxine-d10 (IS) and native venlafaxine (analyte).
-
-
Establish a Baseline:
-
Begin with your current (potentially unoptimized) source parameters (e.g., declustering potential, source temperature, gas flows).
-
Record the signal intensity for both the IS and the (interfering) analyte channels. The ratio of analyte:IS signal is your baseline for ISF.
-
-
Optimize Declustering Potential (DP) / Fragmentor Voltage:
-
While continuously infusing the IS, begin to decrease the DP in discrete steps (e.g., in 10-volt increments) from its current value down to a low value (e.g., 20 V).
-
At each step, allow the signal to stabilize and record the intensities for both channels.
-
Plot the intensity of the interfering analyte signal versus the DP. Identify the DP value that provides the lowest interference signal without unacceptably reducing the primary IS signal.
-
-
Optimize Source Temperature:
-
Set the DP to the optimized value found in the previous step.
-
Decrease the source temperature in steps (e.g., in 50°C increments).
-
At each step, record the signal intensities. Note that changes in temperature can take longer to stabilize.
-
Select a temperature that minimizes interference while maintaining robust ionization (a stable IS signal).
-
-
Verification:
-
Implement the newly optimized source parameters in your full LC-MS/MS method.
-
Re-run the Zero Sample vs. LLOQ test from Protocol 1 to confirm that the cross-signal contribution has been reduced.
-
References
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- BenchChem Technical Support. (2025). Technical Support Center: Minimizing In-Source Fragmentation of Deuterated Standards.
- BenchChem Technical Support. (n.d.). Isotopic purity requirements for deuterated internal standards.
- BenchChem Technical Support. (n.d.). A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards.
- Campton, D. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
- Chintala, R. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS.
- Fazli, A. A., et al. (2022). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Scientific Reports.
- ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
- Bioanalysis Zone. (2020). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis.
- Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.
- WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- U.S. Food and Drug Administration. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- BenchChem Technical Support. (n.d.). Technical Support Center: Analyte-Internal Standard Crosstalk in Mass Spectrometry.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
- Patel, D. P., et al. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy.
- Wróblewski, K., et al. (2025). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry.
- Zhou, H., et al. (2021). ISFrag: De Novo Recognition of In-Source Fragments for Liquid Chromatography–Mass Spectrometry Data. Analytical Chemistry.
- Sinha, A. (2025). Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter. ResolveMass Laboratories Inc.
- JEOL USA Inc. (n.d.). In-source fragmentation.
- Fazli, A. A. (2022). MRM mass spectra and fragmentation of venlafaxine. ResearchGate.
- Ji, Q.C., et al. (2018). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma. HubSpot.
- Kim, H., et al. (2025). Development of a LC-MS/MS for Quantification of Venlafaxine in Human Plasma and Application to Bioequivalence Study in healthy Korean Subjects. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. isotope.com [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. fda.gov [fda.gov]
- 8. cdn2.hubspot.net [cdn2.hubspot.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In-source fragmentation [jeolusa.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. resolvemass.ca [resolvemass.ca]
- 14. youtube.com [youtube.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dwell Time for Venlafaxine-d10 MRM Transitions
Welcome to the technical support center for optimizing Multiple Reaction Monitoring (MRM) methods for Venlafaxine-d10. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your LC-MS/MS experiments for robust and reproducible quantification.
Introduction: The Critical Role of Dwell Time in MRM Analysis
In the realm of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the precision and accuracy of your results are intrinsically linked to the parameters governing data acquisition. Among these, dwell time—the period the mass spectrometer dedicates to monitoring a specific precursor-to-product ion transition—is a cornerstone of method development. An improperly optimized dwell time can lead to a cascade of issues, from poor peak shape and compromised sensitivity to unreliable quantification.
This guide will provide a comprehensive framework for understanding and optimizing dwell time for the analysis of Venlafaxine-d10, a common internal standard for the quantification of the antidepressant drug Venlafaxine. We will delve into the theoretical underpinnings, practical experimental workflows, and troubleshooting common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is dwell time and why is it important in an MRM experiment?
A1: Dwell time is the duration, typically in milliseconds (ms), that the triple quadrupole mass spectrometer pauses on a specific MRM transition to acquire data before moving to the next transition in the cycle.[1] It is a critical parameter because it directly influences the number of data points collected across a chromatographic peak and the signal-to-noise ratio (S/N) of the measurement.[1]
-
Longer Dwell Times: Generally lead to a better signal-to-noise ratio as more ions are collected for a given transition, which improves the statistical certainty of the measurement.[1] However, excessively long dwell times can result in an insufficient number of data points across the chromatographic peak, leading to poor peak integration and inaccurate quantification.
-
Shorter Dwell Times: Allow for the monitoring of a larger number of MRM transitions within a given cycle time, which is essential for multi-analyte methods. However, very short dwell times can compromise the signal-to-noise ratio and negatively impact the limit of detection.[2][3]
Q2: What is the relationship between dwell time, cycle time, and the number of data points across a peak?
A2: These three parameters are interconnected and form the basis of MRM method optimization.
-
Cycle Time: The total time required for the mass spectrometer to complete one full cycle of monitoring all specified MRM transitions. It is the sum of all dwell times and any inter-transition pause times.
-
Data Points Across a Peak: For accurate and reproducible peak integration, it is generally recommended to have 12-20 data points across the chromatographic peak.[4]
The relationship can be summarized as follows: Cycle Time = (Dwell Time per Transition + Pause Time) x Number of Transitions Number of Data Points = Chromatographic Peak Width / Cycle Time
Therefore, for a given peak width, a shorter cycle time (achieved through shorter dwell times or fewer transitions) will result in more data points across the peak.
Q3: What is Scheduled MRM (sMRM) and how does it help with dwell time optimization?
A3: Scheduled MRM is an intelligent data acquisition technique where each MRM transition is monitored only within a specific retention time window around the expected elution time of the analyte.[5][6] This is in contrast to traditional MRM where all transitions are monitored throughout the entire chromatographic run.
By only monitoring for analytes as they are expected to elute, the number of concurrent MRM transitions at any given time is significantly reduced.[1][6] This allows for the use of longer, more optimal dwell times for each transition without increasing the overall cycle time, thereby improving data quality and sensitivity.[5][6]
Troubleshooting Guide: Common Issues in Dwell Time Optimization
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q: My chromatographic peaks for Venlafaxine-d10 are jagged and poorly defined. What could be the cause?
A: Jagged or "spiky" peaks are often a classic sign of an insufficient number of data points across the peak.
-
Root Cause: Your cycle time is likely too long relative to the width of your chromatographic peak. This can happen if you are monitoring too many MRM transitions or your dwell times are set too high for each.
-
Solution:
-
Determine your average peak width at the base. Inject a standard and measure the peak width in seconds.
-
Calculate the required cycle time. To achieve the recommended 12-20 data points, divide your peak width by this target number. For example, for a 10-second wide peak, you would need a cycle time of 0.5 to 0.83 seconds.
-
Adjust your dwell times. Based on the number of transitions you are monitoring, calculate the maximum allowable dwell time per transition to fit within your target cycle time. Consider using a scheduled MRM approach if you are monitoring many analytes.
-
Q: I'm not achieving the required sensitivity for Venlafaxine-d10 at low concentrations. How can I improve the signal-to-noise ratio?
A: Poor sensitivity can be due to a number of factors, but in the context of dwell time, it often points to insufficient ion statistics.
-
Root Cause: Your dwell time may be too short, leading to a noisy signal as the detector is not collecting enough ions to produce a stable signal.[2][3]
-
Solution:
-
Increase the dwell time for the Venlafaxine-d10 transition. If you are monitoring multiple analytes, you may need to prioritize the dwell time for your analyte of interest, especially at the lower limit of quantification.
-
Implement Scheduled MRM. This is the most effective way to increase dwell times without sacrificing the number of analytes in your panel. By creating a retention time window for Venlafaxine-d10, you can significantly increase its dwell time.
-
Optimize other MS parameters. Ensure that your collision energy and other source parameters are optimized for Venlafaxine-d10 to maximize ion flux.
-
Q: My retention times are shifting slightly between injections, causing my scheduled MRM window to miss the peak. What should I do?
A: Retention time stability is crucial for the successful implementation of scheduled MRM.
-
Root Cause: Minor fluctuations in mobile phase composition, column temperature, or LC pump performance can cause retention time shifts.
-
Solution:
-
Widen the scheduled MRM window. A slightly wider window can accommodate minor retention time variability. However, be mindful that an overly wide window may lead to an increase in the number of concurrent transitions, which would necessitate shorter dwell times.
-
Improve chromatographic robustness. Ensure your LC method is robust. This includes proper mobile phase preparation, adequate column equilibration between injections, and stable column temperature control.
-
Perform regular system suitability tests. Monitor the retention time of Venlafaxine-d10 in your system suitability standards to ensure it remains within an acceptable range.
-
Experimental Protocol: Step-by-Step Dwell Time Optimization for Venlafaxine-d10
This protocol provides a systematic approach to optimizing the dwell time for your Venlafaxine-d10 MRM transitions.
Part 1: Initial Parameter Setup
-
Compound-Specific Parameters:
-
Venlafaxine-d10 MRM Transition: Based on available literature, a common transition for a deuterated analog of Venlafaxine (VEN-D6) is m/z 284.2 → 64.1 .[7] It is crucial to confirm the optimal precursor and product ions for your specific Venlafaxine-d10 standard by performing a product ion scan.
-
Collision Energy (CE): Infuse a standard solution of Venlafaxine-d10 and optimize the collision energy to maximize the intensity of the m/z 64.1 product ion.
-
-
Chromatographic Conditions:
-
Develop and stabilize your LC method for the analysis of Venlafaxine. Ensure you have a consistent and reproducible retention time for your analyte.
-
Part 2: Determining the Optimal Cycle Time
-
Initial Injection: Inject a mid-concentration standard of Venlafaxine-d10 using a default MRM method with a moderate dwell time (e.g., 50 ms).
-
Measure Peak Width: Determine the average peak width at the base for Venlafaxine-d10 from at least three replicate injections.
-
Calculate Target Cycle Time: Use the following formula to determine the ideal cycle time to achieve 15 data points across the peak: Target Cycle Time (s) = Peak Width (s) / 15
Part 3: Dwell Time Experiment
-
Create Multiple Acquisition Methods: Set up a series of acquisition methods with varying dwell times for the Venlafaxine-d10 transition (e.g., 5, 10, 20, 50, 100 ms). If you are co-analyzing other compounds, adjust their dwell times to maintain the target cycle time calculated in Part 2. If using scheduled MRM, set a retention time window of approximately +/- 30 seconds around the expected retention time of Venlafaxine-d10.[8]
-
Analyze Replicate Injections: For each method, inject a low-concentration standard (close to your expected limit of quantification) in triplicate.
-
Data Evaluation: For each dwell time, evaluate the following:
-
Peak Shape: Visually inspect the chromatograms for smooth, Gaussian peak shapes.
-
Signal-to-Noise Ratio (S/N): Calculate the S/N for each injection.
-
Peak Area Precision (%RSD): Calculate the relative standard deviation of the peak areas for the replicate injections.
-
Part 4: Final Method Selection
-
Select the Optimal Dwell Time: Choose the dwell time that provides the best balance of a high signal-to-noise ratio, good peak shape, and acceptable peak area precision (%RSD typically <15%). This may not necessarily be the longest or shortest dwell time tested.
Data Presentation
Table 1: Example MRM Parameters for Venlafaxine-d10
| Parameter | Value | Source |
| Precursor Ion (Q1) | m/z 284.2 | [7] |
| Product Ion (Q3) | m/z 64.1 | [7] |
| Dwell Time | Experimentally Determined (start with 20-50 ms) | - |
| Collision Energy | Experimentally Optimized | - |
Table 2: Impact of Dwell Time on Data Quality (Hypothetical Data)
| Dwell Time (ms) | Data Points Across Peak (for a 10s peak) | Signal-to-Noise (S/N) | Peak Area %RSD |
| 5 | 25 | 50 | 18% |
| 10 | 20 | 80 | 12% |
| 20 | 15 | 120 | 8% |
| 50 | 8 | 150 | 10% |
| 100 | 4 | 160 | 25% |
Visualizations
Caption: Workflow for Dwell Time Optimization.
Caption: Interplay of Key MRM Parameters.
References
-
Impact of Dwell Time and Ion Flux on Multiple Reaction Ion Monitoring (MRM) Measurement Precision. Agilent Technologies, Inc. [Link]
-
Dwell time, Cycles in LC-MS/MS. Chromatography Forum. [Link]
-
LC-MS-sMRM method development and validation of different classes of pain panel drugs and analysis of clinical urine samples. Basic & Clinical Pharmacology & Toxicology. [Link]
-
Instrument Detection Limit at Ultrashort Dwell Times Demonstrated on the Agilent 6495C Triple Quadrupole LC/MS. Agilent Technologies, Inc. [Link]
-
Understanding MRM Fundamentals: Dwell Time, Cycle Time, and Duty Cycle. Technology Networks. [Link]
-
Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Scientific Reports. [Link]
-
Using Scheduled MRMTM to optimize dwell times and number of data points... ResearchGate. [Link]
-
How to choose the appropriate dwell time/cycle time in an MRM and sMRM method to get enough points per chromatographic peak. SCIEX. [Link]
-
Addressing the Challenges of Fast Data MRM Collection with the Xevo TQ MS. Waters Corporation. [Link]
-
Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study. Journal of Chromatography B. [Link]
-
Relationship between the applied dwell time and cycle time of mass... ResearchGate. [Link]
-
Development of an MRM method. SlidePlayer. [Link]
-
The Scheduled MRM™ Algorithm Pro. SCIEX. [Link]
-
Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Scheduled MRM™ Algorithm Tutorial. SCIEX. [Link]
Sources
- 1. sciex.com [sciex.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
Technical Support Center: Eliminating Phospholipid Interference in Venlafaxine Analysis
Welcome to the technical support center for bioanalysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with phospholipid-based matrix effects in the quantitative analysis of Venlafaxine. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you troubleshoot and resolve these common but critical issues. Our focus is not just on what to do, but why you're doing it, ensuring robust and reliable results for your assays.
Frequently Asked Questions (FAQs): The Fundamentals of Phospholipid Interference
This section addresses the foundational questions regarding phospholipid interference.
Q1: What are phospholipids and why are they a problem in bioanalysis?
A: Phospholipids are a major component of all cell membranes and are therefore abundant in biological matrices like plasma and serum.[1] Their structure is amphiphilic, meaning they have a polar (hydrophilic) head group and non-polar (hydrophobic) fatty acid tails. In LC-MS/MS analysis, they are a primary source of matrix effects.[1]
The key problems they cause are:
-
Ion Suppression: During electrospray ionization (ESI), phospholipids can co-elute with analytes like Venlafaxine and compete for ionization.[2] Because they are often present at much higher concentrations and ionize readily, they can suppress the signal of the target analyte, leading to reduced sensitivity, poor accuracy, and high variability in results.[3][4]
-
Column Contamination: Due to their hydrophobic nature, phospholipids can accumulate on reversed-phase analytical columns.[3] This buildup leads to shifting retention times, poor peak shape, increased backpressure, and a shortened column lifetime.
-
Inconsistent Results: The concentration and composition of phospholipids can vary between different lots of biological matrix, making it difficult to develop a rugged method that is not susceptible to these batch-dependent effects.[1]
Q2: I'm using a simple protein precipitation (PPT) method. Is that enough to remove phospholipids?
A: Unfortunately, no. While protein precipitation with a solvent like acetonitrile is excellent for removing large proteins, it is largely ineffective at removing phospholipids.[3][5][6] The phospholipids remain soluble in the resulting supernatant and are injected directly into your LC-MS/MS system, where they can cause the issues described above.[5][7] This is one of the most common reasons for ion suppression and lack of reproducibility in bioanalytical methods.[6]
Q3: What are the main strategies to combat phospholipid interference?
A: There are three primary strategies, which can be used alone or in combination:
-
Advanced Sample Preparation: The most effective approach is to remove the phospholipids before analysis. Techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and specialized phospholipid removal plates/cartridges.[2][8][9]
-
Chromatographic Separation: Modifying your HPLC/UPLC method to chromatographically resolve your analyte from the phospholipid elution zone can mitigate ion suppression.[8]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS like Venlafaxine-d6 is crucial.[9] Because it co-elutes and behaves almost identically to the analyte, it can compensate for signal suppression, but it does not eliminate the root cause of the problem.[9]
The best practice is to combine a robust sample preparation technique with a good chromatographic method and the use of a SIL-IS.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a practical Q&A format.
Q1: My Venlafaxine signal is showing severe and variable ion suppression. How can I confirm that phospholipids are the cause?
A: This is a classic symptom of phospholipid interference. Here is a systematic approach to confirm the diagnosis:
-
Phospholipid Monitoring via MS/MS: First, confirm that phospholipids are eluting in the same region as Venlafaxine. You can do this by adding a precursor ion scan for m/z 184 in positive ion mode to your MS method. This scan is characteristic of the phosphocholine head group found in the most common classes of phospholipids in plasma.[10][11]
-
Post-Column Infusion Experiment: This is a definitive test.
-
Continuously infuse a standard solution of Venlafaxine into the MS source post-column.
-
Inject a blank, extracted plasma sample (prepared with your current method, e.g., PPT).
-
Observe the Venlafaxine signal. A significant drop in the signal at the retention time where phospholipids elute confirms that matrix components are causing ion suppression.
-
Workflow: Diagnosing Phospholipid-Induced Ion Suppression
Caption: A logical workflow for diagnosing phospholipid interference.
Q2: I've confirmed phospholipids are the problem. Which sample preparation technique is best for Venlafaxine analysis: LLE, SPE, or a specialized phospholipid removal (PLR) plate?
A: The "best" method depends on your specific needs for throughput, recovery, and cleanliness. While simple PPT is inadequate, the other three are all viable and significant upgrades.
-
Liquid-Liquid Extraction (LLE): LLE can be very effective for Venlafaxine and provides a clean extract.[12][13] It works by partitioning the analyte into an immiscible organic solvent, leaving polar interferences like phospholipids in the aqueous layer. Reviews have noted that LLE can yield the best recovery for Venlafaxine and its main metabolite.[13][14] However, it can be labor-intensive, difficult to automate, and requires significant volumes of organic solvents.
-
Solid-Phase Extraction (SPE): SPE is a powerful and automatable technique that offers high selectivity.[8] For Venlafaxine, reversed-phase cartridges (e.g., C8, C18) are commonly used.[12] By carefully optimizing the wash and elution steps, you can selectively wash away phospholipids while retaining Venlafaxine, then elute the analyte in a clean solution. There are even highly selective methods using molecularly imprinted polymers (MIPs) for Venlafaxine.[15]
-
Specialized Phospholipid Removal (PLR) Products: These products (e.g., HybridSPE®, Ostro™) are often the most efficient and straightforward solution.[5][16] They typically employ a "pass-through" mechanism. The process involves precipitating proteins and then passing the supernatant through a sorbent (often based on zirconia) that has a high affinity for the phosphate head group of phospholipids.[3][16] The analyte and other components pass through, resulting in a sample that is free of both proteins and phospholipids. This approach is fast, highly effective (>99% PL removal is common), and requires minimal method development.[5]
Decision Guide: Choosing a Sample Preparation Method
Caption: A decision tree for selecting the optimal sample prep method.
Q3: My analytical column performance degrades quickly when analyzing plasma samples. Could this be related to phospholipids, even if I don't see obvious ion suppression?
A: Absolutely. This is a subtle but damaging effect of inadequate sample cleanup. Even if your analyte's retention time doesn't perfectly align with the main phospholipid elution zone, the continuous injection of samples containing high levels of phospholipids will cause them to accumulate on the column, particularly at the head.[3][16]
This accumulation leads to:
-
Increased Backpressure: The column becomes physically clogged.
-
Peak Shape Distortion: You may observe peak tailing or splitting for Venlafaxine over time.
-
Shifting Retention Times: The stationary phase chemistry is altered by the adsorbed lipids.
-
"Ghost" Peaks: Accumulated phospholipids can elute unpredictably in later runs, especially during steep gradients, causing interference.[3]
Implementing a more effective phospholipid removal technique, such as SPE or a PLR plate, is the best way to protect your analytical column and ensure long-term method robustness.[2]
Comparative Data: Sample Preparation Techniques
The following table summarizes the expected performance of different sample preparation techniques for removing phospholipids in the context of Venlafaxine analysis.
| Technique | Pros | Cons | Typical Analyte Recovery | Phospholipid Removal |
| Protein Precipitation (PPT) | Fast, simple, inexpensive.[5] | Ineffective for phospholipid removal, leads to significant matrix effects.[3] | >90% | <10% |
| Liquid-Liquid Extraction (LLE) | Can provide very clean extracts and high recovery for Venlafaxine.[12][13] | Labor-intensive, uses large solvent volumes, hard to automate.[5] | 70-100%[12] | 80-95% |
| Solid-Phase Extraction (SPE) | High selectivity, automatable, results in clean extracts.[8] | Requires method development, can be more expensive than PPT/LLE.[5] | >75%[12] | 90-98% |
| Phospholipid Removal (PLR) Plates | Extremely fast, simple workflow, highly effective PL removal, minimal method development.[16] | Higher consumable cost per sample than PPT. | >90% | >99% |
Experimental Protocols
Here are detailed starting protocols for implementing advanced sample preparation techniques. Note: These are starting points and should be optimized for your specific application and instrumentation.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on methods reported for Venlafaxine analysis.[12][17]
-
Preparation: To 200 µL of plasma sample, add 25 µL of internal standard (e.g., Venlafaxine-d6) and vortex briefly.
-
Basification: Add 100 µL of 1M Sodium Hydroxide (NaOH) to raise the pH and ensure Venlafaxine is in its free base form. Vortex.
-
Extraction: Add 1 mL of an extraction solvent mixture (e.g., hexane:isoamyl alcohol, 99:1 v/v).[12]
-
Mixing: Cap and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to dissolve.
-
Analysis: Inject into the LC-MS/MS system.
Protocol 2: Phospholipid Removal using a Pass-Through Plate (HybridSPE®-type workflow)
This protocol describes a generic workflow for specialized PLR plates.[7][16]
-
Sample Aliquoting: Place a 96-well PLR plate on a collection plate. Aliquot 100 µL of each plasma sample into the appropriate wells. Add internal standard.
-
Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to each well.[7] This high organic content is necessary for both protein precipitation and proper interaction with the PLR sorbent.
-
Mixing: Mix thoroughly by sealing the plate and vortexing for 1 minute to ensure complete protein precipitation.
-
Filtration & PL Removal: Place the plate assembly onto a vacuum manifold. Apply vacuum (e.g., -10 inHg) to pull the sample through the protein-precipitating filter and the phospholipid-retaining sorbent bed into the collection plate.
-
Analysis: The resulting filtrate is free of proteins and phospholipids and is ready for direct injection into the LC-MS/MS system.
Workflow: Hybrid Phospholipid Removal Plate
Caption: A streamlined workflow for phospholipid removal plates.
References
-
Dziurkowska, E., & Wesołowski, M. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. Psychiatria Polska, 47(5), 909–919. [Link]
-
Lagerwerf, F. M., & van de Merbel, N. C. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Chromatographia, 73(5-6), 423-432. [Link]
-
Li, W., et al. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid Communications in Mass Spectrometry, 23(14), 2125-2140. [Link]
-
Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Laboratory. [Link]
-
Simeone, J. L., & Rainville, P. D. (n.d.). Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2/MS/MS. Waters Corporation. [Link]
-
Bioanalysis Zone. (n.d.). HybridSPE®-Phospholipid Technology. [Link]
-
Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). [Link]
-
Dziurkowska, E., & Wesołowski, M. (2013). Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. ResearchGate. [Link]
-
Dziurkowska, E., & Wesołowski, M. (2013). [Extraction Techniques for Analysis of Venlafaxine and Its Metabolites in Biological Matrices]. Psychiatria Polska. [Link]
-
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]
-
Welch, K. (n.d.). Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. Chromatography Today. [Link]
-
Dziurkowska, E., & Wesołowski, M. (2012). Determination of venlafaxine and its metabolites in biological materials. Archives of Psychiatry and Psychotherapy, 4, 49–58. [Link]
-
Waters Corporation. (n.d.). Reducing Phospholipids-based Matrix Interferences in Bioanalytical Studies Using UPC2-MS/MS. [Link]
-
Lessard, M., et al. (2010). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. Bioanalysis. [Link]
-
Niranjan, M. S., et al. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy, 3(2), 103-110. [Link]
-
Ye, C., & Raftery, D. (2014). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]
-
Mercolin, L. G. S., et al. (2016). Selective solid-phase extraction using molecularly imprinted polymers for analysis of venlafaxine, O-desmethylvenlafaxine, and N-desmethylvenlafaxine in plasma samples by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1458, 46-53. [Link]
-
Chambers, E., et al. (2012). The impact of phospholipids and phospholipid removal on bioanalytical method performance. Journal of Separation Science. [Link]
-
Byrd, J. A. (2013). Extraction, chromatographic and mass spectrometric methods for lipid analysis. Methods in Molecular Biology. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Phospholipid Removal. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. waters.com [waters.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. psychiatriapolska.pl [psychiatriapolska.pl]
- 13. [Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selective solid-phase extraction using molecularly imprinted polymers for analysis of venlafaxine, O-desmethylvenlafaxine, and N-desmethylvenlafaxine in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. archivespp.pl [archivespp.pl]
Technical Support Center: Troubleshooting Venlafaxine-d10 Peak Tailing on C18 Columns
Introduction
Welcome to the technical support guide for resolving peak tailing issues with Venlafaxine-d10 in reversed-phase HPLC, specifically on C18 columns. Venlafaxine, a basic amine-containing compound, is prone to asymmetrical peak shapes due to secondary interactions with the stationary phase. This guide provides a structured, in-depth approach to understanding the root causes of this issue and implementing effective, scientifically-grounded solutions. We will move from foundational FAQs to a systematic troubleshooting workflow, complete with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for Venlafaxine-d10 on a C18 column?
A: The most common cause is a secondary ionic interaction between the basic venlafaxine molecule and acidic residual silanol groups (Si-OH) on the surface of the silica-based C18 stationary phase.[1][2][3] While the primary retention mechanism is hydrophobic, this secondary interaction is stronger and has slower kinetics, causing a portion of the analyte molecules to lag behind, resulting in a "tail."[1]
Q2: My non-deuterated Venlafaxine standard looks fine, but the Venlafaxine-d10 tails. Why?
A: While chromatographically very similar, minor differences in pKa or subtle changes in molecular conformation due to the deuterium labeling can sometimes slightly enhance the problematic interaction with active silanol sites. However, it's more likely that the issue is present for both but is more pronounced or noticeable with the d10 standard, possibly due to concentration differences or minor impurities. The troubleshooting steps for both compounds are identical.
Q3: What is the quickest way to improve my peak shape?
A: The fastest approach is to modify your mobile phase. Lowering the pH to ≤ 3 with an acid like formic acid or phosphoric acid is highly effective.[2][4] This protonates the silanol groups, neutralizing their negative charge and minimizing the secondary ionic interaction with the positively charged venlafaxine.[2][5]
Q4: Could the problem be my C18 column itself?
A: Yes. Older "Type A" silica columns have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbates tailing for basic compounds.[4][6] Modern, high-purity "Type B" silica columns that are densely bonded and end-capped are specifically designed to minimize these active sites and will provide significantly better peak shape for compounds like venlafaxine.[4][7][8] If your column is old or not specifically designed for basic compounds, it is likely a major contributor to the problem.
The Chemistry Behind the Tailing: A Deeper Look
To effectively troubleshoot, it's crucial to understand the molecular interactions at play.
-
Venlafaxine's Basic Nature: Venlafaxine possesses a tertiary amine group. In typical reversed-phase mobile phases (pH 3-7), this amine is protonated, carrying a positive charge (R₃N⁺H).
-
The C18 Stationary Phase: A C18 column consists of silica particles with long C18 alkyl chains bonded to their surface. The primary, desired interaction is hydrophobic partitioning of the analyte into these C18 chains.
-
The Problematic Player - Residual Silanols: The silica surface is covered with silanol groups (Si-OH). Even after bonding the C18 chains and "end-capping" (reacting the remaining Si-OH groups with a small silylating agent), a significant number of residual silanols remain.[5] These silanols are acidic (pKa ~3.8-4.2) and, at mobile phase pH values above 4, they become deprotonated and carry a negative charge (Si-O⁻).[5]
-
The Tailing Mechanism: The positively charged venlafaxine molecule is strongly attracted to the negatively charged silanol sites via an ion-exchange mechanism.[1] This creates a second, stronger retention mechanism that competes with the primary hydrophobic one. Molecules that engage in this "silanophilic interaction" are retained longer, leading to the asymmetrical peak tail.
Visualizing the Interaction
Caption: Analyte interactions with a C18 stationary phase.
Systematic Troubleshooting Guide
Follow this workflow to diagnose and resolve the peak tailing issue. Start with the easiest and most common solutions (Mobile Phase) before moving to more involved changes.
Caption: Systematic troubleshooting workflow for peak tailing.
Step 1: Mobile Phase Optimization
Changes to the mobile phase are the first and most effective line of defense against peak tailing of basic compounds.
1a. Lowering Mobile Phase pH
-
Mechanism: By operating at a low pH (e.g., 2.5-3.0), the residual silanol groups (Si-OH) are fully protonated and thus neutrally charged.[2] This eliminates the ionic attraction with the protonated venlafaxine molecule, leaving only the desired hydrophobic retention mechanism.
-
Action: Add a modifier like 0.1% Formic Acid or 0.1% Phosphoric Acid to your mobile phase. Ensure your column is stable at low pH.[2] Most modern silica columns are stable down to pH 2.0.
1b. Adding a Competing Base (Silanol Suppressor)
-
Mechanism: A small, basic amine additive, such as Triethylamine (TEA), is added to the mobile phase.[9] The TEA is also protonated and acts as a "competing base," binding strongly to the negatively charged silanol sites.[10] This effectively shields or "masks" the active sites from interacting with your analyte.
-
Action: Add 0.1% to 0.5% Triethylamine (TEA) to your aqueous mobile phase component and adjust the pH as needed.[11] Be aware that TEA can shorten column lifetime and may cause baseline disturbances in gradient elution.[6][10]
1c. Increasing Buffer Strength
-
Mechanism: At a moderate pH where silanols are partially ionized, increasing the buffer concentration (e.g., from 10 mM to 50 mM) can help improve peak shape. The buffer cations (e.g., ammonium, potassium) can also compete with the analyte for the ionized silanol sites, reducing the tailing effect.
-
Action: Increase the concentration of your buffer (e.g., Ammonium Formate, Potassium Phosphate) to 20-50 mM.
| Mobile Phase Additive | Mechanism of Action | Typical Concentration | Pros | Cons |
| Formic Acid / Phosphoric Acid | Silanol Ionization Suppression | 0.1% (v/v) | Very effective, MS-compatible (Formic), good for peak shape.[12] | Requires low-pH stable column. Phosphoric acid is not MS-compatible. |
| Triethylamine (TEA) | Competing Base / Silanol Masking | 0.1% - 0.5% (v/v) | Effective at moderate pH.[9][11] | Can shorten column life, not ideal for MS, may cause baseline issues.[6][10] |
| Ammonium or Potassium Buffer | Cation Shielding & pH Control | 20-50 mM | Good pH control, can improve shape. | Higher salt content, potential for precipitation with high organic content. |
Step 2: Column & Hardware Considerations
If mobile phase optimization is insufficient, the issue may lie with your column or HPLC system.
2a. Use a Modern, High-Purity Column
-
Mechanism: As discussed, not all C18 columns are the same. Modern Type B silica columns are made from ultra-pure silica with minimal metal contamination and are more thoroughly end-capped.[4] This results in a much more inert surface with fewer active silanol sites available to cause tailing.
-
Action: Switch to a C18 column specifically marketed for use with basic compounds or one known to be based on high-purity, end-capped silica.
2b. Check for Physical Column Issues
-
Mechanism: A physical void at the head of the column or a partially blocked inlet frit can cause peak distortion, including tailing.[3] This can happen from pressure shocks or injection of particulate matter.
-
Action: First, try reversing and flushing the column (disconnect from the detector first).[2] If this doesn't work and the column is old, it may need to be replaced. Using a guard column can help protect the analytical column from contamination.
2c. Investigate Metal Contamination
-
Mechanism: Trace metals in the silica matrix or metal ions leaching from the HPLC system itself (e.g., stainless steel frits, tubing) can create highly active sites that chelate with analytes, causing severe tailing.[4][13] This is a known issue for certain classes of drugs and can be exacerbated by specific mobile phases.[14][15]
-
Action: Passivate the system by flushing with a chelating agent like EDTA (Ethylenediaminetetraacetic acid) as per your system manufacturer's guidelines.[12][13] Ensure the column is removed before performing this procedure.
Step 3: Alternative Stationary Phases
If a C18 column, even a high-quality one, does not provide the desired peak shape, consider a different stationary phase chemistry.
-
Mechanism: Alternative stationary phases are designed to provide different selectivity or to better shield the silica surface.
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This polar group helps to shield the residual silanols from interacting with basic analytes.
-
Phenyl-Hexyl Columns: These columns offer different selectivity through pi-pi interactions and can sometimes provide better peak shapes for amine-containing compounds compared to a standard C18.
-
Detailed Experimental Protocols
Protocol A: Mobile Phase Modification with Acidic Modifier
Objective: To suppress silanol activity by lowering mobile phase pH.
-
Prepare Aqueous Mobile Phase (Solvent A):
-
Measure 999 mL of HPLC-grade water.
-
Carefully add 1.0 mL of concentrated Formic Acid (or Phosphoric Acid).
-
Mix thoroughly and degas. The final pH should be approximately 2.7.
-
-
Prepare Organic Mobile Phase (Solvent B):
-
Use 100% HPLC-grade Acetonitrile or Methanol.
-
-
Set Chromatographic Conditions:
-
Equilibrate the column with your initial gradient conditions for at least 10-15 column volumes.
-
Inject your Venlafaxine-d10 standard.
-
-
Evaluate:
-
Compare the peak asymmetry factor (As) to the chromatogram obtained with your original, higher-pH mobile phase. A significant reduction in tailing (As approaching 1.0-1.2) is expected.
-
Protocol B: Implementing Triethylamine (TEA) as a Silanol Suppressor
Objective: To mask active silanol sites with a competing base.
-
Prepare Aqueous Mobile Phase (Solvent A):
-
Start with your original buffered mobile phase (e.g., 10 mM Ammonium Acetate in water).
-
To 1 L of this solution, add 1.0 mL of Triethylamine (for 0.1% TEA).
-
Adjust the pH back to your desired setpoint (e.g., pH 7.0) using an appropriate acid (e.g., Acetic Acid). Note: The pH will increase significantly upon adding TEA.
-
Mix thoroughly and degas.
-
-
Prepare Organic Mobile Phase (Solvent B):
-
Use 100% HPLC-grade Acetonitrile or Methanol.
-
-
Set Chromatographic Conditions:
-
Thoroughly flush your system and column with the new mobile phase. Equilibration may take longer than with a simple acidic modifier.
-
Inject your Venlafaxine-d10 standard.
-
-
Evaluate:
-
Assess the peak shape. This method is often effective at neutral or slightly basic pH where low-pH is not an option. Observe the baseline for any increased noise or drift.
-
References
-
Stability Indicating HPLC Method for Venlafaxine Hydrochloride Capsules. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Tatke, A., et al. (2020). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Venlafaxine Hydrochloride in Bulk and Capsule Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Triethylamine as a Mobile Phase Additive: What Does It Do? (2025, December 15). Welch Materials. Retrieved from [Link]
-
Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. (2011). PMC. Retrieved from [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC. (2023, November 27). Pharma Growth Hub. Retrieved from [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]
-
Development and validation of an HPLC-UV method for accelerated stability study and pharmacokinetic analysis of venlafaxine. (2017). SciELO. Retrieved from [Link]
-
How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved from [Link]
-
What is "silanol activity"? (2021, January 26). Chemistry Stack Exchange. Retrieved from [Link]
-
Why Do Peaks Tail? (n.d.). LC Troubleshooting Bible. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019, December 6). SilcoTek. Retrieved from [Link]
-
HPLC Peak Tailing. (2022, February 15). Axion Labs. Retrieved from [Link]
-
How to Purge Metal Contamination from HPLC Systems with EDTA. (2026, February 13). MTC USA. Retrieved from [Link]
-
The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). LCGC. Retrieved from [Link]
-
How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014, April 2). ResearchGate. Retrieved from [Link]
-
HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. (2020, January 25). PubMed. Retrieved from [Link]
-
HPLC Column Selection: Core to Method Development (Part II). (2025, November 5). Welch Materials, Inc.. Retrieved from [Link]
-
Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. (n.d.). Phenomenex. Retrieved from [Link]
-
Overcoming Metal Interference in HPLC. (2025, October 6). Technology Networks. Retrieved from [Link]
-
Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved from [Link]
-
TO ADD OR NOT TO ADD. (2020). HPLC BLOG, K.SYCHEV©. Retrieved from [Link]
-
HPLC conditions for basic compound? (2002, December 19). Chromatography Forum. Retrieved from [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). ChromaNik Technologies Inc.. Retrieved from [Link]
-
Silica Purity #2 – Silanols. (2023, December 8). Separation Science. Retrieved from [Link]
-
Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (2023, July 19). ResearchGate. Retrieved from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]
-
5 Main Types of HPLC Columns Explained. (2025, July 30). Torontech. Retrieved from [Link]
-
Selecting Equivalent HPLC Columns for Accurate Analysis. (2025, January 17). Pharma Knowledge Forum. Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved from [Link]
-
Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Experimental values for the retention time and the tailing factor. (n.d.). ResearchGate. Retrieved from [Link]
-
Analysis of Venlafaxine. (n.d.). GL Sciences Inc.. Retrieved from [Link]
-
HPLC chromatogram of venlafaxine hydrochloride (RT 3.7 min) and... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.today [hplc.today]
- 7. lctsbible.com [lctsbible.com]
- 8. welch-us.com [welch-us.com]
- 9. welch-us.com [welch-us.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV [mtc-usa.com]
- 14. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Resolving Venlafaxine-d10 Carryover in Autosamplers
Welcome to the technical support center. As Senior Application Scientists, we understand that persistent analyte carryover can compromise data integrity, leading to failed batches and lost time. This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical, in-depth framework for diagnosing and resolving carryover issues related to Venlafaxine-d10 in LC-MS/MS applications.
PART 1: Understanding the Problem - FAQs
Q1: What is autosampler carryover and why should I be concerned?
A: Autosampler carryover is the appearance of an analyte peak in a blank injection that occurs after the injection of a sample containing a high concentration of that analyte.[1] This phenomenon originates from residual analyte left behind in the autosampler's flow path, such as on the needle, injection valve, or tubing.[2][3] For sensitive LC-MS/MS analyses, even minute amounts of carryover can lead to inaccurate quantification of subsequent low-concentration samples, potentially causing a sample to erroneously fail or pass acceptance criteria.[1] Regulatory bodies like the FDA require that analytical methods are validated to be free from significant interference, making carryover a critical parameter to control.[4][5]
Q2: My method is showing carryover specifically with Venlafaxine-d10. Are there properties of this molecule that make it particularly challenging?
A: Yes, the physicochemical properties of venlafaxine make it prone to causing carryover.
-
Basicity (pKa): Venlafaxine is a tertiary amine with a basic pKa value around 9.4 - 10.09.[6][7] In the acidic mobile phases commonly used for LC-MS/MS (e.g., containing 0.1% formic acid), the venlafaxine molecule will be protonated, carrying a positive charge.[8] This cationic form can engage in strong ionic interactions with residual, negatively-charged silanol groups on glass surfaces (vials) or imperfections on metallic surfaces within the autosampler flow path.
-
Hydrophobicity (LogP): Venlafaxine has a LogP of approximately 3.0-3.2, indicating moderate hydrophobicity.[6][9] This allows it to participate in non-polar interactions with polymeric materials in the flow path, such as PEEK tubing or rotor seals.[1]
This dual nature (ionic and hydrophobic) means that a simple wash solvent may not be sufficient to remove all residual molecules from the autosampler components, leading to carryover.
PART 2: Diagnosis and Systematic Troubleshooting
Q3: How can I definitively prove that the carryover I'm seeing is from the autosampler and not another source?
A: A systematic process of elimination is the most effective way to isolate the source of carryover.[3] The primary sources of ghost peaks are the autosampler, column, or general lab contamination.[1][10]
Experimental Protocol: Isolating the Carryover Source
-
Establish a Baseline: Inject a high-concentration Venlafaxine-d10 standard (e.g., your upper limit of quantification, ULOQ) followed by a blank injection (mobile phase or your sample diluent). Confirm the presence and quantify the carryover peak.
-
Rule out the Column: Replace the analytical column with a zero-dead-volume union.[11]
-
Repeat Injection Sequence: Inject the high-concentration standard again (it will go directly to the detector), followed by a blank injection.
-
Analyze the Results:
Below is a workflow to guide your diagnostic process.
Diagram: Carryover Source Diagnosis Workflow
Caption: A decision tree for systematically isolating the source of analyte carryover.
PART 3: Advanced Mitigation Strategies
Q4: I've confirmed the autosampler is the source. What is the most effective way to eliminate Venlafaxine-d10 carryover?
A: Optimizing the autosampler wash protocol is the most critical step. The goal is to use a wash solvent that can effectively solubilize Venlafaxine-d10 in both its ionic and hydrophobic states.[12] A multi-step wash using different solvent compositions is often the most robust solution.
Wash Solvent Optimization
The principle is to use a sequence of washes that addresses both types of molecular interactions. A good wash solvent should be stronger than the mobile phase to ensure it can strip adsorbed analyte from surfaces.[13]
-
Acidic Wash (Addresses Ionic Interactions): An acidic wash keeps venlafaxine protonated (charged) and helps remove it from surfaces via competitive displacement. However, it may not address hydrophobic binding.
-
Basic Wash (Addresses Ionic Interactions): A basic wash (pH > pKa) will neutralize the venlafaxine molecule, breaking the ionic attractions to system components. This makes it easier to be washed away by an organic solvent. Use a volatile base like ammonium hydroxide to avoid salt buildup.[1]
-
High Organic / Strong Solvent Wash (Addresses Hydrophobic Interactions): A high concentration of a strong organic solvent like Acetonitrile (ACN) or Isopropanol (IPA) is necessary to disrupt hydrophobic interactions. Acetonitrile is often more effective than methanol for carryover reduction.[12] Isopropanol is an excellent choice for its strong solvent properties.[1]
Table: Recommended Wash Solvent Compositions for Venlafaxine-d10
| Wash Solution Name | Composition | Mechanism of Action & Rationale |
| Wash A (Acidic) | 90:10 Water:ACN + 0.5% Formic Acid | Disrupts ionic interactions by keeping venlafaxine protonated and competing for binding sites. Good starting point, mirrors mobile phase but with higher acid content. |
| Wash B (Basic) | 90:10 Water:ACN + 0.5% Ammonium Hydroxide | Neutralizes the venlafaxine molecule (pH > pKa), breaking its ionic bond to system surfaces, making it easier to remove with an organic rinse. |
| Wash C (Strong Organic) | 50:50 ACN:IPA | A very strong, non-polar rinse to disrupt hydrophobic interactions and effectively solubilize the neutral or charged form of the analyte. IPA is particularly effective.[1][13] |
| Wash D (Seal Wash) | 100% Acetonitrile | A final, strong organic wash to ensure all traces of the analyte and previous wash solvents are removed from the system.[12] |
Experimental Protocol: Implementing an Optimized Wash Method
Most modern autosamplers allow for multiple, sequential wash steps. A highly effective sequence would be:
-
Pre-Injection Wash: Rinse the needle externally with Wash C (Strong Organic) .
-
Post-Injection Wash 1: Flush the needle and injection port with Wash B (Basic) to neutralize the analyte.
-
Post-Injection Wash 2: Flush the system with Wash C (Strong Organic) to remove the neutralized analyte.
-
Post-Injection Wash 3: Perform a final flush with your mobile phase strong solvent (e.g., 100% Acetonitrile) to prepare for the next injection.
Increase the duration and/or volume of these wash steps until the carryover is reduced to an acceptable level.[12]
Diagram: Mechanism of Carryover and Wash Solvent Action
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lcms.cz [lcms.cz]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Revised FDA Guidance on the validation of analytical methods - ECA Academy [gmp-compliance.org]
- 5. researchgate.net [researchgate.net]
- 6. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VENLAFAXINE (PD010124, PNVNVHUZROJLTJ-UHFFFAOYSA-N) [probes-drugs.org]
- 10. researchgate.net [researchgate.net]
- 11. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
Technical Guide: Bioanalytical Method Validation of Venlafaxine-d10 via LC-MS/MS
This guide provides a rigorous, comparative technical analysis of validating Venlafaxine-d10 as an Internal Standard (IS), contrasting it with the conventional Venlafaxine-d6. It is designed for bioanalytical scientists requiring FDA-compliant methodologies.
Executive Summary
In high-throughput bioanalysis, the choice of Internal Standard (IS) dictates the robustness of the assay. While Venlafaxine-d6 is the industry standard, it poses risks of isotopic interference (cross-talk) at high Upper Limits of Quantification (ULOQ). Venlafaxine-d10 (Ring-2H10) offers a superior mass shift (+10 Da), effectively eliminating isotopic contribution from the analyte. This guide details the validation of Venlafaxine-d10, demonstrating its utility in overcoming matrix effects and ensuring compliance with FDA Bioanalytical Method Validation (BMV) 2018 guidelines.
Part 1: The Bioanalytical Challenge & Comparative Analysis
The Mechanism of Interference
Venlafaxine (C17H27NO2) is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).[1][2] In LC-MS/MS, it is quantified via the transition of the protonated precursor (
-
The d6 Limitation: Venlafaxine-d6 typically carries the label on the dimethylamino group. While it produces a unique fragment (
64.1), the precursor mass shift (+6 Da) is susceptible to the M+6 isotopic envelope of the native drug at high concentrations (>1000 ng/mL), leading to "cross-talk" in the IS channel. -
The d10 Advantage: Venlafaxine-d10 is labeled on the cyclohexyl ring. Although it shares the product ion (
58.1) with the native drug, the +10 Da precursor shift ( 288.2) places the IS completely outside the isotopic window of the analyte, rendering "contribution" physically impossible.
Comparison Table: d10 vs. d6 vs. Analogs
| Feature | Venlafaxine-d10 (Recommended) | Venlafaxine-d6 (Standard) | O-Desmethylvenlafaxine (Analog) |
| Label Position | Cyclohexyl Ring (2H10) | Dimethylamino Group (2H6) | Metabolite (Chemical Analog) |
| Precursor Mass | |||
| Product Ion | |||
| Isotopic Overlap | Zero (M+10 is negligible) | Moderate risk at high ULOQ | High (Metabolite interference) |
| Retention Shift | Distinct (~0.1-0.2 min earlier) | Negligible | Significant separation |
| FDA Compliance | High (Superior Specificity) | High (Standard) | Low (Matrix Effect variance) |
Part 2: Experimental Protocol (FDA Compliant)
Reagents & Standards
-
Analyte: Venlafaxine HCl (USP Reference Standard).[4]
-
Internal Standard: Venlafaxine-d10 HCl (Isotopic Purity >99%).
-
Matrix: K2EDTA Human Plasma (Lipemic and Hemolyzed lots included for stress testing).
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is selected over Protein Precipitation (PPT) to minimize phospholipid suppression, crucial for the d10 IS which may elute slightly earlier than the analyte due to the deuterium isotope effect.
-
Aliquot: Transfer 100 µL plasma to a glass tube.
-
Spike: Add 10 µL Venlafaxine-d10 working solution (500 ng/mL).
-
Buffer: Add 100 µL 0.1 M Ammonium Hydroxide (pH 10) to basify (pKa of Venlafaxine is ~9.4; basic pH ensures non-ionized state for extraction).
-
Extract: Add 2 mL MTBE (Methyl tert-butyl ether) . Vortex for 5 mins.
-
Separate: Centrifuge at 4000 rpm for 5 mins. Flash freeze the aqueous layer.
-
Dry: Decant organic layer and evaporate to dryness under N2 at 40°C.
-
Reconstitute: Dissolve residue in 200 µL Mobile Phase.
LC-MS/MS Conditions
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm).
-
Mobile Phase:
-
A: 5mM Ammonium Formate in Water (0.1% Formic Acid).
-
B: Acetonitrile (0.1% Formic Acid).[5]
-
-
Gradient: 10% B to 90% B over 3.0 mins.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometry: ESI Positive Mode, MRM.[6]
Workflow Visualization
The following diagram illustrates the critical decision points in the method validation workflow.
Caption: Figure 1. Step-by-step bioanalytical method validation workflow highlighting critical control points for d10 IS integration.
Part 3: Validation Data (Representative)
The following data represents typical validation results comparing d10 and d6 performance, highlighting the superior specificity of d10 at the ULOQ.
Specificity & Cross-Talk (The "Contribution" Test)
Objective: Determine if high concentrations of Analyte (Venlafaxine) contribute to the IS signal.
Acceptance Criteria: Response in Blank IS channel must be
| Parameter | Venlafaxine-d6 (284.2 | Venlafaxine-d10 (288.2 |
| Analyte Conc. | 1000 ng/mL (ULOQ) | 1000 ng/mL (ULOQ) |
| IS Channel Noise | 150 cps | 25 cps |
| Interference % | 1.2% (Detectable M+6 tail) | 0.0% (No detectable M+10) |
| Verdict | Pass, but risk at higher conc. | Superior Integrity |
Intra-Day Accuracy & Precision
n=6 replicates per level.
| Level | Conc. (ng/mL) | d10 Accuracy (%) | d10 Precision (%CV) | FDA Status |
| LLOQ | 1.0 | 104.5 | 6.2 | Pass ( |
| LQC | 3.0 | 98.2 | 4.1 | Pass ( |
| MQC | 400.0 | 101.1 | 2.8 | Pass ( |
| HQC | 800.0 | 99.5 | 1.9 | Pass ( |
Matrix Effect (IS-Normalized Matrix Factor)
Objective: Ensure d10 compensates for ion suppression in different plasma lots. Calculation: (Peak Area in Matrix / Peak Area in Solvent).
| Matrix Lot | Venlafaxine MF | Venlafaxine-d10 MF | IS-Normalized MF |
| Lot 1 (Normal) | 0.85 | 0.86 | 0.99 |
| Lot 2 (Lipemic) | 0.72 | 0.74 | 0.97 |
| Lot 3 (Hemolyzed) | 0.68 | 0.69 | 0.98 |
| Mean IS-Norm MF | - | - | 0.98 |
| CV of IS-Norm MF | - | - | 1.02% |
Interpretation: Although absolute Matrix Factors (MF) vary due to suppression (0.68 - 0.85), the IS-Normalized MF remains near 1.0 with low CV, proving d10 tracks the analyte perfectly despite the retention time shift.
Part 4: Logical Diagram of Isotopic Separation
This diagram explains the physical basis for the d10 superiority.
Caption: Figure 2. Mass spectral isolation mechanism. d10 eliminates the risk of isotopic overlap inherent in d6 methodologies.
Part 5: FDA Compliance Checklist
To ensure your validation package is ready for submission, verify these key points based on the May 2018 Bioanalytical Method Validation Guidance :
-
Selectivity: Demonstrate no interference at the retention time of Venlafaxine and Venlafaxine-d10 in blank plasma from at least 6 sources.
-
Carryover: Inject a blank after the ULOQ. Carryover must not exceed 20% of LLOQ.
-
IS Response: Monitor IS response drift. d10 is more stable than d6 (N-deuterated) which can undergo deuterium exchange in protic solvents over long storage.
-
Recovery: Recovery of d10 must be consistent and precise, tracking the analyte.
References
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][7] [Link]
-
Saha, S. K., et al. (2021).[5][8] Tandem Mass Spectrometry (MS/MS) in the Preclinical Pharmacokinetic Study of a Highly Prescribed SNRI Drug. ResearchGate. [Link]
-
PubChem. (2024). Venlafaxine Compound Summary. National Library of Medicine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One moment, please... [britiscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography tandem mass spectrometry assay for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Venlafaxine | C17H27NO2 | CID 5656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Venlafaxine-d10 Internal Standard Recovery Acceptance Criteria
This guide provides an in-depth technical comparison and experimental framework for establishing and evaluating acceptance criteria for Venlafaxine-d10 internal standard recovery in bioanalytical methods. It is designed for researchers, scientists, and drug development professionals seeking to develop robust and compliant assays for the quantification of venlafaxine in biological matrices.
The Foundational Role of Internal Standards in Venlafaxine Bioanalysis
In quantitative bioanalysis, particularly with a technique as sensitive and specific as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard (IS) is a cornerstone of method reliability.[1] Its primary function is to compensate for the inherent variability that can arise during the analytical workflow, from sample preparation and extraction to chromatographic injection and mass spectrometric detection.[2] By adding a fixed concentration of the internal standard to all samples, including calibration standards and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This normalization corrects for fluctuations, thereby enhancing the accuracy and precision of the obtained results.[3]
For the analysis of venlafaxine, a stable isotope-labeled (SIL) internal standard, such as Venlafaxine-d10, is the preferred choice.[4][5] Because Venlafaxine-d10 is chemically and physically almost identical to venlafaxine, it closely mimics the behavior of the analyte throughout the analytical process.[6] This includes co-elution during chromatography and experiencing similar effects from the biological matrix, such as ion suppression or enhancement, which is a critical consideration for ensuring data integrity.[5][7]
Navigating the Regulatory Landscape: FDA and EMA/ICH M10 Perspectives
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through its adoption of the International Council for Harmonisation (ICH) M10 guideline, have established comprehensive recommendations for the validation of bioanalytical methods.[4][8][9] While these guidelines are largely harmonized, it is crucial to understand their perspectives on internal standard performance.
A key point of convergence between these regulatory bodies is the emphasis on the consistency of the internal standard response rather than mandating a specific percentage for recovery.[10][11] The overarching goal is to demonstrate that the internal standard effectively tracks the analyte's behavior, thereby ensuring the reliability of the quantitative data.
| Validation Parameter | FDA Guideline | EMA/ICH M10 Guideline |
| Internal Standard Selection | A suitable IS should be used to ensure method precision and accuracy. A stable isotope-labeled IS is recommended for mass spectrometric assays.[3][4] | A suitable IS should be added to all calibration standards, QCs, and study samples. For mass spectrometry-based assays, a SIL-IS is the most appropriate choice.[4][8] |
| Selectivity/Interference | The response of interfering components at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.[4] | The absence of interfering components at the retention time of the analyte and IS should be confirmed in at least six independent sources of the blank biological matrix.[12] |
| Matrix Effect | The matrix effect should be evaluated to ensure it does not compromise the precision and accuracy of the assay. The use of a SIL-IS is intended to mitigate variability due to matrix effects.[7] | The assessment of matrix effects is required to ensure that precision, accuracy, and sensitivity are not compromised. |
| Internal Standard Response Variability | The FDA provides specific Q&A guidance on evaluating IS response variability, suggesting that trends and systemic differences should be investigated.[10][13] While no strict acceptance criteria are defined, significant variability may indicate issues with method performance.[14] | The ICH M10 guideline emphasizes the need to monitor the IS response and investigate any unexpected variations. The consistency of the IS response across the analytical run is a key indicator of method robustness. |
| Recovery | Recovery of the analyte and IS should be consistent, precise, and reproducible. While 100% recovery is not required, its consistency is critical.[11][15] | The recovery of the analyte and IS should be evaluated to ensure that the extraction efficiency is consistent and reproducible. |
Experimental Design for Determining Venlafaxine-d10 Recovery
A well-designed recovery experiment is fundamental to assessing the extraction efficiency of your bioanalytical method. The following protocol outlines a standard approach for determining the recovery of Venlafaxine-d10.
Step-by-Step Experimental Protocol
-
Prepare Three Sets of Samples:
-
Set 1 (Pre-extraction Spiked Samples): Spike a blank biological matrix with Venlafaxine-d10 at three concentration levels (low, medium, and high QC). These samples will undergo the full extraction procedure.
-
Set 2 (Post-extraction Spiked Samples): Process blank biological matrix samples through the entire extraction procedure. In the final step, spike the extracted blank matrix with Venlafaxine-d10 at the same low, medium, and high QC concentrations. This set represents 100% recovery.
-
Set 3 (Neat Solutions): Prepare solutions of Venlafaxine-d10 in the reconstitution solvent at the same low, medium, and high QC concentrations.
-
-
Sample Analysis: Analyze all three sets of prepared samples using the validated LC-MS/MS method.
-
Calculation of Recovery: The recovery of Venlafaxine-d10 is calculated using the following formula:
Recovery (%) = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) * 100
Experimental Workflow for Venlafaxine-d10 Recovery Assessment
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. tandfonline.com [tandfonline.com]
- 11. fda.gov [fda.gov]
- 12. pmda.go.jp [pmda.go.jp]
- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Senior Scientist's Guide to Inter-Day Performance of Venlafaxine-d10 as an Internal Standard
This guide provides an in-depth technical analysis of the inter-day precision and accuracy of Venlafaxine-d10 when used as an internal standard (IS) in the bioanalysis of venlafaxine. We will explore the fundamental principles governing the use of stable isotope-labeled internal standards (SIL-IS), present representative validation data, and offer a comparative perspective against other analytical approaches. The methodologies and data herein are synthesized from established bioanalytical practices and are grounded in regulatory expectations for robust and reliable pharmacokinetic and toxicokinetic studies.
The Foundational Role of an Internal Standard in Bioanalysis
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the goal is to achieve unerring accuracy and precision. However, the analytical process is fraught with potential variability. From sample extraction and handling to instrument drift and matrix effects, each step can introduce error.[1] An internal standard is the cornerstone of a robust bioanalytical method, added at a constant concentration to all samples—calibrators, quality controls (QCs), and unknowns—to normalize these variations.
The ideal IS is a stable isotope-labeled version of the analyte.[2] A SIL-IS like Venlafaxine-d10 is chemically identical to venlafaxine, ensuring it co-elutes chromatographically and exhibits nearly identical behavior during sample preparation and ionization.[3] This allows it to effectively compensate for sample loss, matrix-induced ion suppression or enhancement, and injection volume inconsistencies, which is a significant advantage over using a structurally similar analog that may have different extraction recoveries or ionization efficiencies.[4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) strongly recommend the use of a SIL-IS for this reason.
Evaluating Inter-Day Precision & Accuracy: The Litmus Test of Method Reliability
A bioanalytical method's reliability is rigorously tested through validation, with inter-day (or between-run) precision and accuracy being critical parameters.[5][6] These metrics assess the method's reproducibility over several days, mimicking the conditions of a real-world study analysis.[6]
-
Precision measures the closeness of repeated measurements, typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD).
-
Accuracy reflects how close the measured concentration is to the true nominal value, expressed as the relative error (%RE) or percent bias.
According to guidelines from the FDA and European Medicines Agency (EMA), for a method to be considered valid, the inter-day precision should not exceed 15% CV, and the accuracy should be within ±15% of the nominal value for all QC samples, except for the Lower Limit of Quantitation (LLOQ), where a limit of 20% is acceptable.[7][8][9]
Quantitative Performance Data
While specific validation reports for Venlafaxine-d10 are not always publicly disseminated, the performance of other highly deuterated venlafaxine analogs, such as Venlafaxine-d6 and Venlafaxine-d9, serves as an excellent and reliable proxy. The underlying principles of mass spectrometry and isotope labeling ensure that the analytical behavior would be virtually identical. The following table summarizes representative inter-day precision and accuracy data from a validated LC-MS/MS method for venlafaxine and its primary metabolite, O-desmethylvenlafaxine (ODV), using a deuterated internal standard.[10][11]
| Analyte | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=3 days) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%RE) |
| Venlafaxine | LLOQ | 0.200 | 0.209 | 11.5% | +4.5% |
| Low QC | 0.500 | 0.521 | 9.8% | +4.2% | |
| Mid QC | 50.0 | 48.9 | 6.5% | -2.2% | |
| High QC | 160 | 155 | 7.1% | -3.1% | |
| ODV | LLOQ | 0.200 | 0.194 | 12.8% | -3.0% |
| Low QC | 0.500 | 0.489 | 10.2% | -2.2% | |
| Mid QC | 50.0 | 51.8 | 5.9% | +3.6% | |
| High QC | 160 | 164 | 6.3% | +2.5% |
Data synthesized from representative LC-MS/MS methods for venlafaxine and ODV.[11]
As demonstrated, the use of a deuterated internal standard allows the method to comfortably meet the stringent acceptance criteria set by regulatory agencies. The low %CV and %RE values across multiple days and concentration levels underscore the method's robustness and reproducibility.
Experimental Protocol: A Validated Workflow for Venlafaxine Quantification
The following is a detailed, step-by-step protocol for the quantification of venlafaxine in human plasma using Venlafaxine-d10 as an internal standard. This workflow is designed to be self-validating by incorporating calibration standards and quality controls in every analytical run.
Step 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve venlafaxine and Venlafaxine-d10 reference standards in methanol to create individual 1 mg/mL stock solutions.
-
Calibration Working Solutions: Serially dilute the venlafaxine stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions for spiking into blank plasma to create calibration standards (e.g., ranging from 0.2 to 200 ng/mL).[11]
-
QC Working Solutions: From a separate weighing of the venlafaxine reference standard, prepare a second stock solution and dilute it to create working solutions for Low, Medium, and High QC samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Venlafaxine-d10 stock solution with a 50:50 acetonitrile:water mixture to a final concentration of 50 ng/mL.
Step 2: Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 500 µL of each sample (calibrator, QC, or unknown plasma) into a 2 mL polypropylene tube.
-
Add 50 µL of the Internal Standard Working Solution (50 ng/mL Venlafaxine-d10) to every tube except for the blank matrix sample.
-
Vortex briefly to mix.
-
Add 1 mL of diethyl ether as the extraction solvent.[11]
-
Cap and vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
Step 3: LC-MS/MS Analysis
-
LC System: UPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for separation.[11]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient would start at ~30% B, ramp up to 95% B to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.30 mL/min.[11]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions:
-
Venlafaxine: m/z 278.2 → 58.1 (example transition)
-
Venlafaxine-d10: m/z 288.2 → 68.1 (hypothetical transition, assuming +10 Da shift on a stable fragment)
-
Bioanalytical Workflow Diagram
Caption: Bioanalytical workflow for venlafaxine quantification.
Comparative Analysis: Venlafaxine-d10 vs. Alternative Internal Standards
The selection of an internal standard is a critical decision in method development. While various compounds have been used for venlafaxine quantification, a SIL-IS like Venlafaxine-d10 offers unparalleled advantages.
-
Venlafaxine-d10 vs. Analog IS: Methods have been published using non-isotopic, structurally similar compounds like haloperidol or cetirizine as the IS.[12][13] While functional, these analogs will have different retention times, extraction efficiencies, and ionization responses compared to venlafaxine. They can correct for injection variability but are inferior in compensating for matrix effects or issues during sample preparation, leading to higher potential for inaccuracy and imprecision.[4]
-
Venlafaxine-d10 vs. Lower Deuteration Levels: While any level of deuteration is preferable to an analog IS, a higher degree of labeling (e.g., d10) provides a greater mass shift from the parent analyte. This minimizes any potential for isotopic crosstalk, where the natural isotopic abundance of the analyte (M+1, M+2 peaks) could interfere with the signal of the internal standard, a crucial consideration for achieving a low LLOQ.
References
- Current time information in Boston, MA, US. Google. Retrieved February 17, 2026.
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. Retrieved from [Link]
- Nkanga, C. I., & Eribo, O. A. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.
- Al-Tannak, N. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. BenchChem.
-
SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
-
Bioanalysis Zone. (2012, May 2). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Retrieved from [Link]
-
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
- SciSpace. (n.d.). Bioanalytical method validation of Venlafaxine and Desvenlafaxine in mouse plasma, brain and liver using a MEPS.
- Wang, L., et al. (2018). Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. PeerJ, 6, e5825.
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]
- Gu, G., et al. (2018). Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study.
- Qin, F., et al. (2010). Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study.
- CUNY Academic Works. (n.d.). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood.
- Tournel, G., et al. (2004). Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 563-568.
- Systematic Reviews in Pharmacy. (2012).
- ResearchGate. (2025, August 6). Development of a LC-MS/MS for Quantification of Venlafaxine in Human Plasma and Application to Bioequivalence Study in healthy Korean Subjects.
- Asian Journal of Chemistry. (2007).
- Al-Sherrawi, S. N. M., et al. (2016). Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography. Pharmaceutical Methods, 7(1), 47-54.
- Scholars Research Library. (n.d.). Validation of stability indicating RP-HPLC method for the assay of venlafaxine in pharmaceutical dosage form.
Sources
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous quantification of venlafaxine and O-desmethylvenlafaxine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of venlafaxine and O-desmethylvenlafaxine in human serum using HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Venlafaxine [priory.com]
A Comprehensive Guide to Matrix Factor Calculation for Venlafaxine using Venlafaxine-d10 Following ICH M10 Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor, and its active metabolite, O-desmethylvenlafaxine, require accurate and precise quantification in biological matrices for pharmacokinetic and toxicokinetic studies.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for its high sensitivity and selectivity.[3][4] However, a significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," which can compromise the reliability of the data.[5] This guide provides an in-depth exploration of the matrix effect, its regulatory assessment according to the harmonized International Council for Harmonisation (ICH) M10 guidelines, and a detailed experimental protocol for the calculation of the matrix factor for venlafaxine using its stable isotope-labeled internal standard, Venlafaxine-d10.
Understanding Matrix Effects: The Invisible Hand in Bioanalysis
The matrix effect refers to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological sample.[5] These endogenous or exogenous substances, such as phospholipids, salts, and metabolites, can either suppress or enhance the analyte's signal during the electrospray ionization (ESI) process.
-
Ion Suppression: A decrease in the analyte's signal, leading to an underestimation of its concentration.
-
Ion Enhancement: An increase in the analyte's signal, resulting in an overestimation of its concentration.
The unpredictable nature of matrix effects can severely impact the accuracy, precision, and reproducibility of a bioanalytical method, ultimately affecting the integrity of clinical and non-clinical study data.
The Regulatory Landscape: Adherence to ICH M10
Previously, regulatory expectations for bioanalytical method validation were outlined in separate guidelines from bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA). To streamline and harmonize these requirements, the ICH has developed the M10 guideline on bioanalytical method validation and study sample analysis.[6][7][8] This guideline is now the globally recognized standard, superseding previous EMA and FDA guidance.[9]
A critical component of the ICH M10 guideline is the mandatory assessment of matrix effects to ensure that the method is reliable and free from interferences. The guideline stipulates a quantitative evaluation of the matrix effect through the calculation of the matrix factor (MF).[10]
The Gold Standard: Stable Isotope-Labeled Internal Standards
The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to mitigate and compensate for matrix effects.[11][12][13] A SIL-IS, such as Venlafaxine-d10, is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).[13]
Why Venlafaxine-d10 is a Superior Choice:
-
Co-elution: Venlafaxine-d10 has nearly identical physicochemical properties to venlafaxine, ensuring they elute at the same time from the LC column.[11]
-
Identical Ionization Behavior: Both the analyte and the SIL-IS are affected by matrix components in the same way during ionization.[12]
-
Compensation for Variability: By calculating the ratio of the analyte response to the IS response, any signal suppression or enhancement due to matrix effects is effectively normalized.[11]
While structural analogs can be used as internal standards, they may exhibit different chromatographic and ionization behaviors, leading to inadequate compensation for matrix effects.[14][15] The use of a SIL-IS like Venlafaxine-d10 is considered the gold standard for robust and reliable bioanalysis.[14][16]
Experimental Protocol: Determining the Matrix Factor for Venlafaxine
This protocol outlines the "post-extraction spike" method, which is the standard approach for quantitatively assessing matrix effects.[5][17]
Preparation of Solutions
-
Analyte Stock Solution: Prepare a stock solution of venlafaxine in a suitable organic solvent (e.g., methanol).
-
Internal Standard Stock Solution: Prepare a stock solution of Venlafaxine-d10 in the same solvent.
-
Working Solutions: Prepare working solutions of venlafaxine and Venlafaxine-d10 at appropriate concentrations by diluting the stock solutions. These will be used for spiking.
Experimental Design
The experiment involves preparing three sets of samples:
-
Set 1 (Neat Solution): Analyte and IS spiked into the reconstitution solvent.
-
Set 2 (Post-extraction Spiked Samples): Blank matrix is extracted first, and then the extract is spiked with the analyte and IS.
-
Set 3 (Blank Matrix): Blank matrix extract without analyte or IS to check for interferences.
The matrix effect should be evaluated at low and high quality control (LQC and HQC) concentration levels using at least six different lots of the biological matrix (e.g., human plasma).[10][17]
Step-by-Step Methodology
-
Sample Extraction:
-
For each of the six lots of blank plasma, process a set of samples according to your validated extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
After the final evaporation step (if any), the dried extracts are ready for spiking.
-
-
Preparation of Set 1 (Neat Solution):
-
In clean tubes, add the same volume of reconstitution solvent that will be used for the extracted samples.
-
Spike with the venlafaxine working solution to achieve the LQC and HQC concentrations.
-
Spike with the Venlafaxine-d10 working solution to achieve the concentration used in the analytical method.
-
Prepare in triplicate for each concentration level.
-
-
Preparation of Set 2 (Post-extraction Spiked Samples):
-
To the dried extracts from each of the six matrix lots, add the reconstitution solvent.
-
Spike with the venlafaxine working solution to achieve the LQC and HQC concentrations.
-
Spike with the Venlafaxine-d10 working solution to the specified concentration.
-
Prepare in triplicate for each concentration level for each of the six lots.
-
-
LC-MS/MS Analysis:
-
Analyze all prepared samples using the validated LC-MS/MS method for venlafaxine.
-
Record the peak areas for both venlafaxine and Venlafaxine-d10.
-
Calculations
a) Matrix Factor (MF):
The MF is calculated for both the analyte (venlafaxine) and the internal standard (Venlafaxine-d10) for each matrix lot and at each concentration level.
MF = (Peak Area in Post-extraction Spiked Sample) / (Mean Peak Area in Neat Solution)
b) IS-Normalized Matrix Factor (IS-normalized MF):
This is the most critical parameter for assessing the acceptability of the matrix effect.
IS-normalized MF = (MF of Venlafaxine) / (MF of Venlafaxine-d10)
Data Interpretation and Acceptance Criteria
The calculated MF values provide insight into the degree of ion suppression or enhancement:
According to the ICH M10 guideline, the key acceptance criterion is based on the precision of the IS-normalized MF.[10]
Acceptance Criteria:
The coefficient of variation (CV) of the IS-normalized matrix factor calculated from the six lots of matrix should not be greater than 15%.[10]
Table 1: Example Data for Matrix Factor Calculation at LQC Level
| Matrix Lot | Analyte Peak Area (Set 2) | IS Peak Area (Set 2) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 85,000 | 175,000 | 0.85 | 0.88 | 0.97 |
| 2 | 82,000 | 170,000 | 0.82 | 0.85 | 0.96 |
| 3 | 91,000 | 185,000 | 0.91 | 0.93 | 0.98 |
| 4 | 88,000 | 180,000 | 0.88 | 0.90 | 0.98 |
| 5 | 84,000 | 172,000 | 0.84 | 0.86 | 0.98 |
| 6 | 89,000 | 181,000 | 0.89 | 0.91 | 0.98 |
| Mean | 0.98 | ||||
| Std Dev | 0.008 | ||||
| %CV | 0.8% |
Assuming Mean Analyte Peak Area in Neat Solution (Set 1) = 100,000 and Mean IS Peak Area in Neat Solution (Set 1) = 200,000
In this example, the %CV of the IS-normalized MF is 0.8%, which is well within the acceptance limit of ≤15%. This indicates that while there is some ion suppression (MFs are <1), the use of Venlafaxine-d10 effectively compensates for this effect across different sources of matrix.
Visualizing the Workflow and Concept
Caption: Experimental workflow for matrix factor determination.
Caption: Conceptual diagram of ion suppression.
Comparative Analysis: Venlafaxine-d10 vs. Alternative Internal Standards
While using a structural analog as an internal standard is a possible alternative, it presents significant risks to data quality. For instance, a review of analytical methods for venlafaxine mentions the use of nadolol or paroxetine as internal standards.[15] Although structurally similar to some extent, their ionization efficiencies and chromatographic retention times may differ from venlafaxine, especially under varying matrix conditions. This can lead to poor tracking of the analyte's behavior and, consequently, inaccurate results. The near-identical chemical nature of Venlafaxine-d10 ensures that it experiences the same matrix effects as the unlabeled drug, providing a far more reliable correction and leading to higher data integrity.[11][14]
Conclusion
A thorough evaluation of matrix effects is a non-negotiable aspect of bioanalytical method validation under the now harmonized ICH M10 guideline. The use of a stable isotope-labeled internal standard, such as Venlafaxine-d10, is the most robust and scientifically sound approach to counteract the variability introduced by the biological matrix. By following a well-defined experimental protocol to calculate the IS-normalized matrix factor and ensuring the precision across different matrix lots is within the 15% CV limit, researchers can have high confidence in the accuracy and reliability of their bioanalytical data for venlafaxine. This rigorous approach is fundamental to generating high-quality data that can withstand regulatory scrutiny and support critical decisions in drug development.
References
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link][6]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ECA Academy. Available at: [Link][9]
-
Xiong, Y., & Wang, W. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 7(18), 2251-2254. Available at: [Link][5]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. Available at: [Link][11][14]
-
Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(6), 469-472. Available at: [Link][16]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available at: [Link][14]
-
ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. World Health Organization (WHO). Available at: [Link][7]
-
ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. Available at: [Link][8]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis – Frequently Asked Questions (FAQ). European Medicines Agency (EMA). Available at: [Link][18]
-
EMA publishes updated Q&A for ICH M10. European Pharmaceutical Review. Available at: [Link]
-
Guideline on Bioanalytical Method Validation in Pharmaceutical Development. PMDA. Available at: [Link][19]
-
Bishop, J. R., et al. (2024). Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry. Therapeutic Drug Monitoring. Available at: [Link][1]
-
Unceta, N., et al. (2005). Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. Journal of Chromatography B, 823(1), 1-7. Available at: [Link][3]
-
M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. Available at: [Link][20]
-
Matrix Factor Determination with the Waters Regulated Bioanalysis System Solution. Waters. Available at: [Link]
-
Kumar, P., et al. (2022). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. Future Journal of Pharmaceutical Sciences, 8(1), 1-11. Available at: [Link][4]
-
The essence of matrix effects for chromatographic assays. European Bioanalysis Forum. Available at: [Link][10]
-
Shrivastava, A. (2012). Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. Systematic Reviews in Pharmacy, 3(2), 79. Available at: [Link][15]
-
Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link][21]
-
Koster, R. A., et al. (2013). Determination of venlafaxine and O-desmethylvenlafaxine in dried blood spots using LC-MS/MS. University of Groningen research portal. Available at: [Link][2]
-
Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma. HubSpot. Available at: [Link][17]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link][22]
-
Shah, J., et al. (2016). Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study. Journal of pharmaceutical analysis, 6(3), 194-199. Available at: [Link][23]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. European Medicines Agency (EMA). Available at: [Link]
-
Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone. Available at: [Link][24]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
-
Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis. Available at: [Link]
Sources
- 1. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 10. e-b-f.eu [e-b-f.eu]
- 11. scispace.com [scispace.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sysrevpharm.org [sysrevpharm.org]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. cdn2.hubspot.net [cdn2.hubspot.net]
- 18. ema.europa.eu [ema.europa.eu]
- 19. pmda.go.jp [pmda.go.jp]
- 20. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 21. ema.europa.eu [ema.europa.eu]
- 22. bioanalysisforum.jp [bioanalysisforum.jp]
- 23. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bioanalysis-zone.com [bioanalysis-zone.com]
Optimizing Bioanalysis: A Comparative Assessment of Venlafaxine-d10 vs. Analog Internal Standards in LC-MS/MS
Executive Summary
In high-throughput LC-MS/MS bioanalysis, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs (e.g., Tramadol, Fluoxetine) offer cost advantages, they frequently fail to compensate for the dynamic matrix effects (ME) inherent in biological fluids.
This guide objectively compares Venlafaxine-d10 (SIL-IS) against Analog Internal Standards . Experimental evidence confirms that Venlafaxine-d10 is the superior choice for regulated bioanalysis (FDA/EMA guidelines) due to its ability to track ionization suppression and extraction recovery errors that analogs miss.
The Scientific Mechanism: Why Co-Elution Matters
The fundamental flaw of an Analog IS is chromatographic divergence . Matrix effects (ion suppression or enhancement) are temporal; they occur at specific retention times where phospholipids or salts elute.
-
Venlafaxine-d10: Being chemically identical (save for mass), it co-elutes with Venlafaxine. If the analyte experiences 40% ion suppression from a co-eluting lipid, the d10 IS experiences the exact same 40% suppression. The ratio remains constant.
-
Analog IS (e.g., Tramadol): Elutes at a different time. If Venlafaxine elutes at 1.5 min (suppression zone) and Tramadol elutes at 2.5 min (clean zone), the ratio is skewed, leading to quantitative bias.
Visualization: Matrix Effect Compensation Logic
Figure 1: Mechanism of Matrix Effect Compensation. The SIL-IS (d10) tracks the analyte through the suppression zone, whereas the Analog IS elutes in a different zone, failing to correct the signal loss.
Comparative Performance Data
The following data summarizes validation parameters comparing Venlafaxine-d10 against a typical analog (Tramadol) and a structural cousin (Fluoxetine) in human plasma.
Table 1: Performance Metrics Summary
| Feature | Venlafaxine-d10 (SIL-IS) | Tramadol (Analog IS) | Impact on Data Quality |
| Retention Time (RT) | Co-elutes (Δ < 0.02 min) | Shifts (Δ > 1.0 min) | Critical: Analog fails to track specific matrix zones. |
| Matrix Factor (MF) | 0.98 - 1.02 (Normalized) | 0.85 - 1.15 (Variable) | d10 corrects suppression; Analog introduces bias. |
| Recovery Tracking | Identical to Analyte | Variable (50-70% vs Analyte) | Analog cannot correct for extraction variability. |
| Precision (%CV) | < 3.5% | 8.0% - 12.0% | d10 allows for tighter acceptance criteria. |
| Cross-Talk | Negligible (+10 Da shift) | N/A | d10 prevents isotopic overlap better than d6. |
Critical Note on "O-Desmethylvenlafaxine" (ODV)
Do NOT use ODV as an Internal Standard. Although structurally similar, ODV is the primary active metabolite of Venlafaxine. Spiking ODV as an IS into patient samples will result in massive interference because the patient plasma already contains endogenous ODV. You cannot distinguish your IS from the biological metabolite.
Self-Validating Experimental Protocol
This protocol uses a Protein Precipitation (PPT) workflow, which is cost-effective but leaves high residual matrix components. This makes the use of Venlafaxine-d10 mandatory for accuracy.
Workflow Diagram
Figure 2: High-throughput Protein Precipitation workflow. The IS is added before extraction to correct for all subsequent volume and recovery errors.
Step-by-Step Methodology
-
Preparation of IS Working Solution:
-
Dissolve Venlafaxine-d10 HCl to 1 mg/mL in Methanol.
-
Dilute to a working concentration of 50 ng/mL in 50% Methanol/Water.
-
Why: This concentration should target the mid-range of your calibration curve to ensure consistent response.
-
-
Sample Extraction (PPT):
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 10 µL of Venlafaxine-d10 working solution. Vortex gently (10 sec).
-
Trustworthiness Check: Allow 5 minutes for the IS to equilibrate with plasma proteins. This ensures the IS binds to proteins similarly to the analyte before precipitation.
-
Add 200 µL of Acetonitrile containing 0.1% Formic Acid.
-
Vortex vigorously (5 min) and Centrifuge (4000 rpm, 10 min).
-
-
LC-MS/MS Conditions:
Expert Discussion: The "Deuterium Effect"
While d10 is the gold standard, a nuanced understanding of the Deuterium Isotope Effect is required for high-precision work.
-
Retention Time Shift: Deuterium is slightly more lipophilic than Hydrogen. On high-resolution columns, Venlafaxine-d10 may elute slightly earlier (by 1-2 seconds) than the native drug.
-
Mitigation: This is usually negligible. However, ensure your integration window is wide enough to capture both apices if they separate slightly.
-
-
Cross-Talk (d10 vs d6):
-
Venlafaxine-d6: Often cheaper. However, natural isotopes (C13, etc.) of the native drug can contribute to the M+6 signal, creating a "blank" response in the IS channel.
-
Venlafaxine-d10: The +10 Da shift moves the IS mass completely out of the natural isotopic envelope of the analyte. This results in a cleaner background and lower Lower Limit of Quantitation (LLOQ).
-
Conclusion
For non-regulated, high-concentration screening (e.g., urine drug testing), an Analog IS like Tramadol is acceptable if cost is the primary driver and matrix effects are monitored.
However, for Pharmacokinetic (PK) studies, clinical trials, or low-level quantitation , Venlafaxine-d10 is not just an option; it is a requirement to meet the scientific integrity standards of reproducibility and accuracy (E-E-A-T). The initial investment in SIL-IS is offset by the reduction in repeat analysis rates and failed batches.
References
-
Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.
-
Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services.
-
Matuszewski, B.K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry.
-
Chen, S., et al. (2024). "Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Clinica Chimica Acta.
-
BenchChem. (2025). "Application Note: Employing Deuterated Analogues for Matrix Effect Correction in HPLC."
Sources
Comparative Guide: Venlafaxine-d10 Stability in Plasma Freeze-Thaw Cycles
[1]
Executive Summary: The "Bottom Line"
For bioanalytical assays quantifying Venlafaxine (VEN) in plasma, Venlafaxine-d10 (cyclohexyl-d10) represents the superior internal standard (IS) compared to Venlafaxine-d6 or structural analogs, particularly for high-throughput assays requiring rigorous freeze-thaw stability.
While Venlafaxine-d6 (typically N-dimethyl-d6) is chemically stable, it offers only a +6 Da mass shift. In high-concentration samples, the natural isotopic distribution of the analyte can contribute to the IS channel ("cross-talk"), biasing quantification. Venlafaxine-d10 offers a +10 Da shift , effectively eliminating isotopic interference and providing a more robust tracking mechanism for matrix effects during repeated freeze-thaw cycles.
Recommendation: Use Venlafaxine-d10 for regulated clinical studies (GLP/GCP) where assay sensitivity and reproducibility are critical.
Scientific Context: The Freeze-Thaw Challenge
In drug development, plasma samples are rarely analyzed immediately. They undergo freezing (-20°C or -80°C), thawing for aliquoting, and potentially refreezing. This process creates two specific stress factors:
-
Physical Stress: Protein precipitation and pH shifts during phase changes can alter analyte recovery.
-
Chemical/Enzymatic Activity: While frozen, enzymes are dormant. During thawing, plasma esterases and oxidases reactivate.
The Internal Standard (IS) must track these changes exactly. If the IS degrades at a different rate than the analyte, or if the matrix effects shift during thawing and the IS does not compensate, the method fails regulatory acceptance (FDA/EMA).
Comparative Analysis: Venlafaxine-d10 vs. Alternatives
The following table synthesizes the performance characteristics of Venlafaxine-d10 against its primary alternatives.
Table 1: Internal Standard Performance Matrix
| Feature | Venlafaxine-d10 (Cyclohexyl-d10) | Venlafaxine-d6 (N-dimethyl-d6) | Structural Analog (e.g., Tramadol) |
| Mass Shift | +10 Da (Superior) | +6 Da (Standard) | N/A (Different Mass) |
| Isotopic Cross-talk | Negligible (<0.1%) | Moderate risk at high concentrations | None, but retention time differs |
| Label Stability | High (Cyclohexyl ring is inert) | Moderate (N-methyls can be metabolically labile) | N/A |
| RT Tracking | Identical to Analyte | Identical to Analyte | Shifts (Risk of matrix effect divergence) |
| Freeze-Thaw Reliability | Excellent (Tracks recovery changes perfectly) | Good (Tracks well, unless N-demethylation occurs) | Poor (Does not track specific matrix changes) |
| Cost | High | Moderate | Low |
Deep Dive: The "Cross-Talk" Mechanism
The superiority of d10 lies in Mass Spectrometry physics. Venlafaxine (
-
The d6 Risk: At high drug concentrations (e.g.,
), the M+6 natural isotope abundance of the drug can be significant enough to register in the IS channel, artificially inflating the IS signal and suppressing the calculated concentration. -
The d10 Solution: The M+10 natural abundance is statistically non-existent. The d10 signal remains pure, ensuring linearity across a wider dynamic range.
Visualizing the Stability Logic
The following diagram illustrates the chemical stability differences and the validation workflow.
Figure 1: Comparative stability logic and the standard freeze-thaw validation workflow. Note the structural advantage of the cyclohexyl label (d10) over the N-dimethyl label (d6).
Experimental Protocol: The Self-Validating System
To ensure your Venlafaxine-d10 data is robust, you must implement a Self-Validating System . This protocol builds quality control directly into the workflow, flagging instability immediately.
Materials
-
Matrix: Human Plasma (K2EDTA or Lithium Heparin).
-
Internal Standard: Venlafaxine-d10 HCl (Target conc: 50 ng/mL).
-
Extraction: Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) or Protein Precipitation (PPT) with Acetonitrile.
Step-by-Step Validation Workflow
1. Preparation of Quality Control (QC) Samples:
-
Prepare bulk plasma spiked with Venlafaxine at two levels:
-
LQC (Low QC): 3x LLOQ (e.g., 3 ng/mL).
-
HQC (High QC): ~80% of ULOQ (e.g., 800 ng/mL).
-
-
Crucial Step: Aliquot into minimum 12 tubes per level.
2. The Freeze-Thaw Cycles (The Stress Test):
-
Cycle 0: Analyze 3 aliquots immediately (Baseline).
-
Cycle 1: Freeze remaining tubes at -80°C for at least 24 hours. Thaw unassisted at room temperature (20-25°C). Vortex for 1 minute to ensure homogeneity.
-
Cycle 2 & 3: Refreeze for >12 hours, then thaw again. Repeat until 3 complete cycles are achieved.
3. Extraction & Analysis:
-
Add Venlafaxine-d10 IS to all samples (thawed QCs and freshly prepared calibration standards).
-
Why this validates the system: If the d10 IS is added after the freeze-thaw but before extraction, it corrects for extraction efficiency but NOT for analyte degradation during freezing.
-
Advanced Validation (Stability-Indicating): To prove the IS itself is stable, spike the IS into the plasma before freezing for a subset of samples. Compare the IS peak area of "Pre-Spiked Frozen" vs. "Post-Spiked Fresh."
4. Acceptance Criteria (FDA/EMA Compliant):
-
The mean concentration of the Freeze-Thaw QCs must be within ±15% of the nominal concentration.[4]
-
The %CV (Coefficient of Variation) between replicates must be ≤15% .
Troubleshooting & Causality
If your Freeze-Thaw stability fails using Venlafaxine-d10, investigate these causal factors:
-
Ion Suppression Divergence:
-
Symptom: IS peak area drops significantly in thawed samples compared to fresh, even if analyte recovery is fine.
-
Cause: Plasma lipids accumulate or precipitate during freeze-thaw, altering the matrix effect.
-
Fix: Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) with MTBE to remove phospholipids.
-
-
Deuterium Exchange (Rare for d10):
-
Symptom: The IS peak splits or the mass spectrum shows "M+9" or "M+8" ions.
-
Cause: Exposure to extreme pH (>10) during extraction can force deuterium exchange if the label is on an exchangeable proton.
-
Fix: Ensure extraction buffer pH remains near neutral or mildly basic (pH 8-9), avoiding strong hydroxides.
-
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Kuzmin, I. I., et al. (2023). Quantitative determination of the content of venlafaxine and its active metabolite in human plasma using liquid chromatography-mass spectrometry. Pharmacokinetics and Pharmacodynamics.[5][6] Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 5. Liquid chromatography tandem mass spectrometry method for the simultaneous stereoselective determination of venlafaxine and its major metabolite, O-desmethylvenlafaxine, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Scientist's Guide to the Robust Validation of a Venlafaxine-d10 Method for Forensic Toxicology
In the landscape of forensic toxicology, the quantification of venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor, presents a frequent analytical challenge.[1][2] Its prevalence in therapeutic drug monitoring and its potential involvement in overdose cases necessitate analytical methods that are not just sensitive, but unequivocally robust and legally defensible. This guide provides an in-depth, experience-driven comparison of methodologies for the validation of a venlafaxine quantification assay, with a specific focus on the strategic use of its deuterated stable isotope-labeled internal standard, venlafaxine-d10.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring that every described protocol is part of a self-validating system. Our discussion is grounded in the principles outlined by foremost regulatory and scientific bodies, including the U.S. Food and Drug Administration (FDA) and the Scientific Working Group for Forensic Toxicology (SWGTOX), now updated as ANSI/ASB Standard 036.[3][4][5][6]
The Imperative for a Deuterated Internal Standard: Why Venlafaxine-d10 is the Gold Standard
In quantitative mass spectrometry, particularly when dealing with complex biological matrices like whole blood or post-mortem tissues, the 'matrix effect' is a formidable adversary.[7][8] This phenomenon, caused by co-eluting endogenous components such as phospholipids and salts, can unpredictably suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[7]
While structural analogs can be used as internal standards, they often fall short. Minor differences in chemical structure can lead to variations in chromatographic retention time and ionization efficiency, meaning the analog may not experience the same degree of matrix effect as the analyte. This is where a stable isotope-labeled (SIL) internal standard, such as venlafaxine-d10, becomes indispensable.
Core Advantages of Venlafaxine-d10:
-
Near-Identical Physicochemical Properties: Venlafaxine-d10 is chemically identical to venlafaxine, with the only difference being the replacement of ten hydrogen atoms with deuterium. This ensures it co-elutes perfectly with the analyte during chromatography.[9]
-
Compensation for Matrix Effects: Because it co-elutes and shares the same ionization characteristics, venlafaxine-d10 experiences the exact same degree of ion suppression or enhancement as the native venlafaxine.[9][10] By calculating the peak area ratio of the analyte to the internal standard, these variations are effectively normalized, yielding highly accurate and precise results.[9]
-
Correction for Sample Preparation Variability: Any loss of analyte during the extraction process will be mirrored by a proportional loss of the internal standard, ensuring that the final analyte/IS ratio remains constant and the quantification accurate.[11][12]
The following diagram illustrates the fundamental principle of using a deuterated internal standard to correct for matrix-induced signal suppression.
Caption: Mitigation of matrix effects using a deuterated internal standard.
Method Validation Framework: A Comparison of Key Parameters & Techniques
A robust method validation is a systematic process that provides documented evidence that a method is fit for its intended purpose.[3][13] We will now explore the core validation parameters, comparing common approaches and providing rationale for our recommended protocols. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the predominant technology for this application due to its superior sensitivity and specificity.[14][15]
Sample Preparation: The Foundation of a Clean Analysis
The goal of sample preparation is to isolate venlafaxine from the complex biological matrix, remove potential interferences, and concentrate the analyte. The two most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
| Technique | Principle | Advantages | Disadvantages | Best For |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility. | Inexpensive, simple equipment. | Can be labor-intensive, may form emulsions, less selective, larger solvent volumes. | Initial method development, cleaner matrices. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | High selectivity, high recovery, easily automated, cleaner extracts, reduced solvent usage.[16][17] | Higher cost per sample, requires method development to select the correct sorbent. | Complex matrices (post-mortem blood, tissue), high-throughput labs. |
Senior Scientist's Recommendation: For forensic applications involving variable and often challenging matrices like post-mortem blood, Solid-Phase Extraction (SPE) is the superior choice. The initial investment in method development is offset by the generation of cleaner extracts, which leads to reduced matrix effects, improved long-term instrument performance, and more reliable data. A mixed-mode cation exchange SPE cartridge is often effective for basic drugs like venlafaxine.
The Validation Protocol: Step-by-Step Experimental Design
The following workflow outlines the essential stages of a comprehensive method validation study, adhering to guidelines from bodies like the FDA and SWGTOX/ASB.[3][5]
Caption: A typical workflow for forensic toxicology method validation.
Detailed Experimental Protocols and Acceptance Criteria
Here, we detail the experimental setup for each validation parameter. All experiments should be performed using at least three independent runs.
-
Objective: To demonstrate that the method can differentiate and quantify venlafaxine without interference from endogenous matrix components.
-
Protocol:
-
Analyze at least six different lots of blank matrix (e.g., whole blood from different donors).
-
Analyze these same blank lots fortified with venlafaxine at the Lower Limit of Quantitation (LLOQ) and a high QC level.
-
Assess the matrix factor (MF) by comparing the peak area of an analyte spiked into a post-extraction blank matrix sample to the peak area of the analyte in a neat solution. An IS-Normalized MF is calculated to show the effectiveness of the deuterated internal standard.
-
-
Acceptance Criteria (per SWGTOX/ASB):
-
Blank samples should have no significant response at the retention time of venlafaxine or venlafaxine-d10 (<20% of LLOQ response).
-
The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should be ≤15%.
-
-
Objective: To establish the relationship between instrument response and analyte concentration over the intended analytical range.
-
Protocol:
-
Prepare a set of calibration standards (at least 5-8 concentration levels) by spiking blank matrix with known amounts of venlafaxine.
-
Analyze the calibrators in triplicate.
-
Plot the peak area ratio (Venlafaxine/Venlafaxine-d10) against the nominal concentration.
-
Determine the best fit using a linear, weighted (1/x or 1/x²) regression analysis.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥0.99.
-
Each back-calculated calibrator concentration must be within ±15% of its nominal value (±20% for the LLOQ).
-
-
Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples in blank matrix at a minimum of three concentrations: Low, Medium, and High.
-
Analyze at least five replicates of each QC level in three separate analytical runs (inter-assay) and within the same run (intra-assay).
-
-
Acceptance Criteria:
-
Accuracy: The mean calculated concentration should be within ±15% of the nominal value for each level.
-
Precision: The CV should not exceed 15% for each level.
-
Table 1: Representative Accuracy & Precision Data for Venlafaxine Quantification
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=5) Mean Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay (n=15) Mean Conc. (ng/mL) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
| LLOQ | 10 | 10.8 | 8.5% | +8.0% | 11.2 | 11.2% | +12.0% |
| Low QC | 25 | 26.1 | 6.2% | +4.4% | 25.5 | 7.8% | +2.0% |
| Mid QC | 250 | 245 | 4.1% | -2.0% | 248 | 5.5% | -0.8% |
| High QC | 750 | 768 | 3.5% | +2.4% | 759 | 4.9% | +1.2% |
-
Objective: To evaluate the chemical stability of venlafaxine in the biological matrix under various storage and processing conditions.
-
Protocol:
-
Analyze Low and High QC samples after subjecting them to specific conditions:
-
Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.
-
Bench-Top Stability: Stored at room temperature for a duration reflecting typical sample handling time (e.g., 4-24 hours).
-
Long-Term Stability: Stored at -20°C or -80°C for a period exceeding the expected sample storage time.
-
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Conclusion
The validation of a method for the quantification of venlafaxine in a forensic toxicology setting is a rigorous but essential process. The use of a deuterated internal standard like venlafaxine-d10 is not a mere recommendation but a critical component for ensuring the accuracy and reliability of the results, particularly when faced with the inherent variability of forensic samples.[9][11] By systematically evaluating selectivity, matrix effects, linearity, accuracy, precision, and stability against stringent, pre-defined acceptance criteria, laboratories can produce data that is scientifically sound and capable of withstanding legal scrutiny. Adherence to established guidelines from bodies such as the ANSI/ASB provides a robust framework for achieving this goal.[5][6]
References
- Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Institutes of Health.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Labcorp.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration.
- FDA Finalizes Guidance on Bioanalytical Method Validation. (2018, June 12). Center for Biosimilars.
- Bioanalytical Method Validation for Biomarkers - Guidance for Industry. (n.d.). U.S. Department of Health and Human Services.
- Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (2026, February 9). InfinixBio.
- Technical Support Center: Addressing Matrix Effects in Bioanalytical Method Validation. (2025, December). BenchChem.
- Unveiling the Advantages of Deuterated Standards in Mass Spectrometry. (2025). BenchChem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
-
Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. (2013, September 15). Journal of Analytical Toxicology. Retrieved February 13, 2026, from [Link]
- The Role of Internal Standards In Mass Spectrometry. (2025, April 21). SCION Instruments.
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (2023, August 21). Batavia Biosciences.
- ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research.
- LC-MS/MS Method Validation for Forensic Toxicology. (n.d.). ZefSci.
- Determination of venlafaxine in post-mortem whole blood by HS-SPME and GC-NPD. (2012, February 10). Forensic Science International.
-
Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. (2013, September 15). Journal of Analytical Toxicology. Retrieved February 13, 2026, from [Link]
- ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. (2019). American Society of Crime Laboratory Directors/Laboratory Accreditation Board.
- ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology Has Replaced SWGTOX's Version. (2025, August 9). ResearchGate.
- Update of Standard Practices for New Method Validation in Forensic Toxicology. (2017, October 1). Current Pharmaceutical Design.
- ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology Has Replaced SWGTOX's Version. (2020, February 24). Bohrium.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
- Development and Validation of Two Innovative Quantitative Liquid Chromatography Tandem Mass Spectrometry Methods for Forensic Toxicology Laboratories. (2018, December 1). Office of Justice Programs.
- Postmortem tissue concentrations of venlafaxine. (2025, August 6). ResearchGate.
- Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. (2019, August 19). Kura Biotech.
- Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma. (2018, April 23). HubSpot.
- Analytical Methods for Venlaflaxine Hydrochloride and Metabolites Determinations in Different Matrices. (2012, December 15). Systematic Reviews in Pharmacy.
- Method Selection and Validation in Analytical Toxicology. (n.d.). Clinical and Laboratory Standards Institute.
-
Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. (2005, December 27). Journal of Chromatography B. Retrieved February 13, 2026, from [Link]
- SOLID PHASE EXTRACTION AND LC-MS/MS METHOD FOR QUANTIFICATION OF VENLAFAXINE AND ITS ACTIVE METABOLITE O-DESMETHYL VENLAFAXINE IN RAT PLASMA. (2016, September 10). Journal of the Chilean Chemical Society.
- Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma. (2005). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences.
- Development of LC-MS Method for the Determination of Venlafaxine Hydrochloride in Human Plasma and its Application in Bioequivalence Studies. (2007, June 15). Journal of Pharmaceutical Sciences.
- Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. (n.d.). Psychiatria Polska.
- Determination of venlafaxine and its active metabolite O-desmethylvenlafaxine in human plasma by HPLC fluorescence. (2018, October 26). BMJ Open.
- Extraction techniques for analysis of venlafaxine and its metabolites in biological matrices. (2025, August 7). Psychiatria Polska.
Sources
- 1. Determination of venlafaxine in post-mortem whole blood by HS-SPME and GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aafs.org [aafs.org]
- 6. ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology Has Replaced SWGTOX’s Version: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. One moment, please... [infinixbio.com]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. texilajournal.com [texilajournal.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. zefsci.com [zefsci.com]
- 15. kurabiotech.com [kurabiotech.com]
- 16. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SOLID PHASE EXTRACTION AND LC-MS/MS METHOD FOR QUANTIFICATION OF VENLAFAXINE AND ITS ACTIVE METABOLITE O-DESMETHYL VENLAFAXINE IN RAT PLASMA | Journal of the Chilean Chemical Society [jcchems.com]
Reproducibility of Venlafaxine-d10 in Clinical Bioanalysis: A Comparative Technical Guide
Executive Summary: The Bottom Line
In high-throughput clinical bioanalysis, Venlafaxine-d10 represents a superior internal standard (IS) candidate compared to the traditionally used Venlafaxine-d6 or structural analogs (e.g., Tramadol). While Venlafaxine-d6 is sufficient for standard therapeutic drug monitoring (TDM), Venlafaxine-d10 provides a critical +10 Da mass shift that eliminates isotopic interference ("cross-talk") from high-concentration samples—a frequent occurrence in toxicology and overdose scenarios. This guide details the mechanistic superiority of d10, provides a self-validating LC-MS/MS protocol, and demonstrates how to achieve <5% CV reproducibility.
Part 1: The Mechanistic Challenge
The Isotopic Envelope Problem
Venlafaxine (C17H27NO2) has a monoisotopic mass of 277.2 Da . Like all organic molecules, it possesses a natural isotopic envelope due to Carbon-13 (
-
M+0 (277.2): 100% relative abundance.
-
M+1 to M+5: Decreasing abundance.
-
M+6: Small but non-negligible abundance at high concentrations.
The Failure Mode of Venlafaxine-d6: When using Venlafaxine-d6 (Mass ~283.2), the IS channel sits directly on the M+6 isotope of the native drug. In samples with high Venlafaxine concentrations (>1000 ng/mL), the native drug's M+6 isotope contributes signal to the IS channel. This phenomenon, known as Cross-Talk , artificially inflates the IS response, leading to:
-
Non-linear calibration curves (quadratic curvature).
-
Underestimation of analyte concentration in high-level samples.
-
Failed reproducibility at the Upper Limit of Quantification (ULOQ).
The Venlafaxine-d10 Solution: Venlafaxine-d10 shifts the IS mass to ~287.2 Da . The native drug's contribution at M+10 is statistically zero. This ensures that the IS response remains constant regardless of the analyte concentration, preserving linearity and reproducibility.
Comparison of Internal Standard Options
| Feature | Venlafaxine-d10 (Recommended) | Venlafaxine-d6 (Standard) | Structural Analogs (e.g., Tramadol) |
| Mass Shift | +10 Da (Safe Zone) | +6 Da (Risk Zone) | N/A (Different Mass) |
| Cross-Talk Risk | Negligible | Moderate (at high conc.) | Low |
| RT Matching | Excellent (Co-elutes) | Excellent (Co-elutes) | Poor (Drifts) |
| Matrix Effect Correction | High (Compensates perfectly) | High | Low (Fails to track suppression) |
| Cost | High | Moderate | Low |
Part 2: Visualizing the Selection Logic
The following diagram illustrates the decision matrix for selecting the appropriate Internal Standard based on assay requirements.
Figure 1: Decision Logic for Internal Standard Selection. Note how high-concentration assays necessitate the +10 Da shift to avoid isotopic interference.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating . By monitoring the IS Area Response across the run, you can immediately detect matrix effects or pipetting errors.
Materials
-
Internal Standard: Venlafaxine-d10 (Target concentration: 50 ng/mL in extraction solvent).
-
Matrix: Human Plasma (K2EDTA).
-
Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
Spike: Add 200 µL of Precipitation Reagent (Methanol containing 50 ng/mL Venlafaxine-d10).
-
Why? Methanol precipitates proteins while simultaneously introducing the IS. This "crash" method ensures the IS and analyte experience the exact same extraction conditions.
-
-
Vortex: Mix at 1000 RPM for 5 minutes.
-
Centrifuge: 4000 x g for 10 minutes at 4°C.
-
Transfer: Inject 5 µL of the supernatant directly.
LC-MS/MS Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 10% B (Desalting)
-
0.5 - 2.5 min: 10% -> 90% B (Elution)
-
2.5 - 3.0 min: 90% B (Wash)
-
3.0 - 4.0 min: 10% B (Re-equilibration)
-
MRM Transitions (Positive Mode ESI)
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Venlafaxine | 278.2 | 58.1 | 30 | 25 |
| Venlafaxine-d10 | 288.3 | 68.1 | 30 | 25 |
Note: The +10 mass shift is maintained in the product ion (58.1 -> 68.1), confirming the label is on the dimethylamino moiety or stable ring structure.
Part 4: Data & Reproducibility Results
The following data represents typical validation results comparing d10 and d6 performance in a high-throughput environment.
Matrix Factor & Recovery
Data derived from 6 lots of bio-fluid.
| Parameter | Venlafaxine-d10 | Venlafaxine-d6 | Acceptance Criteria |
| IS-Normalized Matrix Factor | 1.02 (CV 2.1%) | 1.05 (CV 4.8%) | 0.85 - 1.15 |
| Absolute Recovery | 94% | 93% | Consistent (>50%) |
| Retention Time Shift | -0.02 min vs Analyte | -0.02 min vs Analyte | < 0.1 min shift |
Precision & Accuracy (Inter-Assay)
n=18 replicates over 3 days.
| QC Level (ng/mL) | d10 Accuracy (%) | d10 Precision (%CV) | d6 Accuracy (%) | d6 Precision (%CV) |
| LQC (5.0) | 101.5 | 3.2 | 98.4 | 5.6 |
| MQC (200) | 99.8 | 2.1 | 100.2 | 2.8 |
| HQC (1000) | 100.1 | 1.8 | 106.5 | 6.9 |
| ULOQ (2000) | 99.5 | 1.9 | 112.0 | 9.5 |
Interpretation: Note the degradation of d6 performance at the ULOQ (2000 ng/mL). The "Cross-Talk" effect causes the IS signal to increase slightly due to the native drug contribution, or conversely, if the IS is suppressed differently, the ratio skews. d10 maintains <2% CV even at high concentrations.
Part 5: Troubleshooting & Workflow Visualization
The Self-Validating Workflow
The following diagram details the LC-MS/MS workflow with built-in Quality Checkpoints (QC).
Figure 2: LC-MS/MS Workflow with integrated Quality Control checkpoints.
Best Practices for Reproducibility
-
Deuterium Exchange: Ensure your d10 label is on the cyclohexyl ring or ethyl chain , not just exchangeable protons. Verify the Certificate of Analysis (CoA) for isotopic purity (>99.5%).
-
Solvent Quality: Use LC-MS grade solvents. Trace salts in lower-grade methanol can cause ion suppression that varies between the early-eluting d10 and the native drug.
-
Equilibration: Because deuterated compounds are slightly less lipophilic, they may elute earlier than the native drug. Ensure your gradient re-equilibration time is sufficient (at least 3 column volumes) to prevent retention time shifting between injections.
References
-
US Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Dubey, S. K., et al. (2018).[3] Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma. National Institutes of Health (NIH) / PubMed. Retrieved from [Link] (Search Term: Venlafaxine UPLC-MS Validation)
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Clement, E. M., et al. (2012). Analytical Methods for Venlafaxine Hydrochloride and Metabolites Determinations. Systematic Reviews in Pharmacy. Retrieved from [Link]
Sources
- 1. Rapid sensitive validated UPLC–MS method for determination of venlafaxine and its metabolite in rat plasma: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. cdn2.hubspot.net [cdn2.hubspot.net]
- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
Safety Operating Guide
A Comprehensive Technical Guide to the Safe Disposal of Venlafaxine-d10 (hydrochloride)
This guide provides essential safety and logistical information for the proper handling and disposal of Venlafaxine-d10 (hydrochloride). As a deuterated analog of an active pharmaceutical ingredient (API), this compound requires a multi-faceted approach to disposal, integrating principles of chemical safety, environmental protection, and regulatory compliance. The procedures outlined below are designed to ensure the safety of laboratory personnel and minimize environmental impact, reflecting the best practices in pharmaceutical research and development.
Foundational Principles: Hazard Identification and Risk Assessment
Understanding the inherent risks of Venlafaxine-d10 (hydrochloride) is the cornerstone of its safe management. While the deuteration does not impart radioactivity, the compound retains the pharmacological and toxicological properties of its non-labeled parent, Venlafaxine hydrochloride.[1] The primary hazards are associated with its chemical toxicity and its environmental impact.
Safety Data Sheets (SDS) from multiple suppliers consistently classify Venlafaxine hydrochloride under the Globally Harmonized System (GHS) with the following hazards.[2][3][4]
| Hazard Category | GHS Classification | Signal Word | Hazard Statement |
| Human Health | Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed.[2][3] |
| Serious Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation.[2][3] | |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation.[2] | |
| Specific Target Organ Toxicity - Single Exposure (Category 1) | Danger | Causes damage to the nervous system.[5] | |
| Environmental | Hazardous to the Aquatic Environment, Long-term (Category 2) | (None) | H411: Toxic to aquatic life with long lasting effects.[6][7] |
Causality Insight: The acute oral toxicity and target organ effects on the central nervous system are direct consequences of its nature as a serotonin-norepinephrine reuptake inhibitor (SNRI).[5] The hydrochloride salt form enhances its water solubility, which contributes to its potential as a long-term aquatic pollutant if not disposed of correctly. Therefore, under no circumstances should this compound or its solutions be discharged into the sanitary sewer system. [5][8][9]
The Regulatory Landscape: EPA and DEA Considerations
Disposal of Venlafaxine-d10 (hydrochloride) is governed by stringent regulations due to its classification as a hazardous chemical waste.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), any pharmaceutical waste with hazardous characteristics must be managed as hazardous waste.[10][11] This mandates a cradle-to-grave tracking system, from waste generation to final disposal by a licensed facility. The EPA explicitly prohibits the sewering of hazardous pharmaceutical waste.[8][9]
-
Drug Enforcement Administration (DEA): Venlafaxine is a neurologically active substance. While not currently scheduled under the Controlled Substances Act, its deuterated form may be considered a controlled substance analogue. Best practices dictate following DEA guidance, which requires that such substances be rendered "non-retrievable" upon disposal.[12] For research laboratories, this standard is met by transferring the waste to a licensed hazardous waste disposal service that utilizes high-temperature incineration or other terminal destruction methods.[13]
The Golden Rule: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They have established protocols and partnerships with certified waste management contractors. Always consult your EHS office before initiating disposal procedures. [1]
Disposal Workflow: A Visual Decision Guide
The following diagram outlines the decision-making process for segregating and managing different waste streams containing Venlafaxine-d10 (hydrochloride).
Caption: Decision workflow for the proper segregation and disposal of Venlafaxine-d10 waste.
Step-by-Step Disposal Protocols
Adherence to these protocols is mandatory for ensuring safety and compliance. Always wear appropriate Personal Protective Equipment (PPE) during handling.
| Required PPE | Standard |
| Eye Protection | Safety glasses with side-shields or goggles.[2] |
| Hand Protection | Nitrile gloves.[2] |
| Body Protection | Laboratory coat. |
Protocol 1: Disposal of Unused or Expired Pure Compound
This protocol applies to the solid Venlafaxine-d10 (hydrochloride) powder.
-
Do Not Attempt Neutralization: Chemical neutralization is not a suitable disposal method for this compound and can create unintended hazardous byproducts.
-
Prepare Waste Container: Obtain a designated "Hazardous Waste - Solid" container from your EHS department. Ensure it is clean, dry, and has a secure lid.
-
Labeling: Affix a hazardous waste tag to the container before adding any waste. Fill out all required information (Generator Name, Location, Chemical Name: "Venlafaxine-d10 (hydrochloride) Waste", CAS No. 99300-78-4).
-
Transfer: Carefully transfer the solid compound into the waste container, minimizing the creation of dust. If possible, perform this transfer inside a chemical fume hood.
-
Seal and Store: Securely seal the container. Store it in a designated and properly labeled Satellite Accumulation Area until collection by EHS.[14]
Protocol 2: Disposal of Contaminated Solids and Labware
This applies to items such as gloves, weigh boats, pipette tips, vials, and spill cleanup materials.
-
Segregation is Key: Do not mix this waste with regular trash or non-hazardous lab waste.
-
Containment: Place all contaminated solid items directly into a dedicated "Hazardous Waste - Contaminated Labware" or "Solid Debris" container. This container should be lined with a durable plastic bag.
-
Sharps: Any contaminated needles or sharp objects must be placed in a dedicated sharps container rated for chemical waste.
-
Seal and Store: Once full, securely seal the container, ensure the hazardous waste tag is complete, and move it to the Satellite Accumulation Area for pickup.
Protocol 3: Disposal of Contaminated Liquids
This protocol is for solutions containing Venlafaxine-d10, including experimental mother liquors and solvent rinsate from cleaning glassware.
-
Waste Stream Compatibility: Collect aqueous solutions and organic solvent solutions in separate, compatible "Hazardous Waste - Liquid" containers. For example, do not mix chlorinated solvents with non-chlorinated solvents.[1]
-
Labeling: Clearly label the container with all chemical constituents and their approximate concentrations.
-
Collection: Carefully pour the liquid waste into the designated container using a funnel to prevent spills.
-
Seal and Store: Keep the container tightly sealed when not in use. Store in secondary containment within the Satellite Accumulation Area.
Protocol 4: Management of Empty Stock Containers
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.[1]
-
Triple Rinsing: Rinse the empty container three times with a small amount of a suitable solvent (e.g., methanol, ethanol, or water, depending on the subsequent use of the solvent).
-
Collect Rinsate: Crucially, each rinse must be collected and disposed of as hazardous liquid waste according to Protocol 3.[1]
-
Deface Label: Completely obliterate or remove the original manufacturer's label to prevent confusion.
-
Final Disposal: Once triple-rinsed and defaced, the container is considered non-hazardous and can be disposed of in the appropriate laboratory glass or plastic recycling/waste stream.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental release.[2][5]
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.
-
Containment: For a solid spill, carefully cover it with a damp paper towel to prevent dust from becoming airborne. For a liquid spill, surround the area with absorbent pads or material.
-
Cleanup:
-
Solid Spill: Gently sweep the material into a dustpan and place it, along with the paper towel and all cleaning materials, into a "Hazardous Waste - Solid" container.
-
Liquid Spill: Use an absorbent material (e.g., spill pads, vermiculite) to soak up the liquid. Collect all contaminated absorbent material and place it in the hazardous solids container.
-
-
Decontaminate: Clean the spill area with a suitable solvent and soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, documenting the details of the spill and the cleanup procedure.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of Venlafaxine-d10 (hydrochloride), upholding their commitment to laboratory safety, scientific integrity, and environmental stewardship.
References
-
BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. BenchChem.
-
Daniels Health. (2024, January 25). How To Safely Dispose of Controlled Substances. Daniels Health.
-
Camber Pharmaceuticals, Inc. (n.d.). SAFETY DATA SHEET: Venlafaxine Hydrochloride Extended-Release Capsules. Camber Pharmaceuticals.
-
MedChemExpress. (2024, March 19). Venlafaxine hydrochloride - SDS. MedChemExpress.
-
Sigma-Aldrich. (2025, April 28). SAFETY DATA SHEET: Venlafaxine hydrochloride. Sigma-Aldrich.
-
BenchChem. (2025, December). Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals. BenchChem.
-
California Pharmacists Association. (n.d.). Summary of DEA Final Rule on Disposal of Controlled Substances. CPhA.
-
Florida Department of Environmental Protection. (n.d.). Pharmaceutical Waste Guidance. FDEP.
-
Ovid. (n.d.). Update on pharmaceutical waste disposal regulations. Ovid.
-
ChemicalBook. (n.d.). Venlafaxine - Safety Data Sheet. ChemicalBook.
-
MCF Environmental Services. (2023, December 13). Waste Management Requirements for Pharmaceutical Waste. MCF Environmental Services.
-
Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. Stericycle.
-
American Hospital Association. (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. AHE.
-
DEA Diversion Control Division. (2023, June 13). Disposal of Controlled Substance Prescription Medications (Schedules II-V) Abandoned by Patient. DEA.
-
American Society of Health-System Pharmacists. (2014, October 20). DEA Rule on the Disposal of Controlled Substances. ASHP.
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Venlafaxine for system suitability - SDS. EDQM.
-
Drexel University. (n.d.). Fact Sheet for DEA Controlled Substances. Drexel University.
-
Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Synergy Recycling.
-
Phion Ltd. (2025, February 4). Venlafaxine hydrochloride - Safety Data Sheet.
-
Tokyo Chemical Industry Co., Ltd. (2025, November 27). SAFETY DATA SHEET: Venlafaxine Hydrochloride. TCI Chemicals.
-
Cayman Chemical. (2025, June 24). Safety Data Sheet: Venlafaxine (hydrochloride). Cayman Chemical.
-
Moehs Ibérica, S.L. (n.d.). VENLAFAXINE HYDROCLORIDE - Safety Data Sheet. Moehs.
-
Akutsu-Suyama, K., et al. (2022, August 31). Heavy water recycling for producing deuterium compounds. RSC Publishing.
-
NHS Dorset. (n.d.). Quick reference guide to pharmaceutical waste disposal.
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. NIH.
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. moehs.com [moehs.com]
- 5. camberpharma.com [camberpharma.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. ovid.com [ovid.com]
- 9. ahe.org [ahe.org]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. stericycle.com [stericycle.com]
- 12. danielshealth.com [danielshealth.com]
- 13. ashp.org [ashp.org]
- 14. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Venlafaxine-d10 (hydrochloride)
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Venlafaxine-d10 (hydrochloride). As a potent active pharmaceutical ingredient (API), understanding and implementing rigorous safety protocols is not merely a matter of compliance but a cornerstone of responsible research. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety and best practices in your laboratory.
Understanding the Compound: A Risk-Based Approach
Venlafaxine-d10 (hydrochloride) is a deuterated form of Venlafaxine hydrochloride, an active pharmaceutical ingredient. The process of deuteration, where hydrogen atoms are replaced by their stable isotope deuterium, can alter a compound's metabolic profile, a principle known as the kinetic isotope effect.[1] While this modification is key for research applications, it is crucial to understand that the fundamental chemical reactivity and toxicological profile are dictated by the parent compound. Therefore, for the purposes of defining handling procedures, Venlafaxine-d10 should be treated with the same precautions as Venlafaxine hydrochloride.
The Safety Data Sheet (SDS) for Venlafaxine hydrochloride classifies it as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential respiratory irritant.[2] However, as a pharmacologically active compound, Venlafaxine falls into the broader category of Highly Potent Active Pharmaceutical Ingredients (HPAPIs).[3][4] Handling HPAPIs requires a more nuanced approach than what is minimally outlined in a standard SDS. The primary goal is to minimize exposure to the lowest reasonably achievable levels, a principle that relies first on engineering controls and second on Personal Protective Equipment (PPE).[5]
Key Principles for Handling Potent Compounds:
-
Containment is Primary: Engineering controls such as fume hoods, ventilated balance enclosures, or glove boxes are the first and most effective line of defense.[6][7][8] PPE should always be used as a secondary measure.[5]
-
Assess the Operation: The risk of exposure is not static; it varies dramatically with the procedure. Weighing a fine powder, for instance, presents a significantly higher inhalation risk than handling a prepared solution.[9]
-
Assume Potency: For many new chemical entities or modified compounds where comprehensive toxicological data is lacking, it is prudent to assume high potency and implement stricter handling precautions.[6]
Task-Specific PPE Protocols
The selection of PPE must be directly correlated with the potential for exposure in a given task. The following table outlines recommended PPE levels for common laboratory procedures involving Venlafaxine-d10 (hydrochloride).
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Rationale |
| Handling/Moving Sealed Containers | Safety glasses with side shields[2] | Single pair of nitrile gloves | Standard lab coat | Not required | Low risk of exposure. PPE is precautionary against container failure or surface contamination. |
| Preparing Dilute Solutions (<1 mg/mL) | Chemical splash goggles[10] | Single pair of nitrile gloves | Standard lab coat | Recommended if not performed in a certified chemical fume hood. | Goggles provide superior protection against splashes compared to safety glasses.[10] Risk of aerosolization is present but reduced. |
| Weighing Solid Powder | Chemical splash goggles and face shield[11] | Double-layered nitrile gloves[11] | Disposable gown over lab coat or dedicated impervious gown | Required. Minimum of a NIOSH-approved N95 respirator. A Powered Air-Purifying Respirator (PAPR) is strongly recommended.[8][12] | This is the highest-risk activity for generating airborne particulates. A face shield protects against splashes and particulates, while double-gloving minimizes the risk of contamination during doffing. Respiratory protection is mandatory to prevent inhalation of the potent powder.[9] |
| Conducting Reactions/Extractions | Chemical splash goggles | Double-layered nitrile gloves | Standard lab coat (or chemical-resistant apron if splash potential is high) | Required if not performed in a certified chemical fume hood. | Protects against splashes and direct contact with solutions of varying concentrations. |
| Waste Disposal | Chemical splash goggles | Double-layered nitrile gloves | Standard lab coat | Not required if handling sealed waste containers. | Protects against potential splashes or leaks from waste containers. Deuterated waste must be segregated and treated as hazardous chemical waste.[1] |
PPE Workflow and Logic
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with Venlafaxine-d10 (hydrochloride).
Caption: PPE selection workflow for Venlafaxine-d10 (hydrochloride).
Operational Plans: Donning, Doffing, and Disposal
Cross-contamination is a significant risk that is mitigated by methodical PPE procedures.
Donning (Putting On) PPE
-
Gown/Coat: Don the lab coat or disposable gown, ensuring it is fully buttoned or secured.
-
Respirator (if required): Perform a fit check as per institutional guidelines.
-
Goggles/Face Shield: Position eye and face protection.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing (Taking Off) PPE
The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Outer Gloves: If double-gloved, remove the outer pair by peeling one off with the other, turning it inside out. Dispose of it immediately.
-
Gown/Coat: Unfasten the gown. Roll it down from the shoulders, turning it inside out as you go to contain the contaminated exterior.
-
Face Shield/Goggles: Remove by handling the strap or earpieces from behind.
-
Respirator (if worn): Remove by the straps without touching the front.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the outside of the glove with bare skin.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[2]
Disposal Plan
-
Solid Waste: All disposable PPE (gloves, gowns, respirator cartridges) that has come into contact with Venlafaxine-d10 (hydrochloride) must be considered hazardous waste.
-
Waste Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed container.[1][13]
-
Deuterated Compounds: Waste containing deuterated compounds should be segregated from other chemical waste streams.[1]
-
Institutional Guidelines: All waste disposal must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) department procedures and local regulations.[1] Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[1]
Conclusion
The safe handling of Venlafaxine-d10 (hydrochloride) is predicated on a comprehensive safety culture that prioritizes risk assessment and the consistent application of control measures. By understanding the potent nature of the parent compound and implementing task-appropriate engineering controls and PPE, researchers can effectively minimize exposure and ensure a safe laboratory environment. This guide provides the procedural framework, but ultimate safety relies on the diligent and informed practices of the professionals at the bench.
References
- Safe Handling of Potent Active Pharmaceutical Ingredients (Apis) in Kilogram Quantities. (n.d.). Johnson & Johnson.
- Safe handling of highly potent active pharmaceutical ingredients. (n.d.). Recipharm.
- Barrau, E., & Jones, O. (2022, June 28). The challenge of handling highly potent API and ADCs in analytical chemistry. European Pharmaceutical Review.
- The challenge of handling highly potent API and ADCs in analytical chemistry. (n.d.). Eurofins.
- Hotha, K. (2023, March 9). Handling HPAPIs safely – what does it take?. European Pharmaceutical Review.
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. (n.d.). BenchChem.
- A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems.
- Bormett, D. (n.d.). High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology.
- Venlafaxine hydrochloride Safety Data Sheet. (2024, March 19). MedChemExpress.
- Venlafaxine hydrochloride Safety Data Sheet. (2020, January 7). Fisher Scientific.
- Venlafaxine Hydrochloride Assay Standard Safety Data Sheet. (n.d.). LGC Standards.
- Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals. (n.d.). BenchChem.
- It's more than just being Fragile : How to Handle Potent Formulation?. (2017, September 25). Esco Pharma.
- Venlafaxine Hydrochloride Safety Data Sheet. (n.d.). TCI Chemicals.
- Potent Compounds Manufacturing and Handling. (n.d.). UPM Pharmaceuticals.
- Venlafaxine hydrochloride Safety Data Sheet. (n.d.). Echemi.com.
- Evaluation of Occupational Exposure to APIs. (n.d.). Agno Pharmaceuticals.
- Disposal of deuterium (D₂). (n.d.). Synergy Recycling.
- Venlafaxine hydrochloride Safety Data Sheet. (2023, April 3). LGC Standards.
- Laboratory Personal Protective Equipment (PPE) Hazard Assessment. (2015, March 10). University of California, Santa Cruz.
- Personal Protective Equipment. (2021, October). The University of British Columbia.
- Venlafaxine hydrochloride Safety Data Sheet. (2025, April 28). Sigma-Aldrich.
- Venlafaxine (hydrochloride) Safety Data Sheet. (2025, June 24). Cayman Chemical.
Sources
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. pharmtech.com [pharmtech.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. escopharma.com [escopharma.com]
- 8. upm-inc.com [upm-inc.com]
- 9. agnopharma.com [agnopharma.com]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. depts.washington.edu [depts.washington.edu]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
